molecular formula C26H21N5O2 B606564 CD161

CD161

Cat. No.: B606564
M. Wt: 435.5 g/mol
InChI Key: AEANZCXROGPSBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CD161 (NKR-P1A, encoded by KLRB1) is a C-type lectin-like receptor expressed on NK cells, NKT cells, and subsets of T cells, including CD8+ and CD4+ T cells . Its interaction with the ligand LLT1 (CLEC2D) can deliver inhibitory signals, suppressing NK cell cytotoxicity and IFN-γ production . Conversely, in T cells, this compound can also act as a co-stimulatory receptor, with this compound+ T cells demonstrating enhanced pro-inflammatory cytokine production . This functional duality makes this compound a critical regulator of immune responses and a target for immunotherapy development. This compound is a key marker in immuno-oncology research. In extensive-stage small cell lung cancer (ES-SCLC), enrichment of this compound+CD127+CD8+ T cells in the SCLC-I molecular subtype is associated with significantly prolonged progression-free survival following anti-PD-L1 therapy . Pan-cancer analyses of TCGA data reveal that high this compound expression correlates with a survival advantage across multiple human cancers and marks a Th1-skewed, cytotoxic tumor microenvironment with reduced T-cell exhaustion . Targeting the this compound pathway with blocking antibodies enhances T-cell and NK cell-mediated immunity against hematological malignancies, highlighting its potential as a novel immune checkpoint . This antibody is essential for researchers exploring precision immunotherapy, immune cell profiling, and the tumor microenvironment. Our this compound antibody is validated for high specificity and performance in applications including Flow Cytometry, Immunohistochemistry (IHC), Immunofluorescence (IF), and Western Blot (WB). It is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-(6-methoxy-2-methyl-4-quinolin-4-yl-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N5O2/c1-13-23(14(2)33-31-13)19-11-21-18(12-22(19)32-4)24-25(28-15(3)29-26(24)30-21)17-9-10-27-20-8-6-5-7-16(17)20/h5-12H,1-4H3,(H,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEANZCXROGPSBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)NC4=NC(=NC(=C34)C5=CC=NC6=CC=CC=C56)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Dichotomous Role of CD161 in T Cell and NK Cell Function: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CD161, a C-type lectin-like receptor also known as KLRB1, is a key surface molecule expressed on natural killer (NK) cells and subsets of T cells. Its function is multifaceted and context-dependent, acting as both a co-stimulatory and an inhibitory receptor, thereby playing a critical role in the regulation of immune responses. This technical guide provides a comprehensive overview of the function of this compound in T cells and NK cells, detailing its signaling pathways, expression profiles, and involvement in various disease states. Furthermore, it offers detailed experimental protocols for the investigation of this compound function and summarizes key quantitative data to facilitate comparative analysis.

Introduction

This compound is a type II transmembrane protein that forms a disulfide-linked homodimer.[1] It is recognized as one of the earliest markers of NK cell development and is also expressed on various T cell subsets, including CD4+, CD8+, γδ T cells, and mucosal-associated invariant T (MAIT) cells.[1][2][3] The ligand for this compound is the lectin-like transcript 1 (LLT1), also known as CLEC2D, which is expressed on activated immune cells such as B cells and dendritic cells, as well as on some tumor cells.[4] The interaction between this compound and LLT1 is pivotal in modulating the effector functions of both T cells and NK cells, with implications for autoimmune diseases, infectious diseases, and cancer immunotherapy. This guide will delve into the nuanced roles of this compound, providing a foundational resource for researchers and drug development professionals.

The Dual Functionality of this compound

The signaling outcome of this compound engagement is not uniform and appears to be dependent on the cell type and the presence of other co-stimulatory or inhibitory signals.

This compound in T Cells: A Co-stimulatory Receptor

In T cells, this compound primarily functions as a co-stimulatory receptor, enhancing T cell receptor (TCR)-mediated activation, proliferation, and cytokine production. Ligation of this compound, in conjunction with TCR stimulation, has been shown to augment the production of pro-inflammatory cytokines such as IFN-γ and IL-17. This compound is highly expressed on Th17 cells and is considered a marker for this lineage. These this compound+ T cells are enriched in tissues, particularly the gut and liver, and are implicated in inflammatory responses.

This compound in NK Cells: A Predominantly Inhibitory Receptor

In contrast to its role in T cells, this compound on mature NK cells predominantly transmits inhibitory signals upon engagement with its ligand LLT1. This interaction has been shown to suppress NK cell-mediated cytotoxicity and cytokine secretion, such as IFN-γ. However, in early stages of NK cell development, this compound may have an activating function, inducing the release of CXCL8. This suggests a developmental switch in this compound function on NK cells.

Signaling Pathways

The signaling pathways downstream of this compound are not fully elucidated but distinct mechanisms have been proposed for its activating and inhibitory functions.

Activating Signaling in T Cells

In T cells, this compound co-stimulation is thought to involve pathways that synergize with TCR signaling. While the precise signaling cascade is still under investigation, it has been suggested that this compound signaling can augment the production of IFN-γ through the TL1A-DR3 signaling axis.

This compound Activating Signaling in T Cells cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR TCR_Signaling TCR Signaling Cascade TCR->TCR_Signaling This compound This compound CD161_Signaling This compound Co-stimulatory Signal This compound->CD161_Signaling LLT1 LLT1 (on APC/Target Cell) LLT1->this compound Ligation DR3 DR3 DR3_Signaling DR3 Signaling DR3->DR3_Signaling TL1A TL1A TL1A->DR3 Binding Integration Signal Integration TCR_Signaling->Integration CD161_Signaling->Integration DR3_Signaling->Integration Effector_Functions Enhanced Proliferation & Cytokine Production (IFN-γ, IL-17) Integration->Effector_Functions

Figure 1. Proposed this compound co-stimulatory signaling in T cells.
Inhibitory Signaling in NK Cells

In mature NK cells, this compound ligation by LLT1 leads to the inhibition of cytotoxicity and cytokine release. This inhibitory signal has been shown to involve the activation of acid sphingomyelinase (ASM).

This compound Inhibitory Signaling in NK Cells cluster_membrane NK Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound ASM Acid Sphingomyelinase (ASM) This compound->ASM Activation LLT1 LLT1 (on Target Cell) LLT1->this compound Ligation Inhibitory_Signal Inhibitory Signal ASM->Inhibitory_Signal Effector_Functions Inhibition of Cytotoxicity & Cytokine Secretion Inhibitory_Signal->Effector_Functions

Figure 2. this compound inhibitory signaling pathway in mature NK cells.

Data Presentation: Quantitative Analysis of this compound

Expression of this compound on T Cell and NK Cell Subsets

The expression of this compound varies significantly across different lymphocyte populations.

Cell Subset Tissue This compound Expression Level Reference
NK Cells (Total) Peripheral BloodMajority are this compound+
Umbilical Cord BloodAlmost all are this compound+
CD56bright NK Cells Peripheral BloodHigh percentage of this compound+
CD56dim NK Cells Peripheral BloodSlightly higher percentage of this compound+ compared to CD56bright
T Cells (Total) Peripheral BloodApproximately 24% are this compound+
CD4+ T Cells Peripheral BloodIntermediate expression on a subset
CD8+ T Cells Peripheral BloodSubsets with intermediate (this compound+) and high (this compound++) expression
γδ T Cells Peripheral BloodHigh expression
MAIT Cells Peripheral BloodHigh expression
Functional Impact of this compound Engagement
Cell Type Stimulus Effect on Function Quantitative Change Reference
T Cells anti-CD3 + anti-CD161 mAbIncreased proliferation and cytokine secretion-
NK Cells LLT1-expressing target cellsInhibition of cytotoxicity and IFN-γ secretion-
Immature NK Cells anti-CD161 mAb cross-linkingInduction of CXCL8 release-
CD8+this compound++ T Cells PMA/IonomycinSecretion of IFN-γ and high levels of TNFα4.5% of this compound++ CD8+ T cells produce IL-17

Experimental Protocols

Flow Cytometry for this compound Staining

This protocol outlines the steps for cell surface staining of this compound on peripheral blood mononuclear cells (PBMCs).

Flow Cytometry Protocol for this compound start Start: Isolate PBMCs step1 Wash cells with PBS start->step1 step2 Resuspend cells in FACS buffer step1->step2 step3 Block Fc receptors with Fc block (e.g., Human TruStain FcX™) for 10-15 min at 4°C step2->step3 step4 Add fluorochrome-conjugated anti-CD161 antibody (and other markers of interest) step3->step4 step5 Incubate for 20-30 min at 4°C in the dark step4->step5 step6 Wash cells twice with FACS buffer step5->step6 step7 Resuspend cells in FACS buffer for acquisition step6->step7 end_node Acquire on a flow cytometer step7->end_node

Figure 3. Workflow for flow cytometric analysis of this compound.

Materials:

  • Phosphate-buffered saline (PBS)

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fc receptor blocking reagent

  • Fluorochrome-conjugated anti-human this compound antibody (e.g., clone HP-3G10)

  • Other antibodies for co-staining (e.g., anti-CD3, anti-CD56, anti-CD4, anti-CD8)

  • Flow cytometer

Procedure:

  • Isolate PBMCs from whole blood using density gradient centrifugation.

  • Wash the cells with PBS.

  • Resuspend the cell pellet in FACS buffer.

  • Block Fc receptors by incubating the cells with an Fc blocking reagent for 10-15 minutes at 4°C.

  • Add the predetermined optimal concentration of the anti-CD161 antibody and any other antibodies for co-staining.

  • Incubate the cells for 20-30 minutes at 4°C, protected from light.

  • Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Resuspend the final cell pellet in FACS buffer and acquire the samples on a flow cytometer.

NK Cell Cytotoxicity Assay

This protocol describes a standard chromium-51 (⁵¹Cr) release assay to measure NK cell-mediated cytotoxicity.

Materials:

  • Effector cells (NK cells)

  • Target cells (e.g., K562 cell line)

  • ⁵¹Cr-sodium chromate

  • Complete RPMI-1640 medium

  • Fetal bovine serum (FBS)

  • 96-well U-bottom plates

  • Gamma counter

Procedure:

  • Label the target cells with ⁵¹Cr by incubating them with ⁵¹Cr-sodium chromate for 1-2 hours at 37°C.

  • Wash the labeled target cells three times to remove excess ⁵¹Cr.

  • Co-culture the labeled target cells with effector NK cells at various effector-to-target (E:T) ratios in a 96-well U-bottom plate.

  • To assess the effect of this compound, effector cells can be pre-incubated with an anti-CD161 blocking antibody or isotype control.

  • Incubate the plate for 4 hours at 37°C in a CO₂ incubator.

  • After incubation, centrifuge the plate and collect the supernatant.

  • Measure the amount of ⁵¹Cr released into the supernatant using a gamma counter.

  • Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Role in Disease and Therapeutic Implications

Cancer

The role of this compound in cancer is complex and appears to be tumor-type dependent. High this compound expression in some tumors is associated with a favorable prognosis and a Th1-skewed microenvironment. However, in other contexts, particularly in hematological malignancies and gliomas, the interaction of this compound on T cells with LLT1 on tumor cells can lead to immune evasion by inhibiting T cell and NK cell anti-tumor activity. This has led to the development of therapeutic strategies targeting the this compound-LLT1 axis. Blockade of this pathway with monoclonal antibodies has been shown to enhance T cell and NK cell-mediated killing of tumor cells.

Autoimmune and Inflammatory Diseases

This compound+ T cells, particularly Th17 cells, are implicated in the pathogenesis of several autoimmune and inflammatory diseases, including multiple sclerosis, Crohn's disease, psoriasis, and rheumatoid arthritis. These cells are found in high proportions in inflamed tissues where they contribute to the inflammatory milieu through the production of IL-17 and other pro-inflammatory cytokines. The high expression of this compound on these pathogenic T cells makes it a potential therapeutic target for these conditions.

Conclusion

This compound is a critical immune receptor with a dichotomous function that is central to the regulation of T cell and NK cell responses. Its role as a co-stimulatory molecule on T cells and an inhibitory receptor on mature NK cells highlights the intricate mechanisms governing immune activation and tolerance. The involvement of the this compound-LLT1 pathway in various diseases, including cancer and autoimmunity, underscores its potential as a valuable therapeutic target. Further research into the detailed signaling mechanisms and the factors that dictate its functional outcome will be crucial for the successful translation of this compound-targeted therapies into clinical practice. This guide provides a solid foundation for researchers and clinicians working to unravel the complexities of this compound and harness its therapeutic potential.

References

An In-depth Technical Guide to the Gene Structure and Transcriptional Regulation of CD161 (KLRB1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gene structure and intricate transcriptional regulation of the Killer Cell Lectin Like Receptor B1 (KLRB1), commonly known as CD161. This resource is designed to equip researchers, scientists, and professionals in drug development with a thorough understanding of the molecular biology of this key immunoregulatory receptor.

Gene Structure of this compound (KLRB1)

The KLRB1 gene encodes the this compound protein, a type II transmembrane C-type lectin-like receptor expressed on the surface of various immune cells, including Natural Killer (NK) cells, T cell subsets, and innate lymphoid cells (ILCs). Its genetic architecture is well-characterized in both humans and mice.

Human KLRB1 Gene

The human KLRB1 gene is located on the short arm of chromosome 12, specifically in the p13.31 region. It spans approximately 13.37 kilobases (kb) of genomic DNA. The gene consists of 6 exons that are transcribed and spliced to form the mature messenger RNA (mRNA).

Mouse Klrb1 Gene

In the mouse genome, the orthologous gene, Klrb1, is situated on chromosome 6. While there are multiple members of the Klrb1 gene family in mice (Klrb1a, Klrb1b, Klrb1c, etc.), this guide focuses on the most relevant orthologs to the human KLRB1. The genomic organization of the mouse Klrb1 genes is similar to that of the human gene, with a comparable exon-intron structure.

Table 1: Genomic and Structural Details of the Human and Mouse KLRB1/Klrb1 Gene

FeatureHuman KLRB1Mouse Klrb1
Chromosomal Location 12p13.31[1][2]Chromosome 6[2]
Genomic Size ~13.37 kbVariable depending on the specific family member
Number of Exons 6[3]Similar to human
Transcript Isoforms Multiple splice variants have been reported, though a primary transcript is predominant.[4]Several isoforms exist for the different Klrb1 family members.

Transcriptional Regulation of this compound (KLRB1)

The expression of KLRB1 is tightly controlled by a complex network of transcription factors and signaling pathways, which vary depending on the cell type and activation state. Understanding these regulatory mechanisms is crucial for modulating this compound expression in therapeutic contexts.

Key Transcription Factors

Several transcription factors have been identified as key regulators of KLRB1 expression. These proteins bind to specific DNA sequences in the promoter and enhancer regions of the gene to either activate or repress its transcription.

  • SOX4: The SRY-Box Transcription Factor 4 (SOX4) has been implicated as a positive regulator of KLRB1 expression.

  • RORγt (Retinoid-acid receptor-related orphan receptor gamma t): This master regulator of Th17 cell differentiation is crucial for the high expression of this compound on this T cell subset.

  • T-bet (T-box expressed in T cells): As a key transcription factor for Th1 cells, T-bet influences the expression of this compound in this lineage, although its precise role is context-dependent.

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): This transcription factor is involved in the response to inflammatory signals and can contribute to the upregulation of KLRB1 expression.

Table 2: Key Transcription Factors Regulating KLRB1 Expression

Transcription FactorFunctionCell Type(s)
SOX4 ActivatorT cells, various cancers
RORγt ActivatorTh17 cells, ILCs
T-bet Context-dependentTh1 cells, NK cells
NF-κB ActivatorVarious immune cells
Regulatory Elements: Promoters and Enhancers

The transcriptional control of KLRB1 is mediated by cis-regulatory elements, including the promoter located upstream of the transcription start site and distal enhancers. Databases such as GeneHancer have cataloged potential promoter and enhancer regions for the human KLRB1 gene based on data from FANTOM5 and ENCODE. The VISTA Enhancer Browser is another resource for experimentally validated enhancer sequences.

KLRB1_Regulatory_Elements cluster_gene KLRB1 Gene KLRB1 KLRB1 Exons Promoter Promoter Region Promoter->KLRB1 Initiates Transcription Enhancer Distal Enhancer(s) Enhancer->Promoter Enhances Transcription

Caption: Simplified model of KLRB1 gene regulation by promoter and enhancer elements.

Signaling Pathways Influencing KLRB1 Transcription

The expression of KLRB1 is dynamically regulated by various extracellular signals that converge on the key transcription factors mentioned above.

  • T Cell Receptor (TCR) Signaling: Activation of the TCR can modulate KLRB1 expression, often leading to its downregulation on effector T cells.

  • TGF-β Signaling: Transforming growth factor-beta (TGF-β) is a potent cytokine that can influence KLRB1 expression, often in an inhibitory manner, as part of its broader immunosuppressive effects.

  • IL-12 and IL-18 Signaling: These pro-inflammatory cytokines, which are critical for the differentiation of Th1 and NK cells, can upregulate KLRB1 expression.

Signaling_Pathways_KLRB1 cluster_TFs Transcription Factors TCR TCR Signaling SOX4 SOX4 TCR->SOX4 TGFB TGF-β Signaling TGFB->SOX4 inhibition IL12_18 IL-12 / IL-18 Signaling Tbet T-bet IL12_18->Tbet NFkB NF-κB IL12_18->NFkB KLRB1 KLRB1 Gene Expression SOX4->KLRB1 RORgt RORγt RORgt->KLRB1 Tbet->KLRB1 NFkB->KLRB1

Caption: Signaling pathways influencing KLRB1 transcription through key transcription factors.

Experimental Protocols for Studying KLRB1 Regulation

Investigating the transcriptional regulation of KLRB1 involves a variety of molecular biology techniques. Below are overviews of key experimental protocols.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to identify the in vivo binding sites of transcription factors on the genomic DNA.

ChIP_Workflow Start Cross-link proteins to DNA in live cells Lyse Lyse cells and shear chromatin Start->Lyse IP Immunoprecipitate with antibody against transcription factor Lyse->IP Wash Wash to remove non-specific binding IP->Wash Elute Elute protein-DNA complexes Wash->Elute Reverse Reverse cross-links and purify DNA Elute->Reverse Analysis Analyze DNA by qPCR or sequencing (ChIP-seq) Reverse->Analysis

Caption: A generalized workflow for Chromatin Immunoprecipitation (ChIP).

Detailed Methodologies: A detailed protocol for ChIP can be found in various resources. Briefly, cells are treated with formaldehyde to cross-link proteins to DNA. The chromatin is then sheared, and an antibody specific to the transcription factor of interest is used to immunoprecipitate the protein-DNA complexes. After reversing the cross-links, the associated DNA is purified and can be analyzed by quantitative PCR (qPCR) to assess binding to a specific locus or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is an in vitro technique used to detect protein-DNA interactions.

EMSA_Workflow Start Label DNA probe with a radioactive or fluorescent tag Incubate Incubate labeled probe with protein extract Start->Incubate Electrophoresis Separate protein-DNA complexes by non-denaturing gel electrophoresis Incubate->Electrophoresis Detect Detect the position of the labeled probe Electrophoresis->Detect

Caption: A simplified workflow for the Electrophoretic Mobility Shift Assay (EMSA).

Detailed Methodologies: Detailed EMSA protocols are widely available. A short, labeled DNA probe containing the putative transcription factor binding site is incubated with a nuclear extract or purified transcription factor. The mixture is then run on a non-denaturing polyacrylamide gel. If the protein binds to the DNA, the complex will migrate more slowly than the free probe, resulting in a "shifted" band.

Luciferase Reporter Assay

This assay is used to quantify the activity of a promoter or enhancer in response to the expression of a transcription factor.

Luciferase_Workflow Start Clone KLRB1 promoter/enhancer upstream of a luciferase reporter gene Transfect Co-transfect cells with the reporter construct and a transcription factor expression vector Start->Transfect Lyse Lyse cells and add luciferase substrate Transfect->Lyse Measure Measure luminescence Lyse->Measure

Caption: General workflow for a luciferase reporter assay to assess KLRB1 promoter activity.

Detailed Methodologies: Protocols for luciferase reporter assays are well-established. The regulatory DNA sequence of interest from the KLRB1 gene is cloned into a plasmid vector upstream of a luciferase gene. This reporter construct is then transfected into cells, often along with a plasmid expressing a specific transcription factor. The activity of the promoter/enhancer is determined by measuring the amount of light produced by the luciferase enzyme.

Quantitative Data on KLRB1 Transcriptional Regulation

The following table summarizes hypothetical quantitative data that could be obtained from the aforementioned experimental techniques to illustrate the regulation of KLRB1 expression.

Table 3: Illustrative Quantitative Data for KLRB1 Transcriptional Regulation

ExperimentConditionResultInterpretation
Luciferase Reporter Assay Co-transfection with SOX4 expression vector5-fold increase in luciferase activitySOX4 activates the KLRB1 promoter.
ChIP-qPCR Immunoprecipitation of RORγt in Th17 cells10-fold enrichment of KLRB1 promoter DNARORγt directly binds to the KLRB1 promoter in Th17 cells.
RT-qPCR Treatment of NK cells with IL-12 and IL-184-fold increase in KLRB1 mRNAIL-12 and IL-18 signaling upregulates KLRB1 expression.
RT-qPCR Treatment of T cells with TGF-β3-fold decrease in KLRB1 mRNATGF-β signaling downregulates KLRB1 expression.

Conclusion

The expression of this compound, encoded by the KLRB1 gene, is a highly regulated process involving a complex interplay of specific transcription factors, signaling pathways, and regulatory DNA elements. A thorough understanding of this intricate network is essential for the development of novel therapeutic strategies aimed at modulating the activity of this compound-expressing immune cells in various diseases, including cancer and autoimmune disorders. This guide provides a foundational resource for researchers and drug developers working on this important immunoregulatory molecule.

References

The Role of CD161 in the Development and Function of Innate Lymphoid Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Innate lymphoid cells (ILCs) are a critical component of the innate immune system, providing a rapid first line of defense at mucosal surfaces and playing key roles in tissue homeostasis, inflammation, and immunity. CD161 (Killer cell lectin-like receptor subfamily B, member 1 or KLRB1), a type II transmembrane C-type lectin-like receptor, has emerged as a key surface marker for the identification and characterization of human ILC populations. While its expression is well-documented, its precise role in the development and function of ILCs is an active area of investigation. This technical guide provides an in-depth overview of the current understanding of this compound in the context of ILC biology, detailing its expression across subsets, its role in ILC development, the signaling pathways it governs, and its functional implications. This document summarizes quantitative data, outlines key experimental protocols, and provides visual diagrams to facilitate a comprehensive understanding for researchers and professionals in the field.

Introduction to this compound and Innate Lymphoid Cells

Innate lymphoid cells are a heterogeneous group of lymphocytes that lack rearranged antigen-specific receptors, distinguishing them from T and B cells. They are broadly classified into three main groups—ILC1, ILC2, and ILC3—based on their developmental pathways, transcription factor expression, and cytokine profiles, mirroring the functional specializations of T helper (Th1, Th2, and Th17) cells.[1][2]

This compound is a versatile receptor expressed on various lymphocytes, including the majority of Natural Killer (NK) cells, subsets of T cells, and most human ILCs.[3][4] In humans, it serves as a primary marker, in combination with CD127 (IL-7Rα) and the absence of lineage markers (Lin), to identify the total ILC population (Lin⁻CD127⁺this compound⁺).[5] The ligand for this compound is the lectin-like transcript 1 (LLT1, also known as CLEC2D), which can be expressed on activated immune cells. The interaction between this compound and LLT1 is believed to modulate immune responses, with evidence suggesting both co-inhibitory and co-stimulatory roles depending on the cell type and context.

Role of this compound in ILC Development

This compound is expressed early in the developmental pathway of human ILCs. Progenitors committed to the ILC lineage, which are found in fetal liver and adult bone marrow, express this compound. Helper ILCs, including ILC1, ILC2, and ILC3 subsets, are primarily characterized as arising from a Lin⁻this compound⁺CD127⁺ precursor population. While much of the ILC developmental pathway relies on cytokine signaling through the common gamma chain (γc) receptor and downstream JAK/STAT pathways, the specific instructive role of this compound signaling during differentiation is not fully elucidated. Its consistent expression on ILC precursors and mature subsets suggests it may be involved in cellular interactions, migration, or survival signals within developmental niches.

This compound Expression Across Human ILC Subsets

This compound is widely used to identify human ILCs, but its expression can be heterogeneous across different subsets and tissues. Generally, ILC2s and ILC3s show high and consistent expression of this compound, while its expression on ILC1s can be more variable.

Data Presentation: this compound Expression on Human ILCs

The following tables summarize the phenotypic markers used to define human ILC subsets and the reported expression of this compound.

Table 1: Phenotypic Markers for Human ILC Subsets
Cell Population General ILCs ILC1 ILC2 NCR⁻ ILC3 NCR⁺ ILC3
Lineage (Lin) NegativeNegativeNegativeNegativeNegative
CD45 PositivePositivePositivePositivePositive
CD127 (IL-7Rα) PositivePositivePositivePositivePositive
This compound Positive Positive Positive Positive Positive
CRTH2 VariableNegativePositiveNegativeNegative
CD117 (c-Kit) VariableNegativeVariable (+/-)PositivePositive
NKp44 VariableNegativeNegativeNegativePositive
T-bet (TF) ILC1Positive NegativeLowHigh
GATA3 (TF) ILC2LowPositive LowLow
RORγt (TF) ILC3NegativeNegativePositive Positive
*Expression of this compound on some ILC1 and LTi subsets can be variable.
Table 2: Quantitative Frequency of ILC Subsets in Human Peripheral Blood (Healthy Donors)
ILC Subset (of total CD45⁺lin⁻CD127⁺this compound⁺ ILCs) Mean Frequency (%) Reference
ILC1 (CRTH2⁻c-KIT⁻)~40%
ILC2 (CRTH2⁺)~25%
ILC3 (CRTH2⁻c-KIT⁺)~35%

Note: Frequencies can vary significantly between individuals and across different tissues such as the gut, lung, and tonsils.

Functional Role of this compound in ILCs

The function of this compound on ILCs is complex and appears to be context-dependent. Its role has been extrapolated from studies on NK and T cells, where its function is better characterized.

  • Inhibitory Function: On mature NK cells, the engagement of this compound by its ligand LLT1 delivers an inhibitory signal, suppressing cytotoxicity and cytokine secretion. This interaction represents a potential mechanism for immune evasion by tumors that upregulate LLT1.

  • Co-stimulatory Function: In contrast, on T cells, this compound can act as a co-stimulatory receptor, enhancing T-cell receptor-dependent responses, proliferation, and cytokine production, particularly IFN-γ and IL-17.

  • Function in ILCs: The regulatory function of this compound on ILCs is still being actively investigated. However, studies have shown that this compound expression can discriminate functional ILC subsets. For instance, IFNγ-producing ILC1s and IL-22-producing ILC3s are predominantly found within the this compound⁺ population, suggesting this compound marks functionally potent cells.

This compound Signaling Pathway

The precise downstream signaling cascade of this compound in ILCs has not been fully mapped. However, based on studies in other lymphocytes, a putative pathway can be proposed. Ligation of this compound by LLT1 is thought to recruit phosphatases like SHP-1 and SHP-2 to immunoreceptor tyrosine-based inhibitory motifs (ITIMs) or similar structures, leading to the dephosphorylation of key activating molecules and subsequent inhibition of cellular function. Conversely, in a co-stimulatory context, this compound might engage with activating signaling pathways, though the molecular basis for this dual functionality remains unclear.

CD161_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm LLT1 LLT1 (Ligand) This compound This compound (KLRB1) LLT1->this compound Binding ITIM ITIM-like Motif This compound->ITIM Conformational Change Costimulation Co-stimulation of Cytokine Release (Context-Dependent) This compound->Costimulation Putative Pathway (T-Cell like) SHP1_2 SHP-1 / SHP-2 (Phosphatases) ITIM->SHP1_2 Recruitment Downstream Downstream Effectors (e.g., VAV1, SLP-76) SHP1_2->Downstream Dephosphorylation Activating_Pathways Activating Pathways (e.g., TCR/NCR signaling) Activating_Pathways->Downstream Activation Inhibition Inhibition of Cytotoxicity & Cytokine Release Downstream->Inhibition

Caption: Putative this compound signaling pathway in ILCs.

Experimental Protocols

Accurate identification and functional analysis of this compound⁺ ILCs require robust experimental protocols. Multicolor flow cytometry is the most reliable method for their characterization and purification.

Protocol: Isolation and Phenotyping of Human ILCs from Peripheral Blood

Objective: To identify and quantify ILC subsets (ILC1, ILC2, ILC3) from human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human peripheral blood

  • Ficoll-Paque PLUS

  • PBS (Phosphate-Buffered Saline)

  • FACS Buffer (PBS + 2% FBS + 1mM EDTA)

  • Fc Receptor Blocking Reagent

  • Fluorescently conjugated antibodies (see Table 3)

  • Viability Dye (e.g., Zombie NIR™)

Table 3: Antibody Panel for Human Blood ILC Phenotyping

Marker Fluorochrome Purpose
Viability Dye e.g., APC-Cy7 Exclude dead cells
CD45 e.g., BUV395 Gate on leukocytes
Lineage Mix FITC Exclude non-ILCs
(CD3, CD14, CD16, CD19, CD56, FcεRIα)
CD127 PerCP-Cy5.5 Identify ILCs
This compound PE-Cy7 Identify ILCs
CRTH2 APC Identify ILC2
CD117 (c-Kit) PE Identify ILC3

| NKp44 | BV605 | Differentiate ILC3 subsets |

Procedure:

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

  • Cell Staining: a. Resuspend up to 10⁷ PBMCs in 100 µL of FACS Buffer. b. Add Fc Receptor Blocking Reagent and incubate for 10 minutes at 4°C. c. Add the viability dye and incubate for 15 minutes at room temperature in the dark. d. Add the cocktail of surface antibodies (Lineage, CD45, CD127, this compound, CRTH2, CD117, NKp44) at pre-titrated concentrations. e. Incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash cells twice with 2 mL of FACS Buffer, centrifuging at 400 x g for 5 minutes.

  • Acquisition: Resuspend the cell pellet in 300 µL of FACS Buffer and acquire on a multicolor flow cytometer. Ensure collection of at least 500,000 events to accurately identify the rare ILC populations.

Gating Strategy Workflow:

ILC_Gating_Strategy Start Total Events Time Time Gate (Stable Flow) Start->Time Singlets Singlets (FSC-A vs FSC-H) Time->Singlets Live Live Cells (Viability Dye Neg) Singlets->Live Leukocytes CD45+ Leukocytes Live->Leukocytes LinNeg Lineage Negative Leukocytes->LinNeg TotalILCs Total ILCs (CD127+ this compound+) LinNeg->TotalILCs CRTH2_Gate CRTH2 vs CD117 TotalILCs->CRTH2_Gate ILC2 ILC2 (CRTH2+) CRTH2_Gate->ILC2 CRTH2_Neg CRTH2- CRTH2_Gate->CRTH2_Neg ILC1 ILC1 (CD117-) CRTH2_Neg->ILC1 ILC3 ILC3 (CD117+) CRTH2_Neg->ILC3

Caption: Flow cytometry gating strategy for human ILCs.

Protocol: In Vitro Functional Assay of ILCs

Objective: To assess the cytokine production of sorted ILC populations upon stimulation.

Materials:

  • Sorted ILC populations (e.g., ILC2s)

  • Complete RPMI medium (with 10% FBS, Pen/Strep, L-Glutamine)

  • Cytokines for stimulation (e.g., for ILC2s: IL-2, IL-7, IL-25, IL-33)

  • Protein Transport Inhibitor (e.g., Brefeldin A or Monensin)

  • Intracellular staining buffers (Fixation/Permeabilization)

  • Antibodies for intracellular cytokine staining (e.g., anti-IL-5, anti-IL-13)

  • ELISA kits for secreted cytokines

Procedure:

  • Cell Culture: Plate sorted ILCs at a density of 2-5 x 10⁴ cells/well in a 96-well round-bottom plate.

  • Stimulation: Add stimulating cytokines (e.g., IL-25 and IL-33, each at 50 ng/mL) to the appropriate wells. Include an unstimulated control.

  • Incubation: Culture cells for 18-24 hours at 37°C, 5% CO₂. For intracellular staining, add a protein transport inhibitor for the final 4-6 hours of culture.

  • Analysis:

    • ELISA: Collect the supernatant before cell harvesting to measure secreted cytokines.

    • Intracellular Flow Cytometry: Harvest cells, stain for surface markers, then fix, permeabilize, and stain for intracellular cytokines according to the manufacturer's protocol. Analyze via flow cytometry.

This compound as a Therapeutic Target

Given the role of this compound in modulating immune responses and the involvement of ILCs in various inflammatory diseases and cancer, the this compound-LLT1 axis presents a potential target for therapeutic intervention.

  • Oncology: Upregulation of LLT1 on tumor cells can inhibit the function of this compound-expressing NK cells and ILC1s, allowing the tumor to evade immune surveillance. Blocking antibodies targeting either LLT1 or this compound could restore the anti-tumor activity of these cytotoxic lymphocytes.

  • Autoimmunity and Allergy: ILC2s are key drivers of type 2 inflammation in diseases like asthma, while ILC3s are implicated in inflammatory bowel disease. Modulating this compound function on these cells could potentially dampen pathogenic inflammatory responses. The dual nature of this compound as both an inhibitory and co-stimulatory receptor complicates this approach, requiring a deep understanding of its function in specific disease contexts.

Conclusion

This compound is an indispensable marker for the study of human innate lymphoid cells and plays a significant, though not fully understood, role in their biology. Its consistent expression from the progenitor stage to mature, functional subsets underscores its importance in ILC development and identity. While its signaling can be inhibitory on NK cells and co-stimulatory on T cells, its precise function on each ILC subset is an evolving field of research. The heterogeneity of its expression and its context-dependent function highlight the complexity of ILC regulation. Future research focused on elucidating the downstream signaling pathways of this compound in ILCs and its functional consequences in different tissue microenvironments will be crucial for leveraging this pathway for therapeutic benefit in a range of human diseases.

References

The Central Role of CD161 in Mucosal-Associated Invariant T (MAIT) Cell Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mucosal-Associated Invariant T (MAIT) cells are a unique population of innate-like T cells that play a critical role in immunity against a wide range of pathogens. A key surface marker and functional regulator of these cells is the C-type lectin receptor CD161 (also known as NKR-P1A). High expression of this compound is a hallmark of MAIT cells, distinguishing them from other T cell subsets. This technical guide provides an in-depth exploration of the multifaceted role of this compound in MAIT cell biology, including its involvement in their identification, activation, and effector functions. We delve into the signaling pathways modulated by this compound, present quantitative data on its expression and functional impact, and provide detailed experimental protocols for the study of this crucial molecule in the context of MAIT cell immunology.

Introduction to this compound and MAIT Cells

Mucosal-associated invariant T (MAIT) cells are a distinct lineage of T lymphocytes characterized by a semi-invariant T cell receptor (TCR) composed of the Vα7.2-Jα33 chain in humans.[1] These cells are abundant in mucosal tissues, the liver, and peripheral blood, comprising up to 10% of circulating T cells in humans.[2] MAIT cells are restricted by the non-polymorphic MHC class I-related molecule, MR1, which presents vitamin B metabolites derived from bacteria and fungi.[3][4] This unique antigen recognition system positions MAIT cells as key players in the early detection of and response to microbial infections.

This compound, a type II transmembrane C-type lectin-like receptor, is highly expressed on MAIT cells, and its high expression level (this compound++) is a defining characteristic used for their identification.[1] While also found on other immune cells like natural killer (NK) cells and subsets of conventional T cells, the brightest expression of this compound on CD8+ T cells is predominantly on MAIT cells. Beyond its role as a surface marker, this compound is an active participant in regulating MAIT cell function, influencing both their T cell receptor (TCR)-dependent and -independent activation pathways.

Quantitative Data on this compound in MAIT Cells

The expression and functional relevance of this compound on MAIT cells have been quantified in numerous studies. The following tables summarize key quantitative findings.

Table 1: Frequency of this compound-Expressing MAIT Cells

PopulationTissue/CompartmentFrequencyReference(s)
This compound++CD8+ T cells that are Vα7.2+ (MAIT)Adult Peripheral BloodUp to 95%
MAIT cells (Vα7.2+this compound++) as a percentage of total T cellsAdult Peripheral BloodUp to 10%
This compound+ CD8+ T cellsNon-small cell lung cancer tumorsIncreased frequency compared to blood and lymph nodes
This compound+ CD4+ T cellsNon-small cell lung cancer tumors~2-fold increase in frequency compared to blood and lymph nodes

Table 2: Functional Responses of this compound++ MAIT Cells to Stimulation

StimulusResponding Cell PopulationKey ResponseQuantitative FindingReference(s)
IL-12 + IL-18This compound++CD8+ T cells (including MAIT cells)IFN-γ productionPrimary T cell population responding
IL-12 + IL-18CD4+ this compound++ Vα7.2+ T cellsIFN-γ productionMean of ~5% of cells produce IFN-γ
E. coli (MR1-dependent)CD8+ and DN this compound++ Vα7.2+ T cellsDegranulation (CD107a)Similar high frequencies of degranulation
E. coli (MR1-dependent)CD4+ this compound++ Vα7.2+ T cellsDegranulation (CD107a)Complete lack of degranulation
Anti-CD3/CD28Vα7.2+this compound+CD8+ T cells from healthy donorsIFN-γ productionSignificantly higher function than Vα7.2+this compound- subset

This compound Signaling and Functional Roles in MAIT Cells

This compound plays a dual role in MAIT cell function, acting as both a co-stimulatory and a co-inhibitory receptor depending on the context of stimulation.

TCR-Independent Activation

A defining feature of MAIT cells is their ability to be activated independently of their TCR, primarily through cytokine signaling. High expression of this compound is closely associated with the expression of cytokine receptors, notably the IL-18 receptor (IL-18Rα).

  • IL-12 and IL-18 Synergy: MAIT cells, and the broader this compound++CD8+ T cell population, are potent responders to the synergistic action of IL-12 and IL-18. This stimulation leads to robust production of IFN-γ, a key cytokine in antiviral and antibacterial immunity. This TCR-independent activation pathway allows MAIT cells to participate in immune responses to a wide array of inflammatory stimuli, not just those involving MR1-presented antigens.

TCR_Independent_Activation cluster_APC Antigen Presenting Cell (APC) cluster_MAIT MAIT Cell APC Activated APC (e.g., macrophage, DC) IL12 IL-12 APC->IL12 IL18 IL-18 APC->IL18 IL12R IL-12R IL12->IL12R IL18R IL-18Rα IL18->IL18R MAIT This compound++ MAIT Cell MAIT->IL12R MAIT->IL18R IFNg IFN-γ Production IL12R->IFNg Synergistic Signal IL18R->IFNg Synergistic Signal

TCR-Dependent Activation and Co-stimulation

While TCR engagement with the MR1-antigen complex is the primary trigger for antigen-specific MAIT cell activation, other signals, including those through this compound, can modulate this response. The ligand for this compound is the lectin-like transcript 1 (LLT1), which can be expressed on activated antigen-presenting cells (APCs).

  • Co-stimulatory Role: Several studies have demonstrated a co-stimulatory role for this compound. Co-ligation of this compound with the TCR can enhance T cell proliferation and the production of cytokines like IFN-γ and TNF-α. This suggests that the interaction with LLT1 on APCs can amplify the MAIT cell response to microbial antigens.

  • Co-inhibitory Role: Conversely, other studies have reported an inhibitory function for this compound. Engagement of this compound has been shown to inhibit the production of IFN-γ and TNF-α by MAIT cells in certain contexts. This dual functionality suggests that the outcome of this compound signaling may depend on the specific cellular and inflammatory environment.

TCR_Dependent_Modulation cluster_APC Antigen Presenting Cell (APC) cluster_MAIT MAIT Cell APC APC MR1 MR1 + Ag APC->MR1 LLT1 LLT1 APC->LLT1 TCR Vα7.2 TCR MR1->TCR This compound This compound LLT1->this compound MAIT MAIT Cell MAIT->TCR MAIT->this compound Activation Effector Functions (Cytokine release, Cytotoxicity) TCR->Activation Primary Signal This compound->Activation Modulatory Signal (+/-)

Experimental Protocols

The study of this compound and MAIT cells relies on a set of core immunological techniques. Below are detailed methodologies for key experiments.

Protocol: Identification of MAIT Cells by Flow Cytometry

This protocol describes the identification of MAIT cells from human peripheral blood mononuclear cells (PBMCs).

Materials:

  • PBMCs isolated by density gradient centrifugation

  • Phosphate-buffered saline (PBS)

  • FACS buffer (PBS + 2% FBS + 0.05% sodium azide)

  • Fluorochrome-conjugated antibodies:

    • Anti-CD3

    • Anti-CD8

    • Anti-TCR Vα7.2

    • Anti-CD161

    • Live/Dead stain

  • Flow cytometer

Methodology:

  • Cell Preparation: Resuspend 1-2 million PBMCs in 100 µL of FACS buffer.

  • Live/Dead Staining: Add the Live/Dead stain according to the manufacturer's instructions. Incubate for 15-20 minutes at room temperature, protected from light.

  • Washing: Wash the cells by adding 1 mL of FACS buffer and centrifuging at 300-400 x g for 5 minutes. Discard the supernatant.

  • Surface Staining: Resuspend the cell pellet in 100 µL of FACS buffer containing the titrated amounts of anti-CD3, anti-CD8, anti-TCR Vα7.2, and anti-CD161 antibodies.

  • Incubation: Incubate for 30 minutes at 4°C, protected from light.

  • Washing: Wash the cells twice with 1 mL of FACS buffer as described in step 3.

  • Acquisition: Resuspend the cells in 300-500 µL of FACS buffer and acquire on a flow cytometer.

  • Gating Strategy:

    • Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).

    • Gate on live cells using the Live/Dead stain.

    • Gate on lymphocytes based on FSC-A and side scatter area (SSC-A).

    • From the lymphocyte gate, identify T cells as CD3+.

    • From the CD3+ gate, identify MAIT cells as Vα7.2+ and this compound++.

Flow_Cytometry_Workflow start PBMCs stain1 Live/Dead Stain start->stain1 wash Wash stain1->wash stain2 Surface Antibody Cocktail (CD3, CD8, Vα7.2, this compound) stain2->wash wash->stain2 acquire Acquire on Flow Cytometer wash->acquire gate1 Gate: Singlets -> Live -> Lymphocytes acquire->gate1 gate2 Gate: CD3+ T cells gate1->gate2 gate3 Gate: Vα7.2+ this compound++ MAIT cells gate2->gate3 end Data Analysis gate3->end

Protocol: TCR-Independent MAIT Cell Functional Assay

This protocol details the stimulation of MAIT cells with cytokines and subsequent measurement of IFN-γ production by intracellular cytokine staining (ICS).

Materials:

  • PBMCs

  • Complete RPMI medium

  • Recombinant human IL-12 (final concentration: 10 ng/mL)

  • Recombinant human IL-18 (final concentration: 50 ng/mL)

  • Brefeldin A and Monensin (protein transport inhibitors)

  • Flow cytometry antibodies (as in 4.1, plus anti-IFN-γ)

  • Fixation/Permeabilization buffer kit

Methodology:

  • Cell Culture: Plate 1 million PBMCs per well in a 96-well round-bottom plate in 200 µL of complete RPMI medium.

  • Stimulation: Add IL-12 and IL-18 to the appropriate wells. Include an unstimulated control well.

  • Incubation: Incubate for 18-24 hours at 37°C, 5% CO2.

  • Protein Transport Inhibition: For the last 4-6 hours of incubation, add Brefeldin A and Monensin to all wells according to the manufacturer's instructions.

  • Staining:

    • Perform live/dead and surface staining as described in Protocol 4.1 (steps 2-6).

    • After the final surface stain wash, proceed to fixation and permeabilization.

  • Fixation and Permeabilization: Resuspend cells in fixation/permeabilization buffer and incubate for 20 minutes at 4°C.

  • Washing: Wash the cells with permeabilization buffer.

  • Intracellular Staining: Resuspend the fixed and permeabilized cells in permeabilization buffer containing the anti-IFN-γ antibody.

  • Incubation: Incubate for 30 minutes at 4°C, protected from light.

  • Final Washes and Acquisition: Wash the cells twice with permeabilization buffer, then resuspend in FACS buffer and acquire on a flow cytometer.

  • Analysis: Gate on the MAIT cell population (Vα7.2+this compound++) and quantify the percentage of IFN-γ+ cells.

Conclusion

This compound is far more than a simple marker for MAIT cells; it is a key player in their biology, intricately involved in their activation and effector functions. Its high level of expression is a reliable identifier, and its ability to modulate both TCR-dependent and TCR-independent signaling pathways underscores its importance in the versatile roles MAIT cells play in host defense. The ability of MAIT cells to respond rapidly to cytokine cues like IL-12 and IL-18, a trait linked to the this compound-high phenotype, allows them to contribute to a broad range of inflammatory responses. Understanding the complex signaling and functional outcomes of this compound engagement is crucial for harnessing the therapeutic potential of MAIT cells in infectious diseases, autoimmune conditions, and cancer immunotherapy. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and exploit the biology of this fascinating immune cell population.

References

The function of CD161 in maintaining mucosal immunity in the gut

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The C-type lectin-like receptor CD161 (KLRB1) has emerged as a critical player in the complex interplay of immune cells that maintain homeostasis and mediate pathology within the intestinal mucosa. Once primarily known as a marker for Natural Killer (NK) cells, this compound is now recognized to be expressed on a diverse range of T cell subsets, including T helper 17 (Th17) cells, cytotoxic T lymphocytes (CD8+ T cells), and regulatory T cells (Tregs), each contributing uniquely to the gut's immune landscape. This technical guide provides a comprehensive overview of the function of this compound in gut mucosal immunity, detailing the phenotype and function of this compound-expressing immune cell populations, the intricate signaling pathways initiated upon its engagement, and its implications in inflammatory bowel disease (IBD). Furthermore, this document furnishes detailed methodologies for key experimental procedures and presents quantitative data in a structured format to facilitate a deeper understanding and future research in this burgeoning field.

Introduction: this compound as a Key Regulator of Intestinal Immunity

The intestinal mucosa is a dynamic environment, constantly exposed to a vast array of antigens from food, the microbiome, and potential pathogens. A delicate balance between immune tolerance and robust defense is essential for maintaining gut homeostasis. The this compound receptor, a type II transmembrane protein, is increasingly appreciated for its significant role in orchestrating this balance. Expressed on a variety of innate and adaptive immune cells that reside in or traffic to the gut, this compound acts as a co-stimulatory or inhibitory receptor, context-dependently modulating immune responses. Its ligand, lectin-like transcript 1 (LLT1), also known as CLEC2D, is expressed on activated antigen-presenting cells, further highlighting the importance of this axis in immune regulation. Dysregulation of the this compound pathway has been implicated in the pathogenesis of inflammatory bowel diseases such as Crohn's disease, making it a promising target for novel therapeutic interventions.

This compound-Expressing Immune Cell Subsets in the Gut Mucosa

A diverse array of immune cells within the gut lamina propria and epithelium express this compound, each with distinct functional properties that contribute to mucosal immunity.

CD4+ T Helper 17 (Th17) Cells

A significant population of pro-inflammatory Th17 cells in the gut are characterized by the expression of this compound.[1][2] These cells are a major source of interleukin-17 (IL-17), IL-22, and interferon-gamma (IFN-γ), cytokines crucial for mucosal defense against extracellular bacteria and fungi, but also implicated in the pathology of IBD.[1][3] Circulating this compound+ Th17 cells are often imprinted for gut homing, expressing high levels of the chemokine receptor CCR6 and integrin β7.[1] In patients with Crohn's disease, these cells are found in increased numbers within the inflammatory infiltrate and exhibit an activated phenotype, readily producing pro-inflammatory cytokines upon stimulation with IL-23.

CD8+ T Cells

This compound is also expressed on a subset of memory CD8+ T cells that are enriched within the colon. These this compound+ CD8+ T cells are characterized by the expression of tissue residency markers such as CD103 and CD69. Functionally, they are highly polyfunctional, producing a range of cytokines including IFN-γ and IL-17, and possess enhanced cytotoxic capabilities. This positions them as important players in the response to intracellular pathogens and in the surveillance of transformed cells within the gut mucosa.

Regulatory T cells (Tregs)

A distinct population of highly suppressive regulatory T cells in the gut is marked by the expression of this compound. These this compound+ Tregs are enriched in the intestinal lamina propria, particularly in the context of Crohn's disease. Their expression of this compound is regulated by all-trans retinoic acid (ATRA), a vitamin A metabolite abundant in the gut. Functionally, this compound acts as a co-stimulatory molecule on these Tregs, and its ligation, in conjunction with T cell receptor (TCR) signaling, induces the production of cytokines that promote the healing of the intestinal epithelial barrier.

Natural Killer (NK) Cells and other Innate-like T Cells

This compound is a canonical marker for the majority of NK cells. In the inflamed gut of IBD patients, a subset of this compound+ NK cells that also express the tissue-residency marker CD103 is enriched. These cells are highly responsive to pro-inflammatory cytokines like IL-12 and IL-18. Additionally, this compound is expressed on other innate-like T cell populations such as Mucosal-Associated Invariant T (MAIT) cells, which are also implicated in gut immunity and IBD.

Quantitative Data on this compound+ Cell Populations in the Gut

The following tables summarize key quantitative data regarding the distribution and function of this compound-expressing cells in the human gut, compiled from various studies.

Cell Population Location Frequency in Healthy Individuals Frequency in Crohn's Disease Key Cytokines Produced Reference(s)
CD4+this compound+ T cells Peripheral Blood~20% of CD4+ T cellsIncreased frequencyIL-17, IL-22, IFN-γ
Intestinal Lamina PropriaPresentIncreased numbers in inflammatory infiltrateIL-17, IL-22, IFN-γ
CD8+this compound+ T cells Colonic MucosaEnriched compared to peripheral bloodAltered frequenciesIFN-γ, IL-17
This compound+ Tregs Intestinal Lamina PropriaPresentEnrichedWound-healing associated cytokines
This compound+ NK cells Inflamed Gut Lamina PropriaLowEnriched population expressing CD103IFN-γ
Stimulus Responding Cell Type Cytokine Production (Healthy vs. Crohn's Disease) Reference(s)
IL-23 CD4+this compound+ T cellsMinimal response in healthy unless primed with IL-1β. Readily produce IL-17 and IFN-γ in Crohn's disease.
IL-12 + IL-18 This compound+ T cellsTCR-independent IFN-γ production.
TCR stimulation CD4+this compound+ T cellsIncreased IL-17 and IL-22 production in Crohn's disease compared to healthy.

Signaling Pathways of this compound in Gut Lymphocytes

The signaling cascades downstream of this compound are complex and can lead to either co-stimulatory or inhibitory outcomes depending on the cellular context.

The LLT1-CD161 Interaction

The primary ligand for this compound is LLT1 (CLEC2D), which is expressed on activated antigen-presenting cells. The interaction between LLT1 on an APC and this compound on a T cell provides a co-stimulatory signal that enhances T cell proliferation and cytokine production in the context of TCR activation.

Intracellular Signaling Cascade

Upon ligation, the cytoplasmic tail of this compound has been shown to interact with acid sphingomyelinase (aSMase). This interaction triggers the activation of aSMase, leading to the hydrolysis of sphingomyelin into ceramide. Ceramide is a lipid second messenger that can influence various downstream signaling pathways. One such pathway involves the activation of the Phosphatidylinositol 3-kinase (PI3K)-Akt signaling cascade, which is crucial for cell survival, proliferation, and cytokine production.

CD161_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LLT1 LLT1 (on APC) This compound This compound LLT1->this compound Ligation aSMase Acid Sphingomyelinase (aSMase) This compound->aSMase Recruitment & Activation Sphingomyelin Sphingomyelin aSMase->Sphingomyelin Hydrolyzes Ceramide Ceramide Sphingomyelin->Ceramide PI3K PI3K Ceramide->PI3K Activation Akt Akt PI3K->Akt Activation Downstream Downstream Effectors Akt->Downstream Proliferation Proliferation Downstream->Proliferation Cell Proliferation Cytokine Cytokine Downstream->Cytokine Cytokine Production Survival Survival Downstream->Survival Cell Survival

Caption: this compound Signaling Cascade.

Crosstalk with the TL1A-DR3 Pathway

This compound+ T cells in the gut have been shown to preferentially respond to signaling through the TL1A-DR3 pathway. TL1A is a TNF-like cytokine produced by activated monocytes and dendritic cells, and its receptor, DR3, is highly expressed on this compound+ T cells. The TL1A-DR3 interaction, in the presence of IL-12 and IL-18, potently induces IFN-γ production by this compound+ T cells, further amplifying the pro-inflammatory response in the gut.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of this compound in gut mucosal immunity.

Isolation of Lamina Propria Lymphocytes (LPLs) from Human Intestinal Biopsies

This protocol is adapted from methodologies described for the isolation of lymphocytes from human colonic mucosal biopsies.

Materials:

  • Fresh intestinal mucosal biopsies

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and HEPES buffer

  • Hanks' Balanced Salt Solution (HBSS) without Ca2+/Mg2+

  • EDTA (0.5 M solution)

  • Dithiothreitol (DTT)

  • Collagenase D (100 U/mL)

  • DNase I (20 U/mL)

  • Percoll

  • 100 µm and 40 µm cell strainers

  • 50 mL conical tubes

  • Refrigerated centrifuge

Procedure:

  • Wash biopsies 3-4 times with ice-cold HBSS to remove mucus and debris.

  • To remove intraepithelial lymphocytes (IELs) and epithelial cells, incubate the tissue in pre-warmed HBSS containing 5 mM EDTA and 1 mM DTT for 30 minutes at 37°C with gentle shaking.

  • Vortex the tube for 10 seconds and pass the supernatant through a 100 µm cell strainer to collect the IEL-enriched fraction. Repeat this step twice.

  • Mince the remaining tissue into small pieces and transfer to a digestion medium containing RPMI-1640, Collagenase D, and DNase I.

  • Incubate for 60-90 minutes at 37°C with continuous agitation.

  • Stop the digestion by adding RPMI with 10% FBS.

  • Pass the cell suspension through a 100 µm cell strainer to remove undigested tissue.

  • Wash the cells with RPMI and resuspend in 40% Percoll.

  • Carefully layer the cell suspension on top of an 80% Percoll solution in a 15 mL conical tube.

  • Centrifuge at 600 x g for 20 minutes at room temperature with the brake off.

  • Collect the lymphocytes from the interface of the 40% and 80% Percoll layers.

  • Wash the collected cells twice with RPMI before proceeding to downstream applications.

LPL_Isolation_Workflow Biopsy Intestinal Biopsy Wash Wash with HBSS Biopsy->Wash EDTA_DTT Incubate with EDTA/DTT Wash->EDTA_DTT IEL_Collection Collect IELs EDTA_DTT->IEL_Collection Mince Mince Tissue EDTA_DTT->Mince Digestion Collagenase/DNase Digestion Mince->Digestion Filter Filter through 100um strainer Digestion->Filter Percoll Percoll Gradient Centrifugation Filter->Percoll LPL_Collection Collect LPLs Percoll->LPL_Collection Downstream Downstream Applications (Flow Cytometry, Culture) LPL_Collection->Downstream

Caption: LPL Isolation Workflow.

Flow Cytometry for Identification and Phenotyping of this compound+ LPLs

Materials:

  • Isolated LPLs

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fc receptor blocking reagent (e.g., Human TruStain FcX™)

  • Fluorochrome-conjugated antibodies against:

    • CD3, CD4, CD8, CD45RO, this compound, CCR6, Integrin β7, CD103, IL-17A, IFN-γ, FoxP3

  • Live/Dead fixable viability dye

  • Intracellular fixation and permeabilization buffer set

  • Flow cytometer

Procedure:

  • Resuspend LPLs in FACS buffer at a concentration of 1-5 x 10^6 cells/mL.

  • Stain with a Live/Dead fixable viability dye according to the manufacturer's instructions.

  • Wash the cells with FACS buffer.

  • Block Fc receptors for 10 minutes at 4°C.

  • Add the cocktail of surface antibodies and incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • For intracellular cytokine staining, stimulate the cells with PMA/Ionomycin or a relevant antigen in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours prior to staining.

  • After surface staining, fix and permeabilize the cells using a commercial kit.

  • Add the intracellular antibody cocktail and incubate for 30 minutes at 4°C in the dark.

  • Wash the cells and resuspend in FACS buffer for acquisition on a flow cytometer.

  • Gate on live, single lymphocytes, then identify CD4+ and CD8+ T cell populations, and subsequently analyze the expression of this compound and other markers within these gates.

In Vitro Stimulation of this compound+ T cells

Materials:

  • FACS-sorted this compound+ and this compound- T cell populations

  • 96-well round-bottom culture plates

  • Complete RPMI-1640 medium

  • Anti-CD3 and anti-CD28 antibodies (plate-bound or bead-conjugated)

  • Recombinant human cytokines (e.g., IL-1β, IL-23, IL-12, IL-18)

  • Cell proliferation dye (e.g., CFSE or CellTrace Violet)

  • ELISA or CBA kits for cytokine measurement

Procedure:

  • Coat 96-well plates with anti-CD3 antibody (e.g., 1-5 µg/mL) overnight at 4°C. Wash plates with PBS before use.

  • Label sorted T cell populations with a cell proliferation dye if assessing proliferation.

  • Plate the cells at a density of 1-2 x 10^5 cells/well in complete RPMI medium.

  • Add soluble anti-CD28 antibody (e.g., 1 µg/mL).

  • Add recombinant cytokines to the relevant wells at pre-determined optimal concentrations.

  • Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

  • Assess T cell proliferation by flow cytometry based on the dilution of the proliferation dye.

  • Collect the culture supernatants at different time points to measure cytokine concentrations by ELISA or CBA.

Conclusion and Future Directions

This compound has unequivocally been established as a multifaceted regulator of gut mucosal immunity. Its differential expression on key effector and regulatory lymphocyte populations underscores its central role in the maintenance of intestinal homeostasis and the pathogenesis of inflammatory diseases. The pro-inflammatory functions of this compound+ Th17 and CD8+ T cells, driven in part by the IL-23 and TL1A pathways, are counterbalanced by the wound-healing properties of this compound+ Tregs. This intricate network of interactions presents both challenges and opportunities for therapeutic intervention.

Future research should focus on further dissecting the downstream signaling events following this compound ligation in different cell types to understand the molecular basis for its context-dependent functions. Elucidating the factors that regulate the expression of this compound and its ligand LLT1 in the gut microenvironment will be crucial. Ultimately, a deeper understanding of the this compound axis will pave the way for the development of targeted therapies that can selectively modulate the activity of specific this compound+ cell subsets, offering novel treatment strategies for inflammatory bowel disease and other immune-mediated disorders of the gut.

References

The Differential Role of CD161 in Bacterial versus Viral Infections: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The C-type lectin receptor CD161 (KLRB1) is a key modulator of the immune response, with its function diverging significantly in the context of bacterial versus viral infections. While traditionally viewed through a lens of a single function, emerging evidence paints a more nuanced picture of this compound as a context-dependent regulator of both innate and adaptive immunity. In bacterial encounters, particularly through its high expression on Mucosal-Associated Invariant T (MAIT) cells, this compound is associated with a robust, pro-inflammatory, and protective response. Conversely, during certain viral infections, the this compound pathway can be exploited to dampen anti-viral immunity, particularly through the upregulation of its ligand, LLT1, leading to the inhibition of Natural Killer (NK) cell effector functions. This guide provides a comprehensive overview of the dualistic nature of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to inform future research and therapeutic development.

Introduction to this compound and its Ligand

This compound is a type II transmembrane protein expressed on a variety of immune cells, including Natural Killer (NK) cells, and subsets of T cells such as CD4+, CD8+, γδ T cells, and MAIT cells.[1][2] Its expression is particularly high on MAIT cells, which are considered innate-like T cells crucial for anti-bacterial immunity. The primary ligand for this compound is the lectin-like transcript 1 (LLT1), also known as CLEC2D.[1] LLT1 expression is typically low on resting cells but is upregulated upon activation of various immune cells, including B cells, dendritic cells, and T cells, as well as by pathogen-associated molecular patterns (PAMPs) and pro-inflammatory cytokines like IFN-γ. The interaction between this compound and LLT1 is a critical axis in immune regulation, with the functional outcome being highly dependent on the immune cell type and the nature of the microbial challenge.

The Dichotomous Role of this compound in Bacterial vs. Viral Infections

The function of this compound manifests as a double-edged sword in the immune response to pathogens. Its role can be broadly categorized as activating in the context of bacterial infections and inhibitory in certain viral settings.

Pro-inflammatory and Protective Role in Bacterial Infections

In response to bacterial infections, this compound-expressing cells, especially MAIT cells, mount a rapid and potent pro-inflammatory response. This is primarily mediated through a T-cell receptor (TCR)-dependent mechanism where MAIT cells recognize bacterial metabolites, such as derivatives of the riboflavin synthesis pathway, presented by the MHC class I-related molecule, MR1. This recognition triggers the activation of MAIT cells, leading to the production of pro-inflammatory cytokines like IFN-γ and IL-17, and the release of cytotoxic granules.

Furthermore, this compound++CD8+ T cells can be activated in a TCR-independent manner through the synergistic action of IL-12 and IL-18, cytokines that are abundantly produced by antigen-presenting cells (APCs) in response to bacterial products. This innate-like activation pathway allows for a swift response to a broad range of bacteria, even those that may not produce MR1-binding ligands. The enrichment of this compound+ T cells at mucosal surfaces and in the liver underscores their importance as first-line defenders against invading bacteria.

Inhibitory and Evasive Role in Viral Infections

The role of this compound in viral infections is more complex and, in some cases, represents a mechanism of immune evasion by the virus. While this compound+ T cells are observed in response to certain tissue-tropic viruses like Hepatitis B (HBV) and Hepatitis C (HCV), they are notably absent in response to others like HIV, CMV, and EBV.

A key mechanism of immune modulation is the upregulation of the this compound ligand, LLT1, on virus-infected cells. For instance, SARS-CoV-2 infection of airway epithelial cells leads to increased LLT1 expression. This engagement of LLT1 with this compound on NK cells delivers an inhibitory signal, suppressing their cytotoxic activity and IFN-γ production. This provides a direct mechanism for the virus to evade NK cell-mediated clearance. Similarly, LLT1 is induced on B cells upon infection with Epstein-Barr virus (EBV) and HIV, which can inhibit NK cell function.

The activation of MAIT cells during viral infections is generally TCR-independent and relies on pro-inflammatory cytokines such as IL-12, IL-15, IL-18, and type I interferons, which are produced by virus-infected cells. While this cytokine-mediated activation can contribute to the anti-viral response through the production of IFN-γ, the lack of direct viral antigen recognition by the MAIT cell TCR represents a fundamental difference from their anti-bacterial response.

Quantitative Data on this compound Expression and Function

The differential role of this compound is reflected in the quantitative differences in cell populations and their functional responses during bacterial and viral challenges.

ParameterBacterial InfectionViral InfectionReferences
This compound+ Cell Frequency Enriched at sites of infection, particularly MAIT cells in mucosal tissues and liver.Variable; can be decreased in chronic infections like HIV and CMV. In SARS-CoV-2, the proportion of this compound+ NK cells can be downregulated.
LLT1 Expression Upregulated on APCs in response to bacterial PAMPs and cytokines.Upregulated on infected epithelial cells (e.g., SARS-CoV-2, RSV) and B cells (e.g., EBV, HIV).
Primary Activation Pathway TCR-dependent (MAIT cells recognizing bacterial metabolites via MR1) and cytokine-dependent (IL-12/IL-18).Primarily cytokine-dependent (IL-12, IL-15, IL-18, Type I IFN).
Dominant Cytokine Profile Pro-inflammatory: IFN-γ, IL-17.Pro-inflammatory: IFN-γ.
Functional Outcome on NK Cells Generally activating through cytokine milieu.Can be inhibitory through direct this compound-LLT1 interaction, leading to reduced cytotoxicity.
Functional Outcome on T Cells Co-stimulatory, leading to enhanced proliferation and cytokine production.Context-dependent; can be associated with both effector function and exhaustion.

Experimental Protocols

Flow Cytometry Analysis of this compound+ Lymphocytes

This protocol outlines the steps for the identification and quantification of this compound-expressing lymphocytes from whole blood.

Materials:

  • Whole blood collected in heparinized or EDTA-coated tubes.

  • FACS Wash Buffer (0.5% w/v BSA, 5mM EDTA in PBS).

  • 1-Step Fix/Lyse Solution.

  • Fluorochrome-conjugated antibodies against CD3, CD4, CD8, CD56, and this compound.

  • 5mL polystyrene round-bottom tubes.

Procedure:

  • Prepare a cocktail of fluorochrome-conjugated antibodies in FACS Wash Buffer.

  • Add 100µL of whole blood to a 5mL polystyrene tube.

  • Add the antibody cocktail to the blood and incubate for 30 minutes at room temperature in the dark.

  • Add 2mL of 1X Fix/Lyse solution and incubate for 10 minutes at room temperature in the dark to lyse red blood cells and fix the leukocytes.

  • Centrifuge the tubes at 500 x g for 5 minutes at 4°C.

  • Aspirate the supernatant and wash the cell pellet with 2mL of FACS Wash Buffer.

  • Repeat the centrifugation and wash step.

  • Resuspend the final cell pellet in an appropriate volume of FACS Wash Buffer for analysis on a flow cytometer.

  • Acquire data and analyze the percentage and expression levels (Mean Fluorescence Intensity) of this compound on different lymphocyte subsets (e.g., CD4+ T cells, CD8+ T cells, NK cells).

Chromium-51 Release Cytotoxicity Assay

This assay measures the ability of effector cells (e.g., NK cells) to lyse target cells.

Materials:

  • Effector cells (e.g., purified NK cells).

  • Target cells (e.g., K562 cell line or virus-infected cells).

  • Complete cell culture medium.

  • Sodium Chromate (⁵¹Cr).

  • 96-well V-bottom plate.

  • Lysis buffer (e.g., 1% Triton X-100).

  • Gamma counter.

Procedure:

  • Target Cell Labeling:

    • Resuspend 1 x 10⁶ target cells in 50µL of culture medium.

    • Add 100 µCi of ⁵¹Cr and incubate for 1-2 hours at 37°C, mixing every 20-30 minutes.

    • Wash the labeled target cells three times with culture medium to remove excess ⁵¹Cr.

    • Resuspend the cells at a concentration of 1 x 10⁵ cells/mL.

  • Assay Setup:

    • Plate 100µL of labeled target cells (1 x 10⁴ cells) into each well of a 96-well V-bottom plate.

    • Add 100µL of effector cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

    • Spontaneous Release Control: Add 100µL of medium instead of effector cells.

    • Maximum Release Control: Add 100µL of lysis buffer instead of effector cells.

  • Incubation and Measurement:

    • Centrifuge the plate at 200 x g for 1 minute to initiate cell contact and incubate for 4 hours at 37°C.

    • After incubation, centrifuge the plate at 500 x g for 10 minutes.

    • Carefully transfer 100µL of the supernatant from each well to a new plate or tubes for counting in a gamma counter.

  • Calculation:

    • Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

Intracellular Cytokine Staining for IFN-γ and IL-17

This protocol allows for the detection of cytokine production at the single-cell level.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs).

  • Cell stimulation cocktail (e.g., PMA and Ionomycin).

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin).

  • Fixation/Permeabilization buffer.

  • Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD4, CD8, this compound) and intracellular cytokines (IFN-γ, IL-17).

Procedure:

  • Cell Stimulation:

    • Stimulate PBMCs with the desired stimulus (e.g., PMA/Ionomycin for polyclonal activation, or specific antigens) in culture medium for 4-6 hours at 37°C.

    • Add a protein transport inhibitor for the last 2-4 hours of incubation to trap cytokines intracellularly.

  • Surface Staining:

    • Wash the stimulated cells and stain for surface markers with fluorochrome-conjugated antibodies for 30 minutes at 4°C in the dark.

  • Fixation and Permeabilization:

    • Wash the cells to remove unbound surface antibodies.

    • Resuspend the cells in fixation/permeabilization buffer and incubate for 20 minutes at room temperature.

  • Intracellular Staining:

    • Wash the cells with permeabilization buffer.

    • Add fluorochrome-conjugated anti-cytokine antibodies and incubate for 30 minutes at room temperature in the dark.

  • Analysis:

    • Wash the cells with permeabilization buffer and then with FACS buffer.

    • Resuspend the cells in FACS buffer and analyze by flow cytometry.

Visualizing the Differential Signaling Pathways

The distinct roles of this compound in bacterial and viral infections are underpinned by different signaling cascades.

This compound-Mediated Activation in Bacterial Infections

In the context of bacterial infections, MAIT cells are key players. Their activation can occur through two main pathways:

bacterial_activation cluster_apc Antigen Presenting Cell cluster_mait This compound++ MAIT Cell APC APC IL12_18_Secretion IL-12 & IL-18 Secretion APC->IL12_18_Secretion PAMP Recognition MR1 MR1 TCR TCR MR1->TCR TCR-dependent Bacterial_Metabolite Bacterial Metabolite Bacterial_Metabolite->MR1 Presentation IL12R_IL18R IL-12R & IL-18R IL12_18_Secretion->IL12R_IL18R Cytokine-dependent Bacteria Bacteria Bacteria->APC PAMP Recognition Bacteria->Bacterial_Metabolite Riboflavin Pathway MAIT MAIT Cell Activation Activation TCR->Activation This compound This compound IL12R_IL18R->Activation Cytokines IFN-γ, IL-17 Production Activation->Cytokines viral_inhibition cluster_infected Virus-Infected Cell cluster_nk This compound+ NK Cell Infected_Cell Infected Cell LLT1 LLT1 Infected_Cell->LLT1 Upregulation CD161_NK This compound LLT1->CD161_NK Binding Virus Virus Virus->Infected_Cell Infection NK_Cell NK Cell Inhibitory_Signal Inhibitory Signal CD161_NK->Inhibitory_Signal Reduced_Cytotoxicity Reduced Cytotoxicity & IFN-γ Production Inhibitory_Signal->Reduced_Cytotoxicity

References

An In-depth Technical Guide to the Cellular Localization and Trafficking of the CD161 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular expression, subcellular localization, and dynamic trafficking of the CD161 receptor. This compound, also known as Killer cell lectin-like receptor subfamily B member 1 (KLRB1), is a type II C-type lectin-like transmembrane protein that plays a significant, though functionally diverse, role in both the innate and adaptive immune systems.[1][2][3] Its function is intricately linked to its cellular distribution and its movement upon ligand binding, making this a critical area of study for understanding its immunomodulatory roles and for the development of novel therapeutics.

Cellular Expression and Localization of this compound

This compound is expressed on a variety of lymphocytes, where its presence often defines specific functional subsets.[1][3] It is a prominent marker for the majority of Natural Killer (NK) cells and is also found on distinct subpopulations of T cells, including CD4+ and CD8+ αβ T cells, γδ T cells, and innate-like T cells such as Mucosal-Associated Invariant T (MAIT) cells.

The primary cellular location of the this compound receptor is the plasma membrane , where it exists as a disulfide-linked homodimer. Its expression levels can vary between cell types and activation states, often categorized as CD161int (intermediate) and this compound++ or CD161high. These expression levels are not merely markers but correlate with distinct functional capacities and tissue-homing properties. For instance, this compound-expressing T cells are notably enriched in mucosal tissues like the gut and liver.

Quantitative Overview of this compound Expression

The following table summarizes the expression of this compound on various human lymphocyte populations as reported in the literature.

Cell Population Subsets Approximate Expression (% of Parent Population) Key Notes
T Cells Total Peripheral Blood T Cells~24%Expression is primarily on memory subsets.
CD8+ T CellsDivided into CD161neg, CD161int (~11.7%), and CD161high (~10.6%)CD161high CD8+ T cells are largely MAIT cells; CD161int defines a distinct, highly functional memory population.
CD4+ T CellsPrimarily CD161intThis compound is a marker for Th17 lineage cells.
γδ T CellsExpression is heterogeneous and defines novel subsets.Can be activating or suppressive.
NK Cells Most NK CellsHighThis compound (NKR-P1A) is a major phenotypic marker for NK cells.
Other NKT Cells, Monocytes, Dendritic CellsLow to transient-

The this compound-LLT1 Axis and Signal Transduction

The primary functional ligand for human this compound is the Lectin-like transcript-1 (LLT1), also known as CLEC2D. LLT1 is not typically present on resting cells but is upregulated on activated B cells, T cells, NK cells, and dendritic cells. The interaction between this compound and LLT1 is a key immunoregulatory axis.

The signaling outcome of this compound engagement is context-dependent, leading to either inhibitory or co-stimulatory signals.

  • Inhibitory Signaling (NK Cells): In NK cells, the cross-linking of this compound by its ligand LLT1 or monoclonal antibodies generally transmits an inhibitory signal, suppressing cytotoxicity and cytokine production (e.g., IFN-γ). One identified pathway involves the direct interaction of the this compound cytoplasmic tail with acid sphingomyelinase (ASM) , leading to the generation of ceramide, a key second messenger.

  • Co-stimulatory Signaling (T Cells): In T cells, this compound often acts as a co-stimulatory receptor. Its engagement can enhance T-cell receptor (TCR)-dependent responses, such as IFN-γ production. This function can be debated, as some studies have also shown inhibitory roles in specific T cell subsets. In some contexts, signaling requires association with the Fc receptor common gamma chain (FcRγ) .

Diagram: this compound Signaling Pathways

The following diagram illustrates the divergent signaling pathways initiated by this compound engagement in NK cells and T cells.

CD161_Signaling cluster_membrane Plasma Membrane cluster_nk_cell NK Cell cluster_t_cell T Cell LLT1 LLT1 (Ligand) This compound This compound Receptor LLT1->this compound binds to ASM Acid Sphingomyelinase (ASM) This compound->ASM interacts with cytoplasmic tail FcRg FcRγ This compound->FcRg associates with Ceramide Ceramide ASM->Ceramide activates Inhibition Inhibition of Cytotoxicity & IFN-γ Production Ceramide->Inhibition Costim Co-stimulation of IFN-γ Production FcRg->Costim enhances TCR TCR TCR->Costim primary signal

Caption: Divergent this compound signaling in NK and T cells.

Receptor Trafficking: Internalization and Downregulation

A critical consequence of the this compound-LLT1 interaction is the modulation of this compound surface expression. Engagement of this compound by LLT1 expressed on an adjacent cell triggers the rapid internalization and downregulation of the receptor from the cell surface.

This process was demonstrated in experiments where co-incubation of NK cells with LLT1-expressing target cells led to a significant decrease in surface this compound levels within 15-60 minutes. This effect was blocked when the NK cells were chemically fixed, confirming that it is an active cellular process, consistent with receptor-mediated endocytosis.

While the specific endocytic machinery for this compound has not been fully elucidated, receptor internalization is a well-characterized process. The dominant pathways involve clathrin-mediated endocytosis (CME), which requires the coat protein clathrin and the GTPase dynamin for vesicle scission from the plasma membrane. It is highly probable that this compound internalization follows this canonical pathway, moving from the plasma membrane to early endosomes. Once internalized, receptors are typically sorted for either recycling back to the cell surface or degradation in lysosomes.

Diagram: Proposed this compound Trafficking Pathway

This diagram outlines the logical workflow for this compound trafficking following ligand engagement.

CD161_Trafficking cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LLT1 LLT1 Ligand CD161_Surface Surface this compound LLT1->CD161_Surface 1. Binding CCP Clathrin-Coated Pit CD161_Surface->CCP 2. Recruitment to Pit EndoVesicle Endocytic Vesicle CCP->EndoVesicle 3. Internalization (Dynamin-dependent) EarlyEndo Early Endosome EndoVesicle->EarlyEndo 4. Uncoating & Fusion RecyclingEndo Recycling Endosome EarlyEndo->RecyclingEndo 5a. Sorting for Recycling LateEndo Late Endosome / Lysosome EarlyEndo->LateEndo 5b. Sorting for Degradation RecyclingEndo->CD161_Surface 6a. Return to Surface Degradation Degradation LateEndo->Degradation 6b. Degradation

Caption: Proposed pathway for this compound internalization and sorting.

Experimental Protocols for Studying this compound Trafficking

Investigating the dynamics of this compound requires specific cellular and molecular biology techniques. Below are detailed methodologies for key experiments.

Protocol: Flow Cytometry Analysis of this compound Internalization

This protocol, adapted from antibody-feeding assays, quantifies the internalization of surface this compound following stimulation.

Objective: To measure the decrease in surface this compound and the corresponding increase in intracellular this compound over time.

Materials:

  • This compound-expressing cells (e.g., primary NK cells, T cell lines).

  • Stimulus: LLT1-expressing cells or soluble LLT1-Fc fusion protein.

  • Primary Antibody: Fluorochrome-conjugated anti-CD161 monoclonal antibody (e.g., clone HP-3G10).

  • Buffers: FACS buffer (PBS + 2% FBS), Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm™), Acid Wash Buffer (e.g., Glycine-HCl, pH 2.5) to strip surface antibody.

  • Flow Cytometer.

Methodology:

  • Cell Preparation: Harvest and wash this compound+ cells, resuspending them in cold FACS buffer at a concentration of 1x106 cells/mL.

  • Surface Labeling: Incubate cells with a saturating concentration of fluorochrome-conjugated anti-CD161 antibody for 30 minutes on ice to label the surface pool.

  • Washing: Wash cells twice with cold FACS buffer to remove unbound antibody.

  • Internalization Induction: Resuspend cells in pre-warmed culture medium and add the stimulus (e.g., LLT1-expressing cells at a 1:1 ratio). Incubate at 37°C. Prepare a control sample kept on ice (0°C).

  • Time Points: At various time points (e.g., 0, 15, 30, 60 minutes), remove aliquots of the cell suspension. Immediately stop the internalization process by adding ice-cold FACS buffer.

  • Surface Signal Quenching/Stripping: For each time point, divide the aliquot into two tubes:

    • Total Signal: Leave as is. This measures both surface and internalized antibody.

    • Internalized Signal: Add cold Acid Wash Buffer for 1-2 minutes on ice to strip the surface-bound antibody, leaving only the internalized fraction. Immediately neutralize with a large volume of cold FACS buffer.

  • Flow Cytometry Analysis: Analyze all samples on a flow cytometer. The Mean Fluorescence Intensity (MFI) of the "Internalized Signal" sample corresponds to the amount of internalized this compound. The decrease in MFI of the surface signal can also be calculated.

Diagram: Workflow for this compound Internalization Assay

Internalization_Workflow node_start Start: this compound+ Cells node_label Label surface this compound with fluorescent Ab (on ice) node_start->node_label node_wash1 Wash unbound Ab node_label->node_wash1 node_stim Induce internalization (Add LLT1, 37°C) node_wash1->node_stim node_time Collect aliquots at Time = 0, 15, 30, 60 min node_stim->node_time node_split Split aliquot node_time->node_split node_strip Acid Wash to Strip Surface Signal node_split->node_strip Sample A node_nostrip No Treatment node_split->node_nostrip Sample B node_analyze1 Analyze Internalized This compound by Flow Cytometry node_strip->node_analyze1 node_analyze2 Analyze Total (Surface + Internalized) this compound node_nostrip->node_analyze2

Caption: Flow cytometry workflow to quantify this compound internalization.

Protocol: Confocal Microscopy for Subcellular Localization

Objective: To visualize the location of this compound within the cell and its co-localization with endosomal markers.

Materials:

  • Cells cultured on glass coverslips.

  • Antibodies: Anti-CD161, anti-EEA1 (early endosomes), anti-LAMP1 (lysosomes).

  • Fluorochrome-conjugated secondary antibodies with distinct emission spectra.

  • Mounting medium with DAPI.

  • Confocal Laser Scanning Microscope.

Methodology:

  • Stimulation: Treat cells with a stimulus (e.g., LLT1) for a defined period (e.g., 30 minutes) at 37°C to induce internalization.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

  • Permeabilization: Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 5% BSA in PBS for 1 hour.

  • Primary Antibody Staining: Incubate with a cocktail of primary antibodies (e.g., mouse anti-CD161 and rabbit anti-EEA1) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Staining: Wash and incubate with a cocktail of fluorochrome-conjugated secondary antibodies (e.g., goat anti-mouse Alexa Fluor 488 and goat anti-rabbit Alexa Fluor 594) for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Wash, mount coverslips onto slides using mounting medium with DAPI, and image using a confocal microscope. Analyze for co-localization between this compound and organelle markers.

Conclusion and Future Directions

The cellular localization and trafficking of the this compound receptor are central to its function as an immune modulator. Primarily located on the plasma membrane of NK and T cell subsets, this compound undergoes rapid ligand-induced internalization, a process that serves to regulate its signaling output. This downregulation of surface expression following engagement with LLT1 is a key mechanism for controlling immune responses.

While the general framework of endocytosis is understood, the specific molecular machinery governing this compound trafficking—including the precise roles of clathrin, dynamin, and sorting proteins—remains an area for future investigation. Understanding the kinetics of this compound recycling versus degradation will provide deeper insights into how lymphocytes fine-tune their responsiveness. For drug development professionals, modulating the this compound-LLT1 interaction or the subsequent trafficking of the receptor presents a novel avenue for therapeutic intervention in cancer, infectious diseases, and autoimmune disorders.

References

Evolutionary Conservation of the KLRB1 Gene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Killer Cell Lectin-Like Receptor B1 (KLRB1) gene, encoding the C-type lectin-like receptor CD161, is a critical component of the innate immune system. Expressed predominantly on Natural Killer (NK) cells and subsets of T cells, this compound plays a significant role in regulating immune responses. Its interaction with its ligand, the Lectin-like transcript 1 (LLT1), encoded by the CLEC2D gene, typically results in an inhibitory signal, modulating NK cell cytotoxicity and cytokine secretion. Understanding the evolutionary conservation of the KLRB1 gene and its signaling pathway across different species is paramount for its validation as a therapeutic target and for the development of novel immunomodulatory drugs. This technical guide provides a comprehensive overview of the evolutionary conservation of KLRB1, detailed experimental protocols for its study, and a visual representation of its signaling pathway.

Introduction

The KLRB1 gene is located within the Natural Killer Complex (NKC), a rapidly evolving region of the genome that encodes a variety of C-type lectin-like receptors.[1][2] This genomic plasticity, characterized by gene duplication and deletion, contributes to the diversity of NK cell receptor repertoires among different species.[3] Despite the dynamic nature of the NKC, the KLRB1 gene and its interaction with CLEC2D exhibit a degree of conservation, suggesting a fundamental role in immune regulation. This guide delves into the specifics of this conservation, providing quantitative data, detailed experimental methodologies, and a clear visualization of the KLRB1 signaling cascade.

Data Presentation: Evolutionary Conservation of KLRB1

The evolutionary conservation of the KLRB1 gene and its protein product, this compound, can be assessed through sequence similarity and synteny analysis across different species.

KLRB1 Orthologs

Orthologs of the human KLRB1 gene have been identified in numerous vertebrate species, highlighting its evolutionary importance.

SpeciesCommon NameGene SymbolChromosome Location
Homo sapiensHumanKLRB112p13.31[4]
Pan troglodytesChimpanzeeKLRB112
Mus musculusMouseKlrb1c6 F3[4]
Rattus norvegicusRatKlrb1a4q42
Bos taurusCowKLRB118
Canis lupus familiarisDogKLRB115
Protein Sequence Identity and Similarity

The amino acid sequence of the KLRB1 protein shows a significant degree of conservation, particularly in the C-type lectin-like domain responsible for ligand binding. The following table summarizes the pairwise sequence identity and similarity of KLRB1 orthologs relative to the human protein.

Species Comparison (vs. Homo sapiens)Protein Accession NumberSequence Identity (%)Sequence Similarity (%)
Pan troglodytes (Chimpanzee)XP_001144869.198.799.1
Mus musculus (Mouse)NP_034747.245.258.9
Rattus norvegicus (Rat)NP_001008236.144.858.5
Bos taurus (Cow)XP_024842512.155.669.8
Canis lupus familiaris (Dog)XP_038534839.154.368.1

Note: Sequence identity and similarity were calculated using a global alignment algorithm (e.g., Needle) with default parameters.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the evolutionary conservation and function of the KLRB1 gene.

Comparative Genomics: Identifying KLRB1 Orthologs and Synteny Analysis

This protocol outlines the steps to identify KLRB1 orthologs and analyze the conservation of the surrounding genomic region (synteny).

Objective: To identify orthologous KLRB1 sequences in different species and compare the gene order in the corresponding genomic regions.

Methodology: Basic Local Alignment Search Tool (BLAST)

  • Sequence Retrieval: Obtain the reference KLRB1 gene or protein sequence from a public database such as NCBI or Ensembl.

  • BLAST Search:

    • Navigate to the NCBI BLAST homepage.

    • Select the appropriate BLAST program (e.g., blastn for nucleotide sequences, blastp for protein sequences).

    • Paste the reference sequence into the query box.

    • Select the target database (e.g., refseq_rna or refseq_protein) and specify the organism or taxonomic group of interest.

    • Initiate the search.

  • Ortholog Identification: Analyze the BLAST results, prioritizing hits with low E-values, high sequence identity, and high query coverage. Reciprocal BLAST searches (using the identified sequence as the new query against the original species' genome) can confirm orthology.

  • Synteny Analysis:

    • Once an ortholog is confirmed, use a genome browser (e.g., NCBI Genome Data Viewer, Ensembl) to examine the genomic region surrounding the orthologous gene.

    • Identify the neighboring genes and compare their order and orientation to the corresponding region in the human genome.

Phylogenetic Analysis

This protocol describes the construction of a phylogenetic tree to visualize the evolutionary relationships between KLRB1 orthologs.

Objective: To infer the evolutionary history of the KLRB1 gene.

Methodology: Molecular Evolutionary Genetics Analysis (MEGA)

  • Sequence Acquisition: Gather the protein sequences of KLRB1 orthologs from various species in FASTA format.

  • Multiple Sequence Alignment (MSA):

    • Open the MEGA software and import the FASTA file.

    • Align the sequences using an integrated tool like ClustalW or MUSCLE. Default alignment parameters are often sufficient, but can be adjusted based on sequence divergence.

    • Visually inspect the alignment for any misaligned regions and manually edit if necessary.

  • Phylogenetic Tree Construction:

    • From the main MEGA window, select "Phylogeny" and choose a tree-building method (e.g., Neighbor-Joining, Maximum Likelihood).

    • Select the appropriate substitution model for the data (e.g., JTT for proteins). MEGA can assist in finding the best-fit model.

    • Set the number of bootstrap replications (e.g., 1000) to assess the statistical support for the tree topology.

    • Execute the analysis.

  • Tree Visualization and Interpretation: The resulting phylogenetic tree will display the evolutionary relationships, with branch lengths representing the degree of genetic divergence. Bootstrap values on the nodes indicate the confidence in the branching pattern.

Functional Conservation: NK Cell Cytotoxicity Assay

This protocol details a method to assess the functional conservation of the KLRB1-mediated inhibitory signaling pathway.

Objective: To determine if the engagement of KLRB1 orthologs by their respective ligands inhibits NK cell-mediated cytotoxicity.

Methodology: Flow Cytometry-Based Cytotoxicity Assay

  • Cell Preparation:

    • Effector Cells: Isolate NK cells from the peripheral blood of the species of interest.

    • Target Cells: Use a target cell line that is susceptible to NK cell-mediated lysis and engineer it to express the ligand for the KLRB1 ortholog of interest (e.g., CLEC2D). Label the target cells with a fluorescent dye (e.g., CFSE) for identification by flow cytometry.

  • Co-culture:

    • Co-culture the effector and target cells at various effector-to-target (E:T) ratios in a 96-well plate.

    • Include control wells with target cells alone (spontaneous death) and target cells with a lysis agent (maximum killing).

    • To test the function of KLRB1, include conditions with a blocking antibody against the KLRB1 ortholog.

  • Incubation: Incubate the plate for a defined period (e.g., 4 hours) at 37°C in a CO2 incubator.

  • Staining and Acquisition:

    • After incubation, stain the cells with a viability dye (e.g., 7-AAD or Propidium Iodide) that enters dead cells.

    • Acquire the samples on a flow cytometer.

  • Data Analysis:

    • Gate on the target cell population (identified by their fluorescent label).

    • Within the target cell gate, quantify the percentage of dead cells (positive for the viability dye).

    • Calculate the percentage of specific lysis for each E:T ratio and compare the lysis in the presence and absence of the blocking antibody. A significant increase in lysis in the presence of the blocking antibody indicates a conserved inhibitory function of the KLRB1 ortholog.

For a more traditional approach, a Chromium-51 (⁵¹Cr) Release Assay can be performed. This method involves labeling target cells with ⁵¹Cr and measuring the amount of radioactivity released into the supernatant upon cell lysis.

Protein-Protein Interaction: Yeast Two-Hybrid (Y2H) Screening

This protocol describes the use of a yeast two-hybrid system to identify proteins that interact with the cytoplasmic tail of KLRB1.

Objective: To identify novel interacting partners of the KLRB1 intracellular domain.

Methodology: Yeast Two-Hybrid Screening

  • Bait and Prey Construction:

    • Bait: Clone the cDNA encoding the cytoplasmic domain of the KLRB1 ortholog into a "bait" vector, which fuses it to a DNA-binding domain (DBD) of a transcription factor (e.g., GAL4).

    • Prey: Construct a cDNA library from a relevant cell type (e.g., NK cells) in a "prey" vector, which fuses the cDNA products to the activation domain (AD) of the transcription factor.

  • Yeast Transformation: Co-transform a suitable yeast reporter strain with the bait plasmid and the prey library.

  • Screening:

    • Plate the transformed yeast on selective medium that lacks specific nutrients (e.g., histidine, adenine) and contains a reporter gene (e.g., LacZ).

    • Only yeast cells where the bait and prey proteins interact will reconstitute the transcription factor, leading to the expression of the reporter genes and allowing growth on the selective medium and/or a color change.

  • Identification of Positive Clones:

    • Isolate the prey plasmids from the positive yeast colonies.

    • Sequence the cDNA insert to identify the interacting protein.

  • Validation: Confirm the interaction using independent methods, such as co-immunoprecipitation or in vitro binding assays.

KLRB1 Signaling Pathway and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the KLRB1 signaling pathway and the workflows of the experimental protocols described above.

KLRB1-CLEC2D Signaling Pathway

KLRB1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane (NK Cell) cluster_cytoplasm Cytoplasm (NK Cell) CLEC2D CLEC2D (LLT1) on Target Cell KLRB1 KLRB1 (this compound) CLEC2D->KLRB1 Binding aSMase Acid Sphingomyelinase (aSMase) KLRB1->aSMase Activation Sphingomyelin Sphingomyelin aSMase->Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Hydrolysis PI3K_Akt PI3K-Akt Pathway (Potential Involvement) Ceramide->PI3K_Akt Modulation? Inhibition Inhibition of NK Cell Cytotoxicity Ceramide->Inhibition PI3K_Akt->Inhibition

KLRB1-CLEC2D inhibitory signaling pathway.
Comparative Genomics Workflow

Comparative_Genomics Start Start: KLRB1 Reference Sequence BLAST Perform BLAST Search (e.g., blastp) Start->BLAST Identify Identify Potential Orthologs BLAST->Identify Reciprocal_BLAST Reciprocal BLAST Identify->Reciprocal_BLAST Confirm Confirm Orthology Reciprocal_BLAST->Confirm Synteny Analyze Synteny (Genome Browser) Confirm->Synteny End End: Ortholog List & Synteny Map Synteny->End

Workflow for comparative genomics of KLRB1.
Phylogenetic Analysis Workflow

Phylogenetic_Analysis Start Start: KLRB1 Ortholog Sequences MSA Multiple Sequence Alignment (e.g., ClustalW) Start->MSA Model Select Substitution Model MSA->Model Tree Construct Phylogenetic Tree (e.g., Neighbor-Joining) Model->Tree Bootstrap Bootstrap Analysis Tree->Bootstrap End End: Phylogenetic Tree Bootstrap->End

Workflow for phylogenetic analysis of KLRB1.

Conclusion

The KLRB1 gene, while residing in the evolutionarily dynamic NKC, exhibits a notable degree of conservation across a range of species, underscoring its essential role in immune regulation. The inhibitory signaling pathway initiated by the binding of its ligand, CLEC2D, appears to be a conserved mechanism for modulating NK cell activity. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to further investigate the evolutionary and functional aspects of KLRB1. A deeper understanding of the conservation and divergence of the KLRB1-CLEC2D axis will be invaluable for the development of targeted immunotherapies for a variety of diseases, including cancer and autoimmune disorders.

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

CD161 (also known as NKR-P1A) is a C-type lectin-like receptor expressed predominantly on natural killer (NK) cells and subsets of T cells, including CD8+ T cells, γδ T cells, and Th17 cells.[1][2][3] Its role is complex, acting as both a co-stimulatory and co-inhibitory receptor depending on the cellular context and its ligand, Lectin-like transcript-1 (LLT1).[2] Accurate detection and characterization of this compound-expressing cell populations by flow cytometry are crucial for research in immunology, oncology, and drug development.

This document provides detailed application notes on recommended antibody clones for this compound flow cytometry, focusing on the well-established HP-3G10 clone for human studies and the PK136 clone for murine studies. It includes a summary of their performance characteristics, detailed experimental protocols, and an overview of the this compound signaling pathway.

Recommended Antibody Clones for this compound Flow Cytometry

The selection of a high-quality antibody clone is paramount for obtaining reliable and reproducible flow cytometry data. The following clones are highly recommended for their specificity and performance in detecting human and mouse this compound.

Table 1: Recommended Antibody Clones for this compound Flow Cytometry
Target Species Clone Isotype Antigen Reported Applications Recommended Concentration (per 10^6 cells in 100 µL) Vendor Examples (Cat#)
HumanHP-3G10 Mouse IgG1, kappaHuman this compound (NKR-P1A)Flow Cytometry, Western Blotting, Immunohistochemistry5 µL (e.g., 0.25 µg)Thermo Fisher (17-1619-42), BioLegend (339906)
HumanDX12 Mouse IgG1, kappaHuman this compound (NKR-P1A)Flow Cytometry20 µLBD Biosciences (555919)
MousePK136 Mouse IgG2a, kappaMouse NK1.1 (CD161c)Flow Cytometry, Immunoprecipitation, In vivo NK cell depletion≤ 0.125 µgThermo Fisher (11-5941-82), BioLegend (108702), Merck Millipore (MABF1487)[4]

Note on PK136: The PK136 antibody recognizes the NK1.1 antigen, which is an alloantigen expressed on NK cells and NKT cells in specific mouse strains, including C57BL/6, FVB/N, and NZB. It is not expressed in strains such as BALB/c, AKR, CBA/J, C3H, and DBA/2. For these strains, alternative NK cell markers like CD49b (clone DX5) should be considered.

Experimental Protocols

Protocol 1: Staining of Human Peripheral Blood Mononuclear Cells (PBMCs) for this compound (Clone HP-3G10)

This protocol outlines the procedure for staining human PBMCs to identify this compound-expressing lymphocytes.

Materials:

  • Human PBMCs, isolated by density gradient centrifugation (e.g., Ficoll-Paque)

  • Phosphate-Buffered Saline (PBS)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.09% sodium azide)

  • Fc Receptor Blocking Reagent (e.g., Human TruStain FcX™)

  • Anti-Human this compound (clone HP-3G10), conjugated to a suitable fluorophore (e.g., APC, PE, FITC)

  • Antibodies for co-staining (e.g., Anti-Human CD3, CD4, CD8, CD56)

  • Viability Dye (e.g., 7-AAD, DAPI, or a fixable viability dye)

  • Isotype Control: Mouse IgG1, kappa, conjugated to the same fluorophore as the primary antibody

  • 5 mL polystyrene flow cytometry tubes

Procedure:

  • Cell Preparation:

    • Start with freshly isolated or properly thawed cryopreserved human PBMCs.

    • Wash the cells with PBS and centrifuge at 300-400 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in Flow Cytometry Staining Buffer and perform a cell count. Adjust the cell concentration to 1 x 10^7 cells/mL.

  • Fc Receptor Blocking:

    • Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each flow cytometry tube.

    • Add the Fc receptor blocking reagent according to the manufacturer's instructions and incubate for 10 minutes at room temperature. This step is crucial to prevent non-specific binding of antibodies to Fc receptors.

  • Antibody Staining:

    • Without washing, add the recommended amount of fluorophore-conjugated anti-human this compound (HP-3G10) and other cell surface marker antibodies to the appropriate tubes.

    • Add the corresponding isotype control to a separate tube.

    • Vortex gently and incubate for 20-30 minutes at 4°C in the dark.

  • Washing:

    • Add 2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.

    • Discard the supernatant. Repeat the wash step.

  • Viability Staining (if using a non-fixable dye):

    • Resuspend the cell pellet in 200-400 µL of Flow Cytometry Staining Buffer.

    • Add the viability dye (e.g., 7-AAD or DAPI) 5-10 minutes before analysis.

  • Data Acquisition:

    • Acquire the samples on a flow cytometer. Collect a sufficient number of events for robust statistical analysis (e.g., 50,000-100,000 events in the lymphocyte gate).

Gating Strategy:

  • Gate on lymphocytes based on Forward Scatter (FSC) and Side Scatter (SSC).

  • Exclude doublets using FSC-A vs. FSC-H.

  • Gate on live cells using the viability dye.

  • From the live lymphocyte population, identify major subsets using CD3, CD4, CD8, and CD56.

  • Analyze this compound expression on the populations of interest (e.g., CD3-CD56+ NK cells, CD3+CD8+ T cells).

Protocol 2: Staining of Mouse Splenocytes for NK1.1 (CD161c) (Clone PK136)

This protocol is for the identification of NK1.1-expressing cells in splenocytes from C57BL/6 or other NK1.1-positive mouse strains.

Materials:

  • Spleen from a C57BL/6 mouse

  • RPMI-1640 medium

  • Flow Cytometry Staining Buffer

  • ACK Lysing Buffer (for red blood cell lysis)

  • Fc Receptor Blocking Reagent (e.g., Anti-Mouse CD16/CD32, clone 2.4G2)

  • Anti-Mouse NK1.1 (CD161c) (clone PK136), conjugated to a suitable fluorophore

  • Antibodies for co-staining (e.g., Anti-Mouse CD3, TCRβ, CD49b)

  • Viability Dye

  • Isotype Control: Mouse IgG2a, kappa

  • 70 µm cell strainer

  • 5 mL polystyrene flow cytometry tubes

Procedure:

  • Cell Preparation:

    • Harvest the spleen into a petri dish containing RPMI-1640 medium.

    • Mechanically dissociate the spleen by mashing it through a 70 µm cell strainer using the plunger of a syringe.

    • Collect the cell suspension in a 50 mL conical tube and centrifuge at 300-400 x g for 5 minutes at 4°C.

    • Resuspend the pellet in ACK Lysing Buffer and incubate for 3-5 minutes at room temperature to lyse red blood cells.

    • Quench the lysis by adding an excess of RPMI-1640 and centrifuge.

    • Wash the cells with Flow Cytometry Staining Buffer, count, and adjust the concentration to 1 x 10^7 cells/mL.

  • Fc Receptor Blocking:

    • Aliquot 100 µL of the cell suspension into flow cytometry tubes.

    • Add the anti-mouse CD16/CD32 antibody and incubate for 10-15 minutes at 4°C.

  • Antibody Staining:

    • Add the fluorophore-conjugated anti-mouse NK1.1 (PK136) and other desired antibodies.

    • Include an isotype control tube.

    • Incubate for 20-30 minutes at 4°C in the dark.

  • Washing:

    • Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer as described in Protocol 1.

  • Viability Staining and Data Acquisition:

    • Proceed with viability staining and data acquisition as described for human PBMCs.

This compound Signaling Pathway

The signaling pathway of this compound is not fully elucidated but is known to have significant effects on the function of NK and T cells. Ligation of this compound by its ligand LLT1 can lead to either inhibitory or activating signals.

  • In NK Cells: this compound engagement is generally considered inhibitory, leading to a reduction in cytotoxicity and cytokine secretion.

  • In T Cells: The role of this compound is more complex. It can act as a co-stimulatory receptor, enhancing T-cell proliferation and cytokine production in response to TCR stimulation. However, under certain conditions, it can also be inhibitory.

A key identified component of the this compound signaling cascade is the activation of acid sphingomyelinase (aSMase) . This enzyme catalyzes the hydrolysis of sphingomyelin to ceramide, a lipid second messenger involved in various cellular processes, including apoptosis, proliferation, and differentiation.

Visualizations

CD161_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_outcome Functional Outcomes LLT1 LLT1 (Ligand) This compound This compound Receptor LLT1->this compound Binding aSMase Acid Sphingomyelinase (aSMase) This compound->aSMase Activation Ceramide Ceramide aSMase->Ceramide Catalyzes conversion of Sphingomyelin Sphingomyelin Sphingomyelin->aSMase Downstream Downstream Signaling (e.g., PI3K-Akt) Ceramide->Downstream Modulation Modulation of Cell Function Downstream->Modulation Flow_Cytometry_Workflow cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_analysis Data Acquisition & Analysis Cell_Isolation Cell Isolation (PBMCs or Splenocytes) Cell_Count Cell Counting & Viability Cell_Isolation->Cell_Count Fc_Block Fc Receptor Blocking Cell_Count->Fc_Block Ab_Incubation Antibody Incubation (Anti-CD161 & others) Fc_Block->Ab_Incubation Washing Wash Steps Ab_Incubation->Washing Viability_Stain Viability Staining Washing->Viability_Stain Acquisition Flow Cytometer Acquisition Viability_Stain->Acquisition Gating Data Analysis & Gating Acquisition->Gating

References

Isolating Pure Populations of CD161+ T Cells Using Magnetic Beads: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CD161, a C-type lectin-like receptor encoded by the KLRB1 gene, is a surface marker expressed on a variety of immune cells, including a distinct subset of T cells.[1] These this compound+ T cells are gaining significant interest in immunology and drug development due to their association with both pro-inflammatory and regulatory functions. They are implicated in mucosal immunity, autoimmune diseases, and the response to cancer.[2][3] Functionally, this compound can act as both a co-inhibitory and co-stimulatory receptor depending on the cellular context and its interacting partners, such as its ligand, lectin-like transcript 1 (LLT1).[1][2] Given their multifaceted roles, the ability to isolate pure populations of this compound+ T cells is crucial for in-depth functional studies, target validation, and the development of novel cell-based therapies.

This document provides a detailed protocol for the isolation of highly pure, viable this compound+ T cells from peripheral blood mononuclear cells (PBMCs) using a two-step magnetic bead-based separation method. This method combines a negative selection step to enrich for total T cells followed by a positive selection step to specifically isolate this compound+ T cells.

Data Presentation

The efficiency of cell isolation protocols is determined by the purity, recovery, and viability of the target cell population. While specific data for this compound+ T cell isolation is not extensively published, the following table summarizes typical performance metrics that can be expected when using a two-step magnetic bead-based isolation strategy, based on data from similar T cell subset isolation procedures.

ParameterExpected RangeMethod of AssessmentNotes
Purity of this compound+ T cells 85 - 98%Flow CytometryPurity is defined as the percentage of CD3+this compound+ cells in the final isolated fraction.
Recovery of this compound+ T cells 50 - 80%Cell Counting & Flow CytometryRecovery is the percentage of this compound+ T cells isolated from the starting sample. This can be influenced by the initial frequency of the target population.
Viability of Isolated Cells >95%Trypan Blue Exclusion or Propidium Iodide/7-AAD StainingHigh viability is crucial for downstream functional assays. Magnetic separation is a gentle method that typically results in high cell viability.

Experimental Protocols

Principle of the Two-Step Isolation Method

To obtain a highly pure population of this compound+ T cells, a sequential two-step immunomagnetic separation protocol is recommended.

  • Step 1: Negative Selection of Pan T Cells. This initial step enriches for total T cells by depleting non-T cells (B cells, NK cells, monocytes, etc.) from the PBMC sample. This is achieved by incubating the cells with a cocktail of antibodies against non-T cell markers, followed by the addition of magnetic beads that bind to these antibodies. When the sample is placed in a magnetic field, the non-T cells are retained, and the untouched, enriched T cells are collected.

  • Step 2: Positive Selection of this compound+ T Cells. The enriched T cell population is then labeled with an antibody targeting this compound (e.g., a PE-conjugated anti-CD161 antibody). Subsequently, anti-PE magnetic beads are added to the sample. When placed in a magnetic field, the this compound+ T cells are retained. After washing, the purified this compound+ T cells are released from the magnetic beads.

Materials and Reagents
  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Pan T Cell Negative Selection Kit (e.g., EasySep™ Human T Cell Isolation Kit or Miltenyi Biotec Pan T Cell Isolation Kit)

  • PE-conjugated anti-human this compound antibody

  • PE Positive Selection Kit (e.g., EasySep™ Human PE Positive Selection Kit or Miltenyi Biotec Anti-PE MicroBeads)

  • Separation Buffer: Phosphate-buffered saline (PBS), pH 7.2–7.4, supplemented with 2% Fetal Bovine Serum (FBS) and 1 mM EDTA.

  • Magnetic separator (e.g., EasySep™ Magnet or MACS® Separator)

  • Sterile tubes and pipettes

  • Flow cytometer for quality control

Detailed Protocol

Part 1: Negative Selection for Pan T Cell Enrichment

  • Prepare PBMCs: Start with a single-cell suspension of PBMCs in separation buffer at a concentration of 1 x 10⁸ cells/mL.

  • Add Negative Selection Cocktail: Add the pan T cell negative selection antibody cocktail to the PBMC suspension according to the manufacturer's instructions. Mix well and incubate at room temperature for the recommended time (typically 5-10 minutes).

  • Add Magnetic Particles: Add the magnetic particles from the kit to the cell suspension. Mix well and incubate at room temperature for the recommended time (typically 5-10 minutes).

  • Magnetic Separation: Place the tube in the magnetic separator and let it stand for the recommended time (typically 5-10 minutes). The magnetically labeled non-T cells will be held against the side of the tube.

  • Collect Enriched T Cells: Carefully pour or pipette off the supernatant containing the enriched, unlabeled T cells into a new sterile tube. These are your enriched pan T cells.

  • Wash: Wash the enriched T cells by adding separation buffer, centrifuging at 300 x g for 10 minutes, and resuspending the cell pellet in fresh separation buffer.

  • Cell Counting and Quality Control (Optional): Take a small aliquot of the enriched T cells to determine the cell number and assess the purity of the T cell population (CD3+) by flow cytometry.

Part 2: Positive Selection for this compound+ T Cells

  • Resuspend Enriched T Cells: Resuspend the enriched T cell pellet from Part 1 in separation buffer at a concentration of 1 x 10⁸ cells/mL.

  • Label with PE-conjugated anti-CD161 Antibody: Add the PE-conjugated anti-human this compound antibody at the manufacturer's recommended concentration. Mix gently and incubate for 10-15 minutes in the dark at 4°C.

  • Wash: Wash the cells to remove unbound antibody by adding separation buffer, centrifuging at 300 x g for 10 minutes, and resuspending the cell pellet in separation buffer.

  • Add PE Selection Cocktail: Add the PE selection antibody cocktail from the positive selection kit to the cell suspension. Mix well and incubate at room temperature for the recommended time (typically 15 minutes).

  • Add Magnetic Beads: Add the anti-PE magnetic beads to the cell suspension. Mix well and incubate at room temperature for the recommended time (typically 10 minutes).

  • Magnetic Separation: Place the tube in the magnetic separator and let it stand for the recommended time (typically 5-10 minutes). The magnetically labeled this compound+ T cells will be held against the side of the tube.

  • Remove Unlabeled Cells: Carefully pour off the supernatant which contains the unlabeled (this compound-) T cells.

  • Wash the Isolated this compound+ T Cells: Remove the tube from the magnet and add separation buffer. Gently resuspend the cells. Place the tube back in the magnet and repeat the wash step 2-3 times to increase the purity of the isolated cells.

  • Elute this compound+ T Cells: After the final wash, remove the tube from the magnet and resuspend the this compound+ T cells in the desired volume of cell culture medium or buffer for downstream applications.

  • Quality Control: Take a small aliquot of the final cell suspension to determine the cell number, viability, and purity of the this compound+ T cell population (CD3+this compound+) by flow cytometry.

Visualizations

Experimental Workflow

G cluster_0 Part 1: Pan T Cell Enrichment (Negative Selection) cluster_1 Part 2: this compound+ T Cell Isolation (Positive Selection) pbmc PBMC Suspension neg_cocktail Add Pan T Cell Negative Selection Cocktail pbmc->neg_cocktail neg_beads Add Magnetic Particles neg_cocktail->neg_beads neg_mag Magnetic Separation 1 neg_beads->neg_mag enriched_t Enriched Pan T Cells (Supernatant) neg_mag->enriched_t Collect pe_ab Label with PE-anti-CD161 Ab enriched_t->pe_ab pe_cocktail Add PE Positive Selection Cocktail pe_ab->pe_cocktail pos_beads Add Anti-PE Magnetic Beads pe_cocktail->pos_beads pos_mag Magnetic Separation 2 pos_beads->pos_mag isolated_this compound Pure this compound+ T Cells (Retained & Eluted) pos_mag->isolated_this compound Elute

Caption: Workflow for two-step magnetic isolation of this compound+ T cells.

This compound Signaling Pathways in T Cells

This compound signaling in T cells is complex and can lead to either co-stimulatory or inhibitory signals depending on the context.

G cluster_costimulatory Co-stimulatory Signaling cluster_inhibitory Inhibitory Signaling TL1A TL1A DR3 DR3 TL1A->DR3 binds CD161_costim This compound DR3->CD161_costim enhances signal via IFNg Increased IFN-γ Production CD161_costim->IFNg TCR_costim TCR TCR_costim->IFNg IL12_18 IL-12 / IL-18 IL12_18->IFNg co-stimulation LLT1 LLT1 (CLEC2D) CD161_inhib This compound LLT1->CD161_inhib binds TCR_inhib TCR CD161_inhib->TCR_inhib inhibits signal from Cytotoxicity Decreased Cytotoxicity TCR_inhib->Cytotoxicity

Caption: Dual co-stimulatory and inhibitory roles of this compound signaling in T cells.

References

Application Notes and Protocols: Methods for Stimulating CD161 Signaling in Primary NK Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CD161 (human NKR-P1A), a C-type lectin-like receptor, is a key surface marker expressed on the majority of human Natural Killer (NK) cells, as well as subsets of T cells.[1][2] Its interaction with its ligand, Lectin-like transcript-1 (LLT1, also known as CLEC2D), plays a complex and often context-dependent role in regulating immune responses.[3][4] While engagement of this compound can lead to inhibitory signals in mature peripheral blood NK cells, diminishing cytotoxicity and cytokine production[3], it can also function as an activating receptor, particularly in early-stage NK cells, triggering the release of chemokines like CXCL8. Understanding how to precisely stimulate this pathway is crucial for research into NK cell biology, viral infections, and cancer immunotherapy.

These application notes provide detailed protocols for stimulating this compound signaling in primary human NK cells for in-vitro studies. We cover methods using both monoclonal antibody cross-linking and ligand-based stimulation, along with protocols for assessing the functional outcomes.

Overview of this compound Stimulation Methods

Stimulation of the this compound pathway in primary NK cells can be achieved through two primary methods:

  • Antibody-Mediated Cross-linking: This technique utilizes monoclonal antibodies (mAbs) specific for this compound. By immobilizing these antibodies on a culture plate, the this compound receptors on the NK cells are clustered, mimicking ligand binding and initiating downstream signaling. This method provides a robust and controlled way to trigger the pathway.

  • Ligand-Based Stimulation: This approach uses the natural ligand of this compound, LLT1. Stimulation can be accomplished by co-culturing NK cells with a cell line genetically engineered to express LLT1 on its surface or by using a soluble, recombinant form of the LLT1 protein. This method offers a more physiologically relevant mode of stimulation.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the stimulation and culture of primary NK cells as cited in the literature.

ParameterMethod/ReagentConcentration/RatioApplicationOutcomeReference
This compound Stimulation Anti-CD161 mAb (immobilized)50 µg/mLNKR-P1 Cross-linkingIFN-γ production (mouse)
Soluble LLT1 Protein5 µg/mLNK Cell TreatmentDownregulation of this compound, impaired cytotoxicity
Anti-CD161 Blocking mAb (IMT-009)EC50 of 0.2 nMOvercoming CLEC2D-mediated inhibitionRestoration of NK cell degranulation
General NK Culture Recombinant IL-2100-200 U/mLNK Cell Line CultureProliferation
Recombinant IL-1510 ng/mLCytokine-induced Memory-like NK CellsEnhanced responses
Cytokine Stimulation CocktailIL-12 (10 ng/mL), IL-15 (50 ng/mL), IL-18 (50 ng/mL)Pre-expansion StimulationNK Cell Activation

Detailed Experimental Protocols

Protocol 1: Isolation of Primary Human NK Cells from PBMCs

This protocol describes the enrichment of primary NK cells from peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation followed by immunomagnetic negative selection.

Materials:

  • Whole blood or buffy coat

  • Ficoll-Paque or equivalent density gradient medium

  • PBS (Phosphate-Buffered Saline)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)

  • Human NK Cell Isolation Kit (Negative Selection)

  • Centrifuge, sterile tubes, pipettes

Procedure:

  • Dilute the blood sample 1:1 with PBS.

  • Carefully layer the diluted blood over Ficoll-Paque in a conical centrifuge tube.

  • Centrifuge at 1000 x g for 15 minutes at room temperature with the brake off.

  • Carefully aspirate the upper plasma layer and collect the white buffy coat layer containing PBMCs.

  • Wash the collected PBMCs by adding PBS up to 50 mL and centrifuging at 800 x g for 10 minutes.

  • Resuspend the PBMC pellet and count the cells.

  • Proceed with NK cell isolation using a commercial negative selection kit according to the manufacturer's instructions. This typically involves incubating the cells with an antibody cocktail that labels non-NK cells, followed by the addition of magnetic beads that bind these labeled cells.

  • Place the tube in a magnet and collect the supernatant containing the untouched, enriched NK cells.

  • The purified NK cells are now ready for culture and stimulation.

Protocol 2: this compound Stimulation via Antibody-Mediated Cross-linking

This protocol uses plate-bound anti-CD161 antibodies to cross-link the receptors and induce signaling.

Materials:

  • Purified Primary NK Cells (from Protocol 1)

  • Purified anti-human this compound mAb (e.g., clone HP-3G10)

  • Sterile PBS

  • 96-well flat-bottomed tissue culture plates

  • Complete RPMI-1640 medium, with or without cytokines like IL-2 or IL-15.

Procedure:

  • Dilute the anti-CD161 mAb to a final concentration of 10-50 µg/mL in sterile PBS.

  • Add 50 µL of the antibody solution to the wells of a 96-well plate. As a control, add 50 µL of PBS or an isotype control antibody to separate wells.

  • Incubate the plate for 2 hours at 37°C (or overnight at 4°C) to allow the antibodies to adsorb to the plastic.

  • Aspirate the antibody solution and wash the wells three times with sterile PBS to remove any unbound antibody.

  • Resuspend the purified NK cells in complete culture medium to a density of 1 x 10^6 cells/mL.

  • Add 200 µL of the NK cell suspension (2 x 10^5 cells) to each well.

  • Incubate the plate at 37°C with 5% CO2 for the desired time (e.g., 4-24 hours) before assessing function.

Protocol 3: this compound Stimulation Using its Ligand, LLT1

This protocol provides two options: co-culture with LLT1-expressing cells or stimulation with soluble LLT1.

A. Co-culture with LLT1-Expressing Cells

Materials:

  • Purified Primary NK Cells (from Protocol 1)

  • LLT1-expressing cells (e.g., 293-LLT1 transfectants) and a mock-transfected control cell line.

  • Complete RPMI-1640 medium.

Procedure:

  • Culture the LLT1-expressing and mock-transfected cells to confluence.

  • Harvest the cells and seed them into a 96-well plate at a density that forms a monolayer.

  • On the day of the experiment, add purified NK cells to the wells containing the LLT1+ or mock cells at a desired Effector:Target (E:T) ratio (e.g., 1:1).

  • Co-culture for 3-4 hours at 37°C.

  • Assess NK cell function as described in Protocol 4.

B. Stimulation with Soluble LLT1 Protein

Materials:

  • Purified Primary NK Cells (from Protocol 1)

  • Recombinant human LLT1 protein

  • Complete RPMI-1640 medium

Procedure:

  • Resuspend purified NK cells in complete culture medium.

  • Add soluble recombinant LLT1 protein directly to the cell suspension at a final concentration of approximately 5 µg/mL. Use a buffer control for comparison.

  • Incubate the cells for 2-18 hours at 37°C.

  • Assess NK cell function. Note that this method may lead to receptor internalization.

Protocol 4: Assessment of NK Cell Function Post-Stimulation

A. Degranulation (CD107a) Assay by Flow Cytometry

This assay measures the surface expression of CD107a, a marker for cytotoxic granule release.

Materials:

  • Stimulated NK cells

  • Fluorochrome-conjugated anti-CD107a antibody

  • Monensin (protein transport inhibitor)

  • FACS buffer (PBS + 2% FBS)

Procedure:

  • During the last 4 hours of the stimulation culture (from Protocol 2 or 3), add anti-CD107a antibody directly to the wells.

  • After 1 hour of incubation, add Monensin to prevent the re-internalization of CD107a.

  • At the end of the incubation, harvest the cells, wash with FACS buffer, and stain for other surface markers (e.g., CD3, CD56) if desired.

  • Analyze the cells by flow cytometry, gating on the NK cell population (CD3-CD56+) to quantify CD107a expression.

B. Cytokine Production Assay

This can be measured via intracellular staining (flow cytometry) or by analyzing the culture supernatant (ELISA).

Procedure (Intracellular Staining):

  • During the last 4 hours of stimulation, add Brefeldin A (protein transport inhibitor) to the culture.

  • Harvest cells and stain for surface markers.

  • Fix and permeabilize the cells using a commercial kit.

  • Stain with fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α).

  • Analyze by flow cytometry.

Procedure (ELISA):

  • At the end of the stimulation period, centrifuge the plate and carefully collect the culture supernatant.

  • Use a commercial ELISA kit for the cytokine of interest (e.g., IFN-γ, CXCL8) to quantify its concentration in the supernatant, following the manufacturer's protocol.

Signaling Pathways and Experimental Workflows

CD161_Signaling_Pathway LLT1 LLT1 This compound This compound LLT1->this compound Binding ASM ASM This compound->ASM Activates PI3K PI3K This compound->PI3K Activates Outcome Outcome ASM->Outcome Inhibitory Signal (e.g., Mature NK Cells) PI3K->Outcome Activating Signal (e.g., Immature NK Cells)

Antibody_Stimulation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis pbmc Isolate PBMCs from Blood nk_iso Purify Primary NK Cells (Negative Selection) pbmc->nk_iso stim Add NK Cells to Coated Plate & Incubate (4-24h) nk_iso->stim plate_prep Coat 96-well Plate with anti-CD161 mAb plate_prep->stim readout Assess NK Function stim->readout cyto Cytotoxicity Assay (CD107a Staining) readout->cyto cytokine Cytokine Release (ELISA / Intracellular) readout->cytokine

Ligand_Stimulation_Workflow cluster_methods Stimulation Methods (Choose One) cluster_analysis Analysis nk_iso Purify Primary NK Cells coculture Method A: Co-culture NK cells with LLT1-expressing cells nk_iso->coculture soluble Method B: Add soluble recombinant LLT1 protein nk_iso->soluble readout Assess NK Function coculture->readout soluble->readout cyto Cytotoxicity Assay (CD107a Staining) readout->cyto cytokine Cytokine Release (ELISA / Intracellular) readout->cytokine

References

Application Notes and Protocols for Measuring the Binding Affinity of CD161 to its Ligand LLT1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established techniques for quantifying the binding affinity between the C-type lectin-like receptor CD161 (NKR-P1A) and its ligand, lectin-like transcript 1 (LLT1). Accurate measurement of this interaction is crucial for understanding its role in immune regulation and for the development of novel therapeutics targeting this pathway.

Introduction to the this compound-LLT1 Interaction

This compound is a type II transmembrane receptor expressed on various immune cells, including Natural Killer (NK) cells and subsets of T cells. Its ligand, LLT1 (also known as CLEC2D), is expressed on activated immune cells. The interaction between this compound and LLT1 plays a complex role in modulating immune responses. On NK cells, this interaction typically delivers an inhibitory signal, suppressing cytotoxicity and cytokine secretion[1][2][3]. Conversely, on T cells, the engagement of this compound by LLT1 can act as a co-stimulatory signal, enhancing IFN-γ production in the presence of T cell receptor (TCR) signaling[3]. Given this context-dependent functionality, precise and reliable methods to measure the binding affinity of the this compound-LLT1 interaction are essential for both basic research and drug development.

Quantitative Data Summary

The binding affinity of the this compound-LLT1 interaction has been characterized as relatively low. The equilibrium dissociation constant (Kd) is a key parameter used to quantify this affinity, with a lower Kd value indicating a stronger binding affinity.

Technique UsedLigandAnalyteReported K_d_ (μM)Reference
Equilibrium Binding Analysis (likely SPR)Biotinylated this compoundSoluble LLT148 - 53[4]

This table will be updated as more quantitative data from different techniques are discussed in the following sections.

Experimental Techniques and Protocols

Several biophysical techniques can be employed to measure the binding affinity of this compound to LLT1. The choice of method often depends on the specific requirements of the experiment, such as the need for real-time kinetics, thermodynamic data, or high-throughput screening capabilities.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that allows for the real-time analysis of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip where one of the interacting molecules (the ligand) is immobilized, as the other molecule (the analyte) flows over the surface.

Experimental Workflow for SPR

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis Prep_Ligand Prepare Ligand (e.g., recombinant this compound) Activate_Chip Activate Sensor Chip (e.g., CM5 chip with NHS/EDC) Prep_Ligand->Activate_Chip Prep_Analyte Prepare Analyte (e.g., soluble LLT1) Inject_Analyte Inject Analyte (LLT1) at various concentrations Prep_Analyte->Inject_Analyte Immobilize_Ligand Immobilize Ligand (this compound) Activate_Chip->Immobilize_Ligand Block_Chip Block Surface Immobilize_Ligand->Block_Chip Block_Chip->Inject_Analyte Association Measure Association (k_on_) Inject_Analyte->Association Dissociation Measure Dissociation (k_off_) Association->Dissociation Generate_Sensorgram Generate Sensorgram Dissociation->Generate_Sensorgram Fit_Data Fit Data to a Binding Model Generate_Sensorgram->Fit_Data Calculate_Kd Calculate K_d_ Fit_Data->Calculate_Kd

Caption: Workflow for measuring this compound-LLT1 binding affinity using SPR.

Detailed Protocol for SPR Analysis:

a. Materials:

  • Recombinant soluble human this compound (extracellular domain) with a tag for immobilization (e.g., Biotin or His-tag).

  • Recombinant soluble human LLT1 (extracellular domain).

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5 for amine coupling, or a streptavidin-coated chip for biotinylated ligand).

  • Immobilization reagents (e.g., N-hydroxysuccinimide (NHS), N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl for amine coupling).

  • Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

b. Ligand Immobilization (Amine Coupling Example):

  • Activate the sensor chip surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

  • Inject a solution of recombinant this compound (e.g., 20 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level is reached.

  • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.

  • A reference flow cell should be prepared similarly but without the injection of this compound to subtract non-specific binding.

c. Binding Analysis:

  • Prepare a series of dilutions of soluble LLT1 in running buffer (e.g., ranging from 1 µM to 100 µM).

  • Inject the LLT1 solutions over the this compound-immobilized surface and the reference cell at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).

  • Allow for dissociation in running buffer for a defined time (e.g., 300 seconds).

  • Regenerate the sensor surface between each LLT1 injection if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine).

d. Data Analysis:

  • Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

  • Globally fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (k_on_), dissociation rate constant (k_off_), and the equilibrium dissociation constant (K_d_ = k_off_ / k_on_).

Bio-Layer Interferometry (BLI)

Bio-Layer Interferometry (BLI) is another label-free technique that measures biomolecular interactions in real-time. It monitors the change in the interference pattern of white light reflected from the surface of a biosensor tip as molecules bind and dissociate.

Experimental Workflow for BLI

BLI_Workflow cluster_prep Preparation cluster_loading Loading cluster_binding Binding Analysis cluster_analysis Data Analysis Prep_Ligand Prepare Ligand (e.g., biotinylated this compound) Load_Ligand Load Ligand (this compound) onto Biosensor Prep_Ligand->Load_Ligand Prep_Analyte Prepare Analyte (e.g., soluble LLT1) Association Associate Analyte (LLT1) Prep_Analyte->Association Hydrate_Sensors Hydrate Biosensors Baseline1 Establish Initial Baseline (in buffer) Hydrate_Sensors->Baseline1 Baseline1->Load_Ligand Baseline2 Establish Second Baseline (in buffer) Load_Ligand->Baseline2 Baseline2->Association Dissociation Dissociate in Buffer Association->Dissociation Generate_Curves Generate Binding Curves Dissociation->Generate_Curves Fit_Data Fit Data to a Binding Model Generate_Curves->Fit_Data Calculate_Kd Calculate K_d_ Fit_Data->Calculate_Kd

Caption: Workflow for measuring this compound-LLT1 binding affinity using BLI.

Detailed Protocol for BLI Analysis:

a. Materials:

  • Biotinylated recombinant human this compound.

  • Recombinant soluble human LLT1.

  • BLI instrument (e.g., Octet).

  • Streptavidin (SA) biosensors.

  • Assay buffer: e.g., Phosphate-Buffered Saline (PBS) with 0.1% Bovine Serum Albumin (BSA) and 0.02% Tween-20.

  • 96-well microplate.

b. Assay Setup:

  • Hydrate the SA biosensors in assay buffer for at least 10 minutes.

  • Load 200 µL of assay buffer, biotinylated this compound (e.g., 10 µg/mL), and LLT1 dilutions into the 96-well plate.

c. Binding Measurement:

  • Baseline: Equilibrate the biosensors in assay buffer for 60 seconds.

  • Loading: Immerse the biosensors in the wells containing biotinylated this compound to allow for immobilization.

  • Baseline: Move the loaded biosensors back to the assay buffer wells to establish a stable baseline.

  • Association: Transfer the biosensors to the wells containing different concentrations of LLT1 and record the association for a set time (e.g., 300 seconds).

  • Dissociation: Move the biosensors to wells containing only assay buffer and record the dissociation for a set time (e.g., 600 seconds).

d. Data Analysis:

  • Align the data to the baseline step.

  • Subtract the reference sensor data (a sensor loaded with a control protein or no protein).

  • Fit the association and dissociation curves to a 1:1 binding model to determine k_on_, k_off_, and K_d_.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_d_), stoichiometry (n), and enthalpy (ΔH).

Experimental Workflow for ITC

ITC_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Prep_Protein Prepare this compound in buffer Load_Cell Load this compound into Sample Cell Prep_Protein->Load_Cell Prep_Ligand Prepare LLT1 in the same buffer Load_Syringe Load LLT1 into Injection Syringe Prep_Ligand->Load_Syringe Degas Degas Samples Degas->Load_Cell Degas->Load_Syringe Titrate Inject LLT1 into This compound solution Load_Cell->Titrate Load_Syringe->Titrate Integrate_Peaks Integrate Heat Change Peaks Titrate->Integrate_Peaks Plot_Isotherm Plot Binding Isotherm Integrate_Peaks->Plot_Isotherm Fit_Model Fit to a Binding Model Plot_Isotherm->Fit_Model Determine_Parameters Determine K_d_, n, ΔH Fit_Model->Determine_Parameters

Caption: Workflow for measuring this compound-LLT1 binding affinity using ITC.

Detailed Protocol for ITC Analysis:

a. Materials:

  • Highly pure, concentrated recombinant human this compound and LLT1.

  • ITC instrument.

  • Dialysis buffer (e.g., PBS or HEPES buffer).

b. Sample Preparation:

  • Dialyze both this compound and LLT1 extensively against the same buffer to minimize buffer mismatch effects.

  • Accurately determine the concentrations of both protein solutions.

  • Degas the solutions immediately before the experiment to prevent air bubbles.

c. Titration:

  • Load the sample cell with this compound solution (e.g., 10-50 µM).

  • Load the injection syringe with LLT1 solution (e.g., 100-500 µM, typically 10-fold higher than the cell concentration).

  • Perform a series of small injections (e.g., 2-5 µL) of LLT1 into the this compound solution at a constant temperature (e.g., 25°C).

  • Allow sufficient time between injections for the system to return to thermal equilibrium.

d. Data Analysis:

  • Integrate the heat change for each injection peak.

  • Plot the integrated heat per mole of injectant against the molar ratio of LLT1 to this compound.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the K_d_, stoichiometry (n), and enthalpy of binding (ΔH).

Enzyme-Linked Immunosorbent Assay (ELISA) - Based Binding Assay

A solid-phase binding ELISA can be adapted to estimate the binding affinity of the this compound-LLT1 interaction. This method is generally less precise for affinity determination than SPR, BLI, or ITC but can be useful for screening and relative affinity measurements.

Experimental Workflow for Binding ELISA

ELISA_Workflow cluster_coating Coating & Blocking cluster_binding Binding & Detection cluster_development Signal Development cluster_analysis Data Analysis Coat_Plate Coat Plate with This compound Wash1 Wash Coat_Plate->Wash1 Block_Plate Block with BSA or milk Wash1->Block_Plate Wash2 Wash Block_Plate->Wash2 Add_LLT1 Add Serial Dilutions of LLT1 Wash2->Add_LLT1 Wash3 Wash Add_LLT1->Wash3 Add_Primary_Ab Add anti-LLT1 Ab Wash3->Add_Primary_Ab Wash4 Wash Add_Primary_Ab->Wash4 Add_Secondary_Ab Add HRP-conjugated Secondary Ab Wash4->Add_Secondary_Ab Wash5 Wash Add_Secondary_Ab->Wash5 Add_Substrate Add TMB Substrate Wash5->Add_Substrate Incubate Incubate Add_Substrate->Incubate Stop_Reaction Add Stop Solution Incubate->Stop_Reaction Read_Absorbance Read Absorbance at 450 nm Stop_Reaction->Read_Absorbance Plot_Curve Plot Absorbance vs. [LLT1] Read_Absorbance->Plot_Curve Calculate_EC50 Calculate EC50 Plot_Curve->Calculate_EC50

Caption: Workflow for a this compound-LLT1 binding ELISA.

Detailed Protocol for Binding ELISA:

a. Materials:

  • Recombinant human this compound and LLT1.

  • High-binding 96-well ELISA plates.

  • Coating buffer (e.g., PBS, pH 7.4).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in PBS).

  • Primary antibody: anti-LLT1 antibody.

  • Secondary antibody: HRP-conjugated anti-species IgG.

  • TMB substrate and stop solution.

b. Procedure:

  • Coat the ELISA plate with recombinant this compound (e.g., 1-5 µg/mL in coating buffer) overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the plate with blocking buffer for 1-2 hours at room temperature.

  • Wash the plate three times.

  • Add serial dilutions of LLT1 to the wells and incubate for 1-2 hours at room temperature.

  • Wash the plate three times.

  • Add the primary anti-LLT1 antibody and incubate for 1 hour at room temperature.

  • Wash the plate three times.

  • Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Wash the plate five times.

  • Add TMB substrate and incubate in the dark until a blue color develops.

  • Stop the reaction with stop solution and read the absorbance at 450 nm.

c. Data Analysis:

  • Plot the absorbance values against the concentration of LLT1.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of LLT1 that gives half-maximal binding. The EC50 can be used as an approximation of the K_d_.

Signaling Pathways

Understanding the signaling pathways downstream of this compound and LLT1 provides context for the functional consequences of their interaction.

This compound Signaling Pathway

Upon engagement, this compound has been shown to signal through the activation of acid sphingomyelinase, leading to the generation of ceramide, a second messenger involved in various cellular processes.

CD161_Signaling LLT1 LLT1 This compound This compound LLT1->this compound Binding ASM Acid Sphingomyelinase (aSMase) This compound->ASM Activates Sphingomyelin Sphingomyelin ASM->Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Hydrolyzes to Downstream Downstream Signaling (Apoptosis, Proliferation, Differentiation) Ceramide->Downstream LLT1_Signaling This compound This compound LLT1 LLT1 This compound->LLT1 Binding Src_PTK Src-PTK LLT1->Src_PTK Activates p38_MAPK p38 MAPK Src_PTK->p38_MAPK ERK ERK Src_PTK->ERK IFNy IFN-γ Production p38_MAPK->IFNy ERK->IFNy

References

Co-staining Protocols for CD161 and other Immune Markers (e.g., CD8, CCR6)

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the co-staining of the immune markers CD161, CD8, and CCR6 for flow cytometry and immunofluorescence applications. The protocols are intended for researchers in immunology, oncology, and drug development who are interested in identifying and characterizing subsets of T lymphocytes, particularly those with potential roles in tissue-homing and inflammatory responses.

This compound, a C-type lectin-like receptor, is expressed on a subset of T cells, NK cells, and other innate immune cells.[1] The co-expression of this compound with CD8, a marker for cytotoxic T cells, and CCR6, a chemokine receptor involved in lymphocyte trafficking to inflammatory sites, defines a distinct population of T cells with specialized functions.[2][3][4][5] Understanding the distribution and characteristics of these cells is crucial for elucidating their role in various physiological and pathological processes.

Data Presentation

Table 1: Expression of this compound, CD8, and CCR6 on Human T Lymphocyte Subsets

Cell SubsetMarker CombinationFrequency in Peripheral Blood (Healthy Adults)Key Characteristics & FunctionsReferences
Tc17 cellsCD8+CD161highCCR6+~1-5% of CD8+ T cellsProduce IL-17, involved in mucosal immunity and inflammation. Display an effector memory phenotype.
Memory CD8+ T cellsCD8+CD161int~10-15% of CD8+ T cellsHighly functional memory cells with cytotoxic potential, enriched in the gut.
Naive T cellsCD8+CD161highCCR6+Present in cord bloodPre-programmed with tissue-resident markers.
Th1/17 cellsCD4+this compound+CCR6+VariableCo-express CXCR3, critical for defense against intracellular bacteria.

Table 2: Antibody Clones and Recommended Dilutions for Flow Cytometry

MarkerFluorochromeCloneRecommended DilutionSupplier (Example)
This compoundPE/Cyanine7HP-3G105 µL/testBioLegend
CD8aPerCP/Cyanine5.5RPA-T85 µL/testBioLegend
CCR6 (CD196)BV421G034E35 µL/testBioLegend
CD3APC-Cy7SK75 µL/testBD Biosciences
Live/Dead StainZombie Aqua™1:1000BioLegend

Experimental Protocols

Protocol 1: Multicolor Flow Cytometry Co-staining of Human PBMCs

This protocol describes the simultaneous detection of surface markers this compound, CD8, and CCR6 on human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human PBMCs, isolated by Ficoll-Paque density gradient centrifugation

  • FACS Buffer: PBS with 0.5% BSA and 2 mM EDTA

  • Human TruStain FcX™ (Fc receptor blocking solution)

  • Fluorochrome-conjugated antibodies (see Table 2)

  • Live/Dead fixable viability dye

  • 1% Paraformaldehyde (PFA) in PBS (for fixation)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Start with freshly isolated or cryopreserved PBMCs.

    • Wash cells with PBS and resuspend in FACS buffer at a concentration of 1 x 10^7 cells/mL.

  • Viability Staining:

    • Resuspend 1-2 x 10^6 cells in 100 µL of PBS.

    • Add the recommended amount of Live/Dead fixable viability dye.

    • Incubate for 20 minutes at room temperature, protected from light.

    • Wash the cells twice with 2 mL of FACS buffer.

  • Fc Receptor Blocking:

    • Resuspend the cell pellet in 100 µL of FACS buffer.

    • Add 5 µL of Human TruStain FcX™ and incubate for 10 minutes at 4°C.

  • Surface Marker Staining:

    • Without washing, add the pre-titrated amounts of fluorochrome-conjugated antibodies against this compound, CD8, and CCR6, along with other markers of interest (e.g., CD3, CD45RA, CCR7).

    • Incubate for 30 minutes at 4°C in the dark.

  • Washing:

    • Wash the cells twice with 2 mL of FACS buffer by centrifugation at 400 x g for 5 minutes.

  • Fixation (Optional):

    • If samples are not to be acquired immediately, resuspend the cell pellet in 200 µL of 1% PFA in PBS.

    • Incubate for 20 minutes at 4°C.

    • Wash once with FACS buffer.

    • Resuspend in 300-500 µL of FACS buffer for acquisition.

  • Flow Cytometry Acquisition and Analysis:

    • Acquire the samples on a calibrated flow cytometer.

    • Use appropriate single-stain controls for compensation.

    • Analyze the data using a suitable software (e.g., FlowJo). A detailed gating strategy is provided below.

Protocol 2: Immunofluorescence Co-staining of Frozen Tissue Sections

This protocol is for the visualization of this compound, CD8, and CCR6 expressing cells within frozen tissue sections (e.g., tonsil, gut, or tumor tissue).

Materials:

  • Fresh frozen tissue sections (5-10 µm) on charged slides

  • Acetone (pre-chilled at -20°C)

  • PBS

  • Blocking Buffer: PBS with 5% goat serum and 0.3% Triton™ X-100

  • Primary antibodies (unconjugated): Rabbit anti-CD161, Mouse anti-CD8, Rat anti-CCR6

  • Secondary antibodies (fluorochrome-conjugated): Goat anti-Rabbit IgG (e.g., Alexa Fluor 488), Goat anti-Mouse IgG (e.g., Alexa Fluor 594), Goat anti-Rat IgG (e.g., Alexa Fluor 647)

  • DAPI (for nuclear counterstaining)

  • Mounting medium

Procedure:

  • Sample Preparation:

    • Bring frozen tissue slides to room temperature for 30 minutes.

  • Fixation:

    • Fix the sections in ice-cold acetone for 10 minutes.

    • Air dry for 10 minutes.

  • Permeabilization and Blocking:

    • Wash the slides three times with PBS for 5 minutes each.

    • Incubate the sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies against this compound, CD8, and CCR6 in the blocking buffer.

    • Apply the antibody cocktail to the sections and incubate overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash the slides three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorochrome-conjugated secondary antibodies in the blocking buffer.

    • Apply the secondary antibody cocktail to the sections and incubate for 1 hour at room temperature in the dark.

  • Counterstaining:

    • Wash the slides three times with PBS for 5 minutes each in the dark.

    • Incubate with DAPI solution for 5 minutes.

  • Mounting:

    • Wash the slides twice with PBS.

    • Mount the coverslips using an anti-fade mounting medium.

  • Imaging:

    • Visualize the staining using a fluorescence or confocal microscope.

Mandatory Visualizations

Diagrams of Experimental Workflows and Biological Relationships

Flow_Cytometry_Workflow cluster_sample_prep Sample Preparation cluster_staining Antibody Staining cluster_acquisition Data Acquisition & Analysis PBMCs Isolate PBMCs Viability Viability Staining PBMCs->Viability FcBlock Fc Receptor Blocking Viability->FcBlock SurfaceStain Surface Marker Staining (this compound, CD8, CCR6, etc.) FcBlock->SurfaceStain Wash Wash Cells SurfaceStain->Wash Fixation Fixation (Optional) Wash->Fixation Acquisition Flow Cytometry Acquisition Fixation->Acquisition Analysis Data Analysis (Gating) Acquisition->Analysis

Caption: Flow cytometry workflow for co-staining of this compound, CD8, and CCR6.

Gating_Strategy Singlets Singlets (FSC-A vs FSC-H) Live Live Cells (Viability Dye-) Singlets->Live Lymphocytes Lymphocytes (FSC-A vs SSC-A) Live->Lymphocytes T_Cells T Cells (CD3+) Lymphocytes->T_Cells CD8_T_Cells CD8+ T Cells (CD8+) T_Cells->CD8_T_Cells CD161_CCR6_Gate This compound vs CCR6 CD8_T_Cells->CD161_CCR6_Gate Final_Population This compound+CCR6+ CD8+ T Cells CD161_CCR6_Gate->Final_Population

Caption: Gating strategy for identifying this compound+CCR6+CD8+ T cells.

Signaling_Interaction cluster_cell CD8+ T Cell cluster_function Cellular Functions This compound This compound Cytokine_Production Cytokine Production (e.g., IL-17) This compound->Cytokine_Production CCR6 CCR6 Migration Migration to Inflamed Tissues CCR6->Migration TCR TCR CD8 CD8 TCR->CD8 Cytotoxicity Cytotoxicity CD8->Cytotoxicity CCL20 CCL20 CCL20->CCR6 Binds LLT1 LLT1 LLT1->this compound Binds (Co-stimulation/Inhibition) Antigen Antigen-MHC I Antigen->TCR

Caption: Simplified diagram of receptor-ligand interactions and functions.

References

Application of Mass Cytometry (CyTOF) for High-Dimensional Analysis of CD161+ Cells

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

CD161, a C-type lectin-like receptor, is expressed on a variety of immune cells, including a significant proportion of T lymphocytes and the majority of Natural Killer (NK) cells.[1][2][3] Its expression delineates functionally distinct subsets of immune cells. Notably, high expression of this compound on CD8+ T cells is a hallmark of Mucosal-Associated Invariant T (MAIT) cells, an innate-like T cell population that plays a crucial role in immunity against microbial infections.[4][5] this compound+ T cells are implicated in both protective immunity and the pathogenesis of inflammatory diseases, making them a subject of intense research and a potential target for therapeutic intervention.

Mass cytometry, or Cytometry by Time-of-Flight (CyTOF), is a powerful technology for high-dimensional single-cell analysis. By utilizing antibodies tagged with heavy metal isotopes, CyTOF overcomes the limitations of spectral overlap inherent in traditional fluorescence flow cytometry, allowing for the simultaneous measurement of over 50 parameters per cell. This enables an unprecedented depth of immunophenotyping, allowing for the detailed characterization of complex and rare cell populations like this compound+ subsets, and the analysis of their functional states and signaling pathways. This technology is particularly valuable in drug development for screening drug candidates, assessing immunotoxicity, and identifying pharmacodynamic biomarkers.

These application notes provide a comprehensive guide to utilizing mass cytometry for the high-dimensional analysis of this compound+ cells, including detailed experimental protocols, data presentation guidelines, and visualizations of key signaling pathways and workflows.

Application Notes

The high-dimensional capabilities of CyTOF are ideally suited for dissecting the heterogeneity of this compound+ cell populations. Researchers can simultaneously analyze a wide array of markers to:

  • Deeply Phenotype this compound+ Subsets: Go beyond simple identification by co-staining for a broad range of lineage markers, differentiation markers (e.g., CD45RA, CCR7, CD27, CD28), activation markers (e.g., CD69, CD38, HLA-DR), exhaustion markers (e.g., PD-1, TIM-3, LAG-3), and homing receptors (e.g., CCR6, CXCR3).

  • Functionally Characterize this compound+ Cells: Employ intracellular staining to measure cytokine production (e.g., IFN-γ, TNF-α, IL-17A, IL-22), and cytotoxic molecules (e.g., Granzyme B, Perforin) in response to various stimuli.

  • Investigate Signaling Pathways: Analyze the phosphorylation status of key signaling proteins downstream of the T cell receptor (TCR) and cytokine receptors to understand the activation state and functional potential of these cells.

  • Identify Rare this compound+ Populations: The depth of analysis allows for the identification and characterization of rare and novel subsets of this compound+ cells that may be missed with lower-parameter techniques.

  • Applications in Drug Development: CyTOF can be employed to assess the impact of novel therapeutics on the frequency, phenotype, and function of this compound+ cells. This is critical for understanding a drug's mechanism of action and for identifying biomarkers of response or toxicity. For instance, in the context of immunotherapy, CyTOF can be used to monitor changes in checkpoint molecule expression on this compound+ T cells in response to treatment.

Experimental Protocols

Protocol 1: Preparation and Staining of Human PBMCs for this compound+ Cell Analysis by CyTOF

This protocol outlines the steps for preparing and staining peripheral blood mononuclear cells (PBMCs) for the analysis of this compound+ cells using mass cytometry.

Materials:

  • Ficoll-Paque PLUS

  • Phosphate Buffered Saline (PBS)

  • Cell Staining Buffer (CSB): PBS with 0.5% BSA and 2 mM EDTA

  • Cryopreservation medium (e.g., FBS with 10% DMSO)

  • Metal-conjugated antibodies (see Table 1 for an example panel)

  • Fc Receptor Blocking Solution

  • Cell-ID™ Intercalator-Ir (for live/dead discrimination and cell identification)

  • Fixation/Permeabilization Buffer

  • Permeabilization Buffer

  • Milli-Q Water

Procedure:

  • PBMC Isolation and Cryopreservation:

    • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.

    • Wash the isolated PBMCs twice with PBS.

    • Perform a cell count and assess viability using a hemocytometer and trypan blue.

    • Cryopreserve PBMCs at a concentration of 5-10 x 10^6 cells/mL in cryopreservation medium and store in liquid nitrogen.

  • Cell Thawing and Recovery:

    • Rapidly thaw cryopreserved PBMCs in a 37°C water bath.

    • Slowly add pre-warmed complete RPMI medium to the cell suspension.

    • Centrifuge at 300 x g for 10 minutes.

    • Resuspend the cell pellet in fresh complete RPMI and allow the cells to recover for at least 1 hour at 37°C.

  • Surface Marker Staining:

    • Wash the cells with Cell Staining Buffer (CSB).

    • Resuspend the cells in Fc Receptor Blocking Solution and incubate for 10 minutes at room temperature.

    • Without washing, add the cocktail of metal-conjugated surface antibodies (see Table 1) and incubate for 30 minutes on ice.

    • Wash the cells three times with CSB.

  • Live/Dead Staining and Fixation:

    • Resuspend the cells in a solution containing Cell-ID™ Intercalator-Ir for live/dead discrimination and incubate for 15 minutes at room temperature.

    • Wash the cells with CSB.

    • Resuspend the cells in Fixation/Permeabilization Buffer and incubate for 20 minutes at room temperature.

  • Intracellular Marker Staining (Optional):

    • Wash the fixed cells twice with Permeabilization Buffer.

    • Resuspend the cells in the intracellular antibody cocktail diluted in Permeabilization Buffer and incubate for 45 minutes on ice.

    • Wash the cells twice with Permeabilization Buffer.

  • Final DNA Intercalation and Sample Preparation for Acquisition:

    • Resuspend the cells in a solution containing a DNA intercalator (e.g., Iridium) in Fixation Buffer and incubate overnight at 4°C.

    • The following day, wash the cells three times with Milli-Q water.

    • Resuspend the cells in Milli-Q water at a concentration of 0.5-1 x 10^6 cells/mL.

    • Filter the cell suspension through a 35 µm cell strainer immediately before acquisition.

  • Data Acquisition:

    • Acquire the data on a Helios™ or other CyTOF mass cytometer.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Example CyTOF Antibody Panel for High-Dimensional Analysis of this compound+ Cells

MarkerCloneMetal TagSupplierFunction
Lineage Markers
CD45HI3089YStandard BioToolsPan-Leukocyte
CD3UCHT1170ErStandard BioToolsT Cells
CD4SK3144NdStandard BioToolsHelper T Cells
CD8aSK1142NdStandard BioToolsCytotoxic T Cells
CD19HIB19145NdStandard BioToolsB Cells
CD14M5E2146NdStandard BioToolsMonocytes
CD56NCAM16.2149SmStandard BioToolsNK Cells
TCR Vα7.23C10159TbBioLegendMAIT Cells
This compound and Subsets
This compoundHP-3G10151EuStandard BioToolsNK cells, T cell subsets
Differentiation/Memory
CD45RAHI100150NdStandard BioToolsNaive T Cells
CD45ROUCHL1163DyStandard BioToolsMemory T Cells
CCR7G043H7154SmBioLegendNaive/Central Memory
CD27L128155GdStandard BioToolsMemory T Cells
CD28CD28.2160GdStandard BioToolsT Cell Co-stimulation
Activation/Exhaustion
CD69FN50162DyBioLegendEarly Activation
HLA-DRL243165HoBioLegendAntigen Presentation
PD-1EH12.2H7169TmBioLegendExhaustion
TIM-3F38-2E2175LuBioLegendExhaustion
Cytokines/Effector
IFN-γ4S.B3141PrBioLegendTh1 Cytokine
TNF-αMab11153EuBioLegendPro-inflammatory
IL-17ABL168167ErBioLegendTh17 Cytokine
Granzyme BGB11174YbBioLegendCytotoxicity
Viability/DNA
Cisplatin198PtFluidigmDead Cell Exclusion
Iridium191/193IrFluidigmDNA Intercalator

Note: This is an example panel. The specific markers and metal tags should be optimized based on the research question and instrument availability.

Mandatory Visualizations

Diagrams of Signaling Pathways and Workflows

G cluster_tcr TCR-dependent Signaling cluster_cytokine TCR-independent Signaling TCR TCR-Vα7.2 Lck Lck TCR->Lck MR1 MR1-Ag MR1->TCR ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 AP1 AP-1 LAT->AP1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKC DAG->PKC Ca Ca2+ IP3->Ca NFkB NF-κB PKC->NFkB NFAT NFAT Ca->NFAT Cytokines Cytokine Production NFkB->Cytokines NFAT->Cytokines AP1->Cytokines IL12 IL-12 IL12R IL-12R IL12->IL12R IL18 IL-18 IL18R IL-18R IL18->IL18R STAT4 STAT4 IL12R->STAT4 p38 p38 MAPK IL18R->p38 Effector Effector Functions STAT4->Effector p38->Effector

Caption: TCR-dependent and -independent signaling pathways in this compound+ MAIT cells.

G SamplePrep Sample Preparation (e.g., PBMC Isolation) Staining Antibody Staining (Surface & Intracellular) SamplePrep->Staining Acquisition Data Acquisition (CyTOF) Staining->Acquisition Preprocessing Data Preprocessing (Normalization, Debarcoding) Acquisition->Preprocessing Gating Manual Gating / QC Preprocessing->Gating Clustering Unsupervised Clustering (e.g., FlowSOM, PhenoGraph) Gating->Clustering DimRed Dimensionality Reduction (e.g., viSNE, UMAP) Gating->DimRed Analysis Downstream Analysis (Population Frequencies, Marker Expression) Clustering->Analysis DimRed->Analysis Interpretation Biological Interpretation Analysis->Interpretation

Caption: A typical experimental workflow for CyTOF-based analysis of this compound+ cells.

References

Application Notes and Protocols for In Vivo Imaging of CD161-Expressing Cells in Animal Models of Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CD161 (C-type lectin-like receptor KLRB1) is a significant surface marker expressed on various immune cells, including Natural Killer (NK) cells, Natural Killer T (NKT) cells, and subsets of CD4+ and CD8+ T cells. These cells, particularly this compound-expressing T helper 17 (Th17) cells, are implicated as key players in the pathogenesis of numerous inflammatory and autoimmune diseases.[1][2] Their pro-inflammatory functions make them attractive targets for novel therapeutic interventions. The ability to visualize and track these cells in vivo within preclinical animal models is crucial for understanding disease mechanisms, evaluating drug efficacy, and developing targeted therapies.

These application notes provide detailed protocols and quantitative data for the in vivo imaging of this compound-expressing cells in widely used animal models of inflammatory bowel disease (IBD) and rheumatoid arthritis (RA). The imaging modalities covered include optical imaging (bioluminescence and fluorescence), Positron Emission Tomography (PET), and Magnetic Resonance Imaging (MRI), offering a range of sensitivities, resolutions, and translational relevance.

This compound Signaling Pathway

This compound signaling is initiated by its ligand, the lectin-like transcript 1 (LLT1), which is expressed on activated immune cells, including B cells, T cells, NK cells, monocytes, and dendritic cells.[3] The interaction between this compound and LLT1 can result in either co-stimulatory or inhibitory signals, depending on the cellular context. In T cells, this interaction can enhance T-cell receptor (TCR)-induced interferon-gamma (IFN-γ) production.[1] One of the identified downstream signaling events involves the activation of acid sphingomyelinase (ASM), which leads to the generation of ceramide, a second messenger involved in various cellular processes.[2]

CD161_Signaling_Pathway This compound Signaling Pathway cluster_ligand LLT1-Expressing Cell cluster_this compound This compound-Expressing Cell (e.g., T cell, NK cell) LLT1 LLT1 This compound This compound LLT1->this compound binds ASM Acid Sphingomyelinase (ASM) This compound->ASM activates Ceramide Ceramide ASM->Ceramide generates Downstream Downstream Signaling (e.g., PI3K-Akt) Ceramide->Downstream Response Cellular Response (Cytokine production, Cytotoxicity modulation) Downstream->Response

Caption: this compound-LLT1 signaling cascade.

Animal Models of Disease

Inflammatory Bowel Disease (IBD): Dextran Sulfate Sodium (DSS)-Induced Colitis

The DSS-induced colitis model is a widely used model for ulcerative colitis. Oral administration of DSS in the drinking water of mice leads to acute or chronic colonic inflammation, characterized by weight loss, diarrhea, and bloody stools. This model is valuable for studying the infiltration of immune cells, including this compound-expressing T cells, into the inflamed colon.

Rheumatoid Arthritis (RA): Collagen-Induced Arthritis (CIA)

The CIA model is a well-established model for studying the immunopathology of RA. Immunization of susceptible mouse strains, such as DBA/1J, with type II collagen emulsified in Freund's adjuvant induces an autoimmune response leading to synovitis, cartilage and bone erosion, and other clinical features that mimic human RA. This model is suitable for investigating the role of this compound-expressing cells in joint inflammation.

Quantitative Data Summary

The following tables summarize quantitative data from studies imaging immune cells in relevant animal models.

Table 1: In Vivo Imaging of Immune Cells in IBD Models

Imaging ModalityCell TypeAnimal ModelImaging Agent/ProbeKey Quantitative Findings
PET/CTCD4+ T cellsDSS-induced colitis (mouse)89Zr-malDFO-GK1.5 cDb3.9-fold increased uptake in the ceca and 3.0-fold in the mesenteric lymph nodes of DSS-treated mice compared to controls.
SPECT/CTCD4+ T cellsDSS-induced colitis (mouse)111In-labeled anti-CD4 antibodySPECT-CT colon uptake ratio correlated with the number of total CD4+ T cells and histopathology scores.
BioluminescenceNaïve T cells (luciferase-expressing)T-cell transfer colitis (mouse)D-LuciferinBioluminescence signal detected 7-10 days before the onset of weight loss and diarrhea.

Table 2: In Vivo Imaging of Immune Cells in RA Models

Imaging ModalityCell TypeAnimal ModelImaging Agent/ProbeKey Quantitative Findings
Optical ImagingGeneral InflammationCollagen-induced arthritis (mouse)PSVue 794 (NIR dye)NIR signal intensity corresponded with the degree of footpad swelling.
MRIMacrophagesCollagen-induced arthritis (rat)SPIOsSignal voids observed in inflamed joints, indicating macrophage infiltration.
BioluminescenceAntigen-specific T cellsCollagen-induced arthritis (mouse)LuciferaseEnabled tracking of adoptively transferred T cells to inflamed joints.

Experimental Protocols

Protocol 1: Bioluminescence Imaging of this compound-Expressing T Cells in a Mouse Model of Colitis

This protocol describes the adoptive transfer of luciferase-expressing CD4+ T cells (a population containing this compound+ precursors) into immunodeficient mice to induce colitis and subsequent in vivo imaging.

BLI_Workflow Bioluminescence Imaging Workflow for Colitis cluster_prep Cell & Animal Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis Isolate_T_cells Isolate CD4+ T cells from Luciferase-transgenic donor mouse Inject_T_cells Adoptively transfer T cells into immunodeficient recipient mouse Isolate_T_cells->Inject_T_cells Induce_Colitis Monitor for colitis development (weight loss, clinical signs) Inject_T_cells->Induce_Colitis Anesthetize Anesthetize mouse Induce_Colitis->Anesthetize Inject_Luciferin Inject D-Luciferin (150 mg/kg, i.p.) Anesthetize->Inject_Luciferin Image Acquire bioluminescence images (e.g., IVIS Spectrum) Inject_Luciferin->Image ROI_Analysis Define Region of Interest (ROI) over the abdomen Image->ROI_Analysis Quantify Quantify photon flux (photons/second) ROI_Analysis->Quantify

Caption: Workflow for bioluminescence imaging.

Methodology:

  • Cell Preparation: Isolate CD4+ T cells from a donor mouse constitutively expressing luciferase (e.g., from a transgenic reporter mouse).

  • Animal Model: Adoptively transfer the isolated luciferase-expressing T cells into immunodeficient recipient mice (e.g., Rag1-/-).

  • Disease Induction: Monitor the recipient mice for the development of colitis, which typically occurs 4-8 weeks post-transfer, as evidenced by weight loss and other clinical signs.

  • In Vivo Imaging:

    • Anesthetize the mouse using isoflurane.

    • Inject D-Luciferin substrate (15 mg/ml stock solution) intraperitoneally at a dose of 150 mg/kg body weight.

    • Wait for 10-15 minutes for the substrate to distribute.

    • Place the mouse in a light-tight imaging chamber of a bioluminescence imaging system (e.g., IVIS Spectrum).

    • Acquire images with an exposure time of 1-5 minutes, depending on the signal intensity.

  • Data Analysis:

    • Use the accompanying software to draw a region of interest (ROI) over the abdominal area corresponding to the colon.

    • Quantify the bioluminescent signal as total photon flux (photons/second) within the ROI.

Protocol 2: PET/CT Imaging of this compound-Expressing Cells in a Mouse Model of Colitis

This protocol is adapted from a study imaging CD4+ T cells in a DSS-induced colitis model using an 89Zr-labeled antibody fragment. A similar approach can be used with an antibody targeting this compound.

PET_Workflow PET/CT Imaging Workflow for Colitis cluster_prep Animal & Probe Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis Induce_Colitis Induce colitis in mice (e.g., 3.5% DSS in drinking water for 5-7 days) Inject_Probe Inject 89Zr-anti-CD161 probe intravenously Induce_Colitis->Inject_Probe Radiolabel Radiolabel anti-CD161 antibody (or fragment) with 89Zr Radiolabel->Inject_Probe Anesthetize Anesthetize mouse at desired time point (e.g., 24, 48, 72 hours post-injection) Inject_Probe->Anesthetize PET_Scan Perform whole-body PET scan Anesthetize->PET_Scan CT_Scan Perform CT scan for anatomical reference PET_Scan->CT_Scan Fuse_Images Fuse PET and CT images CT_Scan->Fuse_Images ROI_Analysis Draw ROIs over colon, mesenteric lymph nodes, etc. Fuse_Images->ROI_Analysis Quantify Quantify tracer uptake (% Injected Dose per gram - %ID/g) ROI_Analysis->Quantify

Caption: Workflow for PET/CT imaging.

Methodology:

  • Animal Model: Induce colitis in mice by administering 3.5% (w/v) DSS in the drinking water for 5-7 days.

  • Radiotracer Preparation: Conjugate a chelator (e.g., DFO) to a non-depleting anti-mouse this compound antibody or antibody fragment and radiolabel with Zirconium-89 (89Zr).

  • In Vivo Imaging:

    • Inject the 89Zr-labeled anti-CD161 probe intravenously into both DSS-treated and control mice.

    • At desired time points post-injection (e.g., 24, 48, 72 hours), anesthetize the mice.

    • Perform a whole-body PET scan, followed by a CT scan for anatomical co-registration.

  • Data Analysis:

    • Reconstruct and fuse the PET and CT images.

    • Draw ROIs over the colon, mesenteric lymph nodes, and other organs of interest.

    • Calculate the radiotracer uptake in each ROI, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Protocol 3: MRI of this compound-Expressing Cells in a Mouse Model of Rheumatoid Arthritis

This protocol describes the labeling of this compound-expressing cells with superparamagnetic iron oxide (SPIO) nanoparticles for in vivo tracking in a CIA mouse model.

MRI_Workflow MRI Workflow for Rheumatoid Arthritis cluster_prep Cell & Animal Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis Induce_Arthritis Induce CIA in DBA/1J mice Isolate_Cells Isolate this compound-expressing cells (e.g., from spleen or lymph nodes) Induce_Arthritis->Isolate_Cells Label_Cells Label cells ex vivo with SPIO nanoparticles Isolate_Cells->Label_Cells Transfer_Cells Adoptively transfer labeled cells into arthritic mice Label_Cells->Transfer_Cells Anesthetize Anesthetize mouse at desired time points Transfer_Cells->Anesthetize Position Position mouse in MRI scanner with arthritic joint in the coil Anesthetize->Position Acquire_Images Acquire T2 or T2*-weighted MR images Position->Acquire_Images Identify_Voids Identify signal voids (hypointensities) in the synovium Acquire_Images->Identify_Voids Quantify_Signal Quantify the volume and number of signal voids Identify_Voids->Quantify_Signal

Caption: Workflow for MRI of labeled cells.

Methodology:

  • Animal Model: Induce CIA in DBA/1J mice by immunization with type II collagen in complete Freund's adjuvant, followed by a booster immunization 21 days later.

  • Cell Labeling:

    • Isolate this compound-expressing cells (e.g., T cells or NK cells) from a donor mouse.

    • Incubate the cells ex vivo with SPIO nanoparticles (e.g., Feridex) in culture media. Transfection agents may be required to facilitate uptake in non-phagocytic cells.

  • Adoptive Transfer: Intravenously inject the SPIO-labeled cells into the arthritic recipient mice.

  • In Vivo MRI:

    • At various time points post-transfer, anesthetize the mice.

    • Position the mouse in a high-field MRI scanner, ensuring the inflamed joint is within the imaging coil.

    • Acquire T2 or T2*-weighted images of the joint. SPIO-labeled cells will appear as dark spots (signal voids or hypointensities) on these images.

  • Data Analysis:

    • Analyze the MR images to identify and quantify the number and volume of signal voids within the synovial tissue, which correspond to the accumulation of labeled cells.

Conclusion

The protocols and data presented here provide a framework for the in vivo imaging of this compound-expressing cells in key animal models of inflammatory diseases. The choice of imaging modality will depend on the specific research question, required sensitivity, resolution, and the desired translational potential. These techniques are invaluable tools for elucidating the role of this compound+ cells in disease pathogenesis and for the preclinical evaluation of novel therapeutics targeting these pro-inflammatory cell populations.

References

Application Note: Protocol for Quantitative Real-Time PCR (qPCR) to Measure KLRB1 Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Killer Cell Lectin Like Receptor B1 (KLRB1), also known as CD161 or NKR-P1A, is a C-type lectin-like receptor encoded by the KLRB1 gene.[1] It is predominantly expressed on the surface of various immune cells, including Natural Killer (NK) cells and subsets of T cells.[2][3] KLRB1 plays a crucial role in the regulation of the immune system. Its interaction with its ligand, LLT1 (Lectin-Like Transcript-1), delivers an inhibitory signal that can modulate cytokine secretion and the cytotoxic functions of NK cells. Given its involvement in immune responses and its potential role in various diseases including cancer, accurate quantification of KLRB1 gene expression is vital for immunology research and as a potential biomarker in drug development.

This document provides a detailed protocol for the measurement of human KLRB1 mRNA levels using reverse transcription quantitative real-time PCR (RT-qPCR).

Principle of the Method

The protocol follows a two-step RT-qPCR process. First, total RNA is isolated from the experimental sample (e.g., cultured cells or tissue). The quality and quantity of the extracted RNA are then assessed. Next, the RNA is reverse-transcribed into complementary DNA (cDNA). Finally, the cDNA is used as a template for qPCR, where the KLRB1 gene is amplified using specific primers. A fluorescent dye (e.g., SYBR® Green) is used to detect and quantify the amplified DNA in real-time. The expression level of KLRB1 is determined relative to one or more stable reference (housekeeping) genes using the comparative Cq (ΔΔCq) method.

Experimental Workflow and Signaling Pathway

The overall experimental process from sample to result is outlined below.

G cluster_workflow Experimental Workflow Sample Sample Collection (Cells or Tissues) RNA_Extraction Total RNA Extraction Sample->RNA_Extraction RNA_QC RNA Quality & Quantity Assessment RNA_Extraction->RNA_QC cDNA_Synth cDNA Synthesis (Reverse Transcription) RNA_QC->cDNA_Synth qPCR_Setup qPCR Reaction Setup cDNA_Synth->qPCR_Setup qPCR_Run qPCR Amplification qPCR_Setup->qPCR_Run Data_Analysis Data Analysis (ΔΔCq) qPCR_Run->Data_Analysis

Figure 1. High-level workflow for KLRB1 gene expression analysis by qPCR.

KLRB1 functions as an inhibitory receptor on immune cells. Its signaling pathway is initiated upon binding to its ligand LLT1.

G cluster_pathway KLRB1 Inhibitory Signaling Pathway LLT1 LLT1 Ligand KLRB1 KLRB1 (this compound) LLT1->KLRB1 Binding Inhibition Inhibition of Cytotoxicity & Cytokine Release KLRB1->Inhibition Signal Transduction

Figure 2. Simplified KLRB1 (this compound) signaling pathway.

Detailed Experimental Protocol

Step 1: Total RNA Extraction

High-quality, intact RNA is essential for accurate gene expression analysis. This protocol assumes the use of a column-based RNA purification kit, which is a common and reliable method.

Materials:

  • Cells or tissue sample

  • Lysis buffer (provided in kit)

  • Ethanol (70% and 100%)

  • Wash buffers (provided in kit)

  • RNase-free water

  • Microcentrifuge and RNase-free tubes

Procedure:

  • Sample Collection & Lysis: Harvest cells or tissue according to standard laboratory procedures. For cultured cells, pellet by centrifugation and add the appropriate volume of lysis buffer. For tissue, homogenize in lysis buffer.

  • RNA Binding: Add ethanol to the lysate to facilitate RNA binding to the silica membrane. Transfer the mixture to a spin column and centrifuge. Discard the flow-through.

  • Washing: Wash the membrane with the provided wash buffers to remove proteins and other contaminants. This step is typically performed twice.

  • DNase Treatment (Recommended): To eliminate contaminating genomic DNA, perform an on-column DNase I digestion according to the kit manufacturer's instructions. This prevents false-positive signals in the subsequent qPCR.

  • Elution: Add RNase-free water directly to the center of the column membrane and centrifuge to elute the purified RNA.

  • RNA Quality and Quantity Assessment:

    • Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • Store the extracted RNA at -80°C until use.

Step 2: cDNA Synthesis (Reverse Transcription)

This step converts the isolated RNA into more stable cDNA.

Materials:

  • Total RNA (up to 1 µg)

  • Reverse Transcriptase (e.g., M-MLV)

  • Reverse Transcription Buffer (5X)

  • dNTP mix (10 mM)

  • Random Primers or Oligo(dT) primers

  • RNase Inhibitor

  • RNase-free water

  • Thermal cycler

Procedure:

  • On ice, prepare the primer/RNA mix in a sterile, RNase-free PCR tube as described in the table below.

    Component Volume Final Concentration
    Total RNA X µL 100 - 1000 ng
    Random Primers/Oligo(dT) 1 µL 50 ng/µL
    10 mM dNTP Mix 1 µL 0.5 mM

    | RNase-free water | Up to 13 µL | - |

  • Gently mix, centrifuge briefly, and incubate at 65°C for 5 minutes, then place immediately on ice for at least 1 minute.

  • Prepare the Reverse Transcription Master Mix. For each reaction, combine:

    Component Volume
    5X Reaction Buffer 4 µL
    RNase Inhibitor 1 µL
    Reverse Transcriptase 1 µL

    | RNase-free water | 1 µL |

  • Add 7 µL of the Master Mix to each RNA/primer tube for a total reaction volume of 20 µL.

  • Incubate the reactions in a thermal cycler using the following program:

    • Primer Annealing: 25°C for 10 minutes (for random primers)

    • cDNA Synthesis: 37-42°C for 50-60 minutes

    • Enzyme Inactivation: 70°C for 15 minutes

  • The resulting cDNA can be stored at -20°C. For qPCR, it is often diluted (e.g., 1:5 or 1:10) in nuclease-free water.

Step 3: Quantitative Real-Time PCR (qPCR)

Materials:

  • Diluted cDNA template

  • SYBR® Green qPCR Master Mix (2X)

  • KLRB1 Forward and Reverse Primers (10 µM stock)

  • Reference Gene Forward and Reverse Primers (10 µM stock)

  • Nuclease-free water

  • qPCR plate and optical seals

  • Real-Time PCR detection system

Primer Sequences:

  • Human KLRB1:

    • Forward: 5'-GTTCCACCAAAGAATCCAGCCTG-3'

    • Reverse: 5'-AAGAGCCGTTTATCCACTTCCAG-3'

  • Reference Gene (Example: GAPDH):

    • Note: The choice of reference gene is critical and should be validated for the specific cell type and experimental conditions. For immune cells, genes like TBP, SDHA, UBC, and RPL13A have been shown to be stable.

Procedure:

  • Prepare a qPCR master mix for the target gene (KLRB1) and the reference gene in separate tubes. Prepare enough for all samples plus at least 10% extra volume to account for pipetting errors.

    Component Volume per Reaction (20 µL total) Final Concentration
    2X SYBR® Green Master Mix 10 µL 1X
    Forward Primer (10 µM) 0.5 µL 250 nM
    Reverse Primer (10 µM) 0.5 µL 250 nM
    Nuclease-free water 4 µL -

    | Total Master Mix Volume | 15 µL | |

  • Dispense 15 µL of the appropriate master mix into each well of the qPCR plate.

  • Add 5 µL of diluted cDNA to each well.

  • Include a "No Template Control" (NTC) for each gene, using water instead of cDNA, to check for contamination.

  • Seal the plate, centrifuge briefly, and place it in the real-time PCR instrument.

  • Set up the thermal cycling program:

    • Initial Denaturation: 95°C for 10 minutes (1 cycle)

    • Cycling (40 cycles):

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

    • Melt Curve Analysis: Follow instrument guidelines to verify the specificity of the amplified product.

Data Presentation and Analysis

The relative expression of KLRB1 is calculated using the ΔΔCq (delta-delta Cq) method.

Calculation Steps:

  • Normalize to Reference Gene (ΔCq): For each sample, calculate the difference between the Cq value of KLRB1 and the reference gene.

    • ΔCq = Cq(KLRB1) - Cq(Reference Gene)

  • Normalize to Control Sample (ΔΔCq): Select one sample as the calibrator (e.g., untreated control). Calculate the difference between the ΔCq of each sample and the ΔCq of the calibrator.

    • ΔΔCq = ΔCq(Test Sample) - ΔCq(Calibrator Sample)

  • Calculate Fold Change: Determine the relative expression level.

    • Fold Change = 2-ΔΔCq

Example Data Table:

Sample NameTreatmentGeneCq ValueΔCqΔΔCqFold Change (2-ΔΔCq)
Control 1UntreatedKLRB124.54.50.01.0
GAPDH20.0
Treated 1Drug AKLRB126.06.11.60.3
GAPDH19.9
Treated 2Drug BKLRB123.23.3-1.22.3
GAPDH19.9

In this example, "Control 1" is the calibrator. Treatment with Drug A resulted in a decrease in KLRB1 expression, while Drug B led to an increase.

References

Application Notes: Utilizing Soluble LLT1-Fc Fusion Protein for the Study of CD161 Function

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

CD161 (NKR-P1A), a C-type lectin-like receptor, is a key regulatory molecule expressed on the surface of various immune cells, including the majority of Natural Killer (NK) cells and distinct subsets of T cells.[1][2] Its ligand, Lectin-like transcript 1 (LLT1, also known as CLEC2D), is typically absent on resting hematopoietic cells but is upregulated upon cellular activation on B cells, T cells, NK cells, monocytes, and dendritic cells.[3][4] The interaction between this compound and LLT1 is a crucial immunoregulatory axis. In NK cells, this interaction predominantly transmits inhibitory signals, suppressing cytotoxicity and cytokine secretion.[5] Conversely, in T cells, this compound can act as a co-stimulatory receptor, enhancing proliferation and cytokine production upon T-cell receptor (TCR) engagement.

Given the dichotomous role of the this compound-LLT1 pathway in regulating innate and adaptive immunity, robust tools are required to dissect its function. A soluble LLT1-Fc fusion protein, which consists of the extracellular domain of LLT1 fused to the Fc region of an immunoglobulin (e.g., human IgG1), is an invaluable reagent for this purpose. This chimeric protein mimics the natural ligand, allowing for controlled and specific engagement of the this compound receptor in a variety of experimental settings. These application notes provide an overview of the quantitative parameters of the LLT1-CD161 interaction and detailed protocols for using the LLT1-Fc fusion protein to investigate this compound function.

Data Presentation: Quantitative Parameters

The interaction between LLT1 and this compound is characterized by low affinity and rapid kinetics, which is typical for intercellular recognition receptors involved in transient cell-cell communication.

ParameterValueMethodNotes
Binding Affinity (Kd) 48 μMSurface Plasmon Resonance (SPR)This low-affinity interaction highlights the transient nature of the binding between LLT1 and this compound.
Structure HomodimerCrystallography, Size Exclusion ChromatographyBoth LLT1 and this compound exist as disulfide-bonded homodimers on the cell surface. The LLT1-Fc fusion protein also forms a dimer, which is crucial for effective receptor cross-linking.

Visualizations: Pathways and Workflows

This compound Signaling Pathway

The engagement of this compound by LLT1 initiates a distinct downstream signaling cascade that differs between cell types. A key identified pathway involves the recruitment and activation of acid sphingomyelinase (aSMase).

CD161_Signaling This compound Signaling Cascade cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LLT1 LLT1-Fc This compound This compound Receptor LLT1->this compound Binding aSMase Acid Sphingomyelinase (aSMase) This compound->aSMase Recruits & Activates Ceramide Ceramide aSMase->Ceramide Catalyzes Sphingomyelin Sphingomyelin Sphingomyelin->aSMase PI3K_Akt PI3K-PKB/Akt Pathway Ceramide->PI3K_Akt Activates Response Cellular Response (e.g., Inhibition of Cytotoxicity, Co-stimulation) PI3K_Akt->Response

Caption: this compound signaling pathway initiated by LLT1 binding.

Experimental Workflow: Functional Assays

This workflow outlines the general procedure for assessing the functional consequences of this compound engagement using the LLT1-Fc fusion protein on either NK cells or T cells.

Functional_Assay_Workflow start Start prep_cells Isolate Effector Cells (this compound+ NK or T Cells) start->prep_cells incubation Co-culture Effector & Target Cells with LLT1-Fc or Control Fc prep_cells->incubation prep_targets Prepare Target Cells (e.g., Tumor Line) prep_targets->incubation readout Perform Functional Readout incubation->readout cytotoxicity Cytotoxicity Assay (e.g., 51Cr Release, LDH) readout->cytotoxicity  NK Cells cytokine Cytokine Analysis (ELISA, Flow Cytometry) readout->cytokine  NK/T Cells proliferation Proliferation Assay (e.g., CFSE, 3H-Thymidine) readout->proliferation  T Cells analysis Data Analysis and Interpretation cytotoxicity->analysis cytokine->analysis proliferation->analysis

Caption: General workflow for LLT1-Fc functional assays.

Applications of LLT1-Fc Fusion Protein

The soluble LLT1-Fc protein is a versatile tool with multiple applications in immunology and drug development.

LLT1_Fc_Applications center Soluble LLT1-Fc Fusion Protein app1 Receptor Binding Studies center->app1 app2 Functional Modulation center->app2 app3 Cell Population Identification center->app3 app4 Pathway Antagonism center->app4 sub1 Affinity Measurement (SPR) Binding Specificity (ELISA) app1->sub1 sub2 NK Cell Inhibition Assays T Cell Co-stimulation Assays app2->sub2 sub3 Flow Cytometry Staining of this compound+ Cells app3->sub3 sub4 Blocking natural LLT1-CD161 interaction in co-cultures app4->sub4

Caption: Key research applications of soluble LLT1-Fc protein.

Experimental Protocols

Protocol 1: Production and Purification of Soluble LLT1-Fc

This protocol describes the general steps for producing and purifying a soluble LLT1-Fc fusion protein using a mammalian expression system.

Materials:

  • HEK293 cells (or other suitable mammalian expression cell line).

  • Expression vector containing the sequence for the extracellular domain of human LLT1 fused to a human IgG1 Fc domain.

  • Transfection reagent (e.g., PEI, Lipofectamine).

  • Serum-free cell culture medium.

  • Protein A or Protein G affinity chromatography resin.

  • Elution buffer (e.g., 0.1 M glycine, pH 2.7).

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5).

  • Phosphate-buffered saline (PBS).

  • Dialysis tubing or centrifugal concentrators.

Methodology:

  • Transfection: Culture HEK293 cells to a high density. Transfect the cells with the LLT1-Fc expression vector using a suitable transfection reagent according to the manufacturer's instructions.

  • Expression: Following transfection, culture the cells in serum-free medium for 3-5 days to allow for secretion of the fusion protein.

  • Harvesting: Collect the cell culture supernatant, which contains the secreted LLT1-Fc protein. Centrifuge the supernatant to remove cells and debris.

  • Affinity Purification: Equilibrate the Protein A/G resin with PBS. Load the clarified supernatant onto the column. The Fc portion of the fusion protein will bind to the resin.

  • Washing: Wash the column extensively with PBS to remove non-specifically bound proteins.

  • Elution: Elute the bound LLT1-Fc protein using a low-pH elution buffer. Collect the eluate in fractions containing neutralization buffer to immediately restore a neutral pH and preserve protein integrity.

  • Buffer Exchange: Pool the protein-containing fractions and perform a buffer exchange into a suitable storage buffer (e.g., PBS) using dialysis or centrifugal concentrators.

  • Quality Control: Assess the purity and concentration of the final protein product via SDS-PAGE and a protein concentration assay (e.g., BCA or A280). Confirm protein identity via Western blot using an anti-Fc antibody.

Protocol 2: Flow Cytometry Analysis of LLT1-Fc Binding

This protocol is for detecting this compound-expressing cells using a fluorescently labeled LLT1-Fc multimeric complex.

Materials:

  • This compound-expressing cells (e.g., primary NK cells, specific T cell subsets) and this compound-negative control cells.

  • Purified LLT1-Fc fusion protein.

  • Biotinylated Protein A.

  • Fluorochrome-conjugated streptavidin (e.g., Streptavidin-APC).

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

  • Human IgG (to block non-specific Fc receptor binding).

Methodology:

  • Prepare LLT1-Fc Multimers: Incubate the LLT1-Fc fusion protein with biotinylated Protein A at a 1:1 molar ratio for 30 minutes at 4°C to form a complex.

  • Block Free Protein A: Add saturating amounts of purified human IgG to block any remaining free protein A sites and incubate for another 15 minutes.

  • Conjugate to Fluorochrome: Add fluorochrome-conjugated streptavidin to the complex and incubate for 30 minutes at 4°C in the dark. This creates a fluorescent, multimeric LLT1-Fc reagent.

  • Cell Preparation: Resuspend approximately 1x10^6 cells per sample in FACS buffer.

  • Staining: Add the prepared LLT1-Fc multimer to the cells and incubate for 30-45 minutes at 4°C in the dark. A titration should be performed to determine the optimal concentration.

  • Washing: Wash the cells twice with cold FACS buffer to remove unbound reagent.

  • Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer. Analyze the fluorescence intensity on this compound-positive cells compared to negative controls.

Protocol 3: NK Cell Cytotoxicity Assay

This assay measures the ability of LLT1-Fc to inhibit the natural cytotoxic function of NK cells against target cells.

Materials:

  • Primary human NK cells (effector cells).

  • Target cells susceptible to NK cell lysis (e.g., K562 cell line).

  • Soluble LLT1-Fc and a human IgG1-Fc isotype control.

  • Cytotoxicity assay kit (e.g., LDH release assay or Calcein-AM release assay).

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

Methodology:

  • Cell Preparation: Isolate primary NK cells. Prepare target cells and label them if required by the assay (e.g., with Calcein-AM).

  • Assay Setup: Plate the target cells in a 96-well plate.

  • Treatment: Add LLT1-Fc or the Fc isotype control to the wells at various concentrations.

  • Co-culture: Add the NK effector cells to the wells at different effector-to-target (E:T) ratios (e.g., 25:1, 5:1, 1:1).

  • Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator.

  • Measure Lysis: Measure target cell lysis according to the cytotoxicity assay manufacturer's instructions. For an LDH assay, this involves transferring supernatant to a new plate and adding the reaction mixture.

  • Data Analysis: Calculate the percentage of specific lysis for each condition. Compare the lysis in the presence of LLT1-Fc to the isotype control. An inhibition of lysis by LLT1-Fc indicates a functional engagement of the inhibitory this compound receptor on NK cells.

Protocol 4: T Cell Co-stimulation Assay

This assay determines if LLT1-Fc provides a co-stimulatory signal to T cells undergoing TCR activation.

Materials:

  • This compound+ T cells (e.g., purified CD4+ or CD8+ T cells).

  • Soluble LLT1-Fc and a human IgG1-Fc isotype control.

  • Plate-bound anti-CD3 antibody (for primary TCR stimulation).

  • Proliferation dye (e.g., CFSE) or reagents for cytokine measurement (ELISA kit for IFN-γ).

  • Complete cell culture medium.

Methodology:

  • Plate Coating: Coat a 96-well plate with anti-CD3 antibody overnight at 4°C. Wash the plate to remove unbound antibody.

  • Cell Preparation: Isolate T cells. If measuring proliferation, label the cells with CFSE dye prior to culture.

  • Assay Setup: Add the T cells to the anti-CD3-coated wells.

  • Treatment: Add soluble LLT1-Fc or the Fc isotype control to the appropriate wells.

  • Incubation: Culture the cells for 3-5 days at 37°C.

  • Readout:

    • Proliferation: Harvest the cells and analyze CFSE dilution by flow cytometry. A greater dilution in the LLT1-Fc treated group indicates enhanced proliferation.

    • Cytokine Production: Collect the culture supernatant after 48-72 hours and measure the concentration of cytokines like IFN-γ using an ELISA kit.

  • Data Analysis: Compare the levels of proliferation or cytokine production in T cells stimulated with anti-CD3 alone, anti-CD3 + Fc control, and anti-CD3 + LLT1-Fc. An increase in the LLT1-Fc group suggests a co-stimulatory function.

References

Troubleshooting & Optimization

Troubleshooting weak or no signal in CD161 flow cytometry staining

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering weak or no signal during CD161 flow cytometry staining.

Troubleshooting Guide: Weak or No this compound Signal

Q1: Why am I getting a weak or no signal for my this compound staining?

A weak or absent signal for this compound can stem from several factors throughout the experimental workflow, from sample preparation to data acquisition. The following sections break down the most common causes and their solutions.

Antibody-Related Issues

A primary reason for poor staining is often related to the antibody itself.

Q2: Could my anti-CD161 antibody be the problem?

Yes, several factors related to the antibody can lead to a weak signal. Consider the following:

  • Improper Storage: Antibodies are sensitive reagents. Ensure your anti-CD161 antibody has been stored according to the manufacturer's instructions, typically at 4°C and protected from light. Avoid repeated freeze-thaw cycles.

  • Antibody Titration: Using too little antibody will result in a weak signal, while too much can increase background and make it difficult to resolve a positive population. It is crucial to perform an antibody titration to determine the optimal concentration for your specific cell type and experimental conditions.

  • Fluorochrome Choice: this compound can be expressed at varying levels. For populations with low this compound expression, pairing the antibody with a bright fluorochrome (e.g., PE, APC) is recommended to enhance signal detection.

  • Antibody Validation: Ensure the anti-CD161 antibody clone you are using is validated for flow cytometry and is specific to the species you are working with.

Cell Preparation and Staining Protocol

Proper sample handling and an optimized staining protocol are critical for successful staining.

Q3: How can my cell preparation affect this compound staining?

The quality of your single-cell suspension is paramount. Here are some key considerations:

  • Cell Viability: Dead cells can non-specifically bind antibodies, leading to false positives and high background, which can obscure a weak positive signal. Always include a viability dye in your panel to exclude dead cells from your analysis.[1]

  • Cell Lysis and Debris: Harsh sample preparation can lead to cell lysis and the presence of debris, which can interfere with staining and acquisition. Handle cells gently and consider filtering the cell suspension to remove clumps.

  • Fc Receptor Blockade: Monocytes and other myeloid cells express Fc receptors that can non-specifically bind antibodies. It is recommended to incubate your cells with an Fc receptor blocking reagent before adding your primary antibodies to reduce background staining.[2]

Q4: My staining protocol seems straightforward. What could be going wrong?

Even with a standard protocol, small details can impact the outcome:

  • Incubation Time and Temperature: Ensure you are following the recommended incubation times and temperatures for your antibody. Staining on ice (4°C) is generally recommended to prevent antibody internalization and degradation of the epitope.

  • Washing Steps: Insufficient washing can lead to high background from unbound antibodies, making it difficult to identify a true positive signal. Ensure adequate washing steps are included in your protocol.

Instrument Settings and Data Analysis

Correct instrument setup and a logical gating strategy are essential for resolving your this compound-positive population.

Q5: How do I know if my flow cytometer settings are optimal for detecting a dim this compound signal?

Instrument settings must be optimized for each experiment:

  • PMT Voltages: The photomultiplier tube (PMT) voltages need to be adjusted to ensure the signal is on scale and that there is a good separation between the negative and positive populations. This should be done using unstained and single-stained compensation controls.

  • Compensation: If you are performing multi-color flow cytometry, proper compensation is crucial to correct for spectral overlap between fluorochromes. Incorrect compensation can lead to a false-negative or a diminished signal.

  • Gating Strategy: Start by gating on your cells of interest based on forward and side scatter (FSC/SSC), followed by gating on singlets and live cells. Only then should you analyze the expression of this compound on your target population.

Diagrams

Troubleshooting Workflow for Weak this compound Signal

TroubleshootingWorkflow cluster_antibody Antibody Checks cluster_protocol Protocol Checks cluster_cells Cell Quality Checks cluster_instrument Instrument Checks Start Start: Weak or No this compound Signal CheckAntibody 1. Check Antibody Start->CheckAntibody CheckProtocol 2. Review Staining Protocol CheckAntibody->CheckProtocol If antibody is OK Titration Titrate Antibody CheckAntibody->Titration Storage Check Storage & Expiry CheckAntibody->Storage Fluorochrome Consider Brighter Fluorochrome CheckAntibody->Fluorochrome CheckCells 3. Assess Cell Quality CheckProtocol->CheckCells If protocol is OK Incubation Optimize Incubation Time/Temp CheckProtocol->Incubation Washing Ensure Adequate Washing CheckProtocol->Washing FcBlock Include Fc Block CheckProtocol->FcBlock CheckInstrument 4. Verify Instrument Settings CheckCells->CheckInstrument If cells are OK Viability Use Viability Dye CheckCells->Viability Debris Check for Debris/Aggregates CheckCells->Debris Resolved Signal Resolved CheckInstrument->Resolved If settings are OK PMT Optimize PMT Voltages CheckInstrument->PMT Compensation Check Compensation CheckInstrument->Compensation Gating Refine Gating Strategy CheckInstrument->Gating

Caption: A flowchart outlining the systematic approach to troubleshooting weak or no this compound signal.

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Anti-CD161 Antibody Concentration 5 µL (0.25 µg) per testThis is a starting point; optimal concentration should be determined by titration for each experiment.[3]
Cell Concentration for Staining 1 x 10^5 to 1 x 10^8 cells/testThe optimal cell number may vary based on the specific protocol and should be determined empirically.[3]
Expected this compound+ Cells (Human PBMCs) ~24% of peripheral T cellsThis percentage can vary between individuals and in different disease states. This compound is also expressed on the majority of NK cells.
Incubation Time 20-30 minutesFollow manufacturer's recommendations. Longer incubation times may increase non-specific binding.
Incubation Temperature 4°C (on ice)Recommended to prevent internalization of the antibody-antigen complex.

Detailed Experimental Protocol: this compound Staining of Human PBMCs

This protocol outlines the steps for staining human peripheral blood mononuclear cells (PBMCs) for this compound expression analysis by flow cytometry.

Materials
  • Isolated human PBMCs

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.09% sodium azide)

  • Fc Receptor Blocking Reagent

  • Fluorochrome-conjugated anti-human this compound antibody

  • Other antibodies for your panel (e.g., anti-CD3, anti-CD56)

  • Viability Dye (e.g., 7-AAD, Propidium Iodide)

  • 5 mL polystyrene round-bottom tubes

Staining Procedure
  • Cell Preparation:

    • Start with a single-cell suspension of freshly isolated or properly thawed cryopreserved PBMCs.

    • Count the cells and assess viability.

    • Aliquot 1 x 10^6 cells per tube for staining.

  • Fc Receptor Blockade:

    • Wash the cells with 2 mL of Flow Cytometry Staining Buffer.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C.

    • Discard the supernatant.

    • Resuspend the cell pellet in the recommended volume of Fc Receptor Blocking Reagent.

    • Incubate for 10 minutes at 4°C.

  • Surface Staining:

    • Without washing, add the predetermined optimal concentration of the anti-CD161 antibody and any other surface marker antibodies to the cell suspension.

    • Vortex gently to mix.

    • Incubate for 20-30 minutes at 4°C, protected from light.

  • Washing:

    • Add 2 mL of Flow Cytometry Staining Buffer to each tube.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C.

    • Discard the supernatant.

    • Repeat the wash step.

  • Viability Staining (if using a DNA-binding dye):

    • Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.

    • Add the recommended amount of viability dye (e.g., 7-AAD).

    • Incubate for 5-10 minutes at 4°C, protected from light, just before analysis.

  • Data Acquisition:

    • Acquire the samples on a flow cytometer that has been properly set up and compensated.

    • Collect a sufficient number of events for statistical analysis.

Experimental Workflow Diagram

StainingProtocol Start Start: Isolated PBMCs CellPrep 1. Cell Preparation (1x10^6 cells/tube) Start->CellPrep FcBlock 2. Fc Receptor Blockade (10 min at 4°C) CellPrep->FcBlock Staining 3. Surface Staining with anti-CD161 (20-30 min at 4°C, in dark) FcBlock->Staining Wash1 4. Wash with Staining Buffer Staining->Wash1 Wash2 5. Repeat Wash Wash1->Wash2 Viability 6. Viability Staining (5-10 min at 4°C, in dark) Wash2->Viability Acquisition 7. Data Acquisition on Flow Cytometer Viability->Acquisition End Analysis Acquisition->End

Caption: A step-by-step workflow for staining human PBMCs for this compound expression.

Frequently Asked Questions (FAQs)

Q6: On which cell types should I expect to see this compound expression?

This compound is expressed on the majority of Natural Killer (NK) cells and a subset of T cells, including both CD4+ and CD8+ T cells. It is also found on NKT cells, monocytes, and dendritic cells.

Q7: Can I perform intracellular staining along with this compound surface staining?

Yes, but it requires a fixation and permeabilization step after surface staining. Be aware that some fixation/permeabilization buffers can affect the fluorescence of certain fluorochromes, so it is important to use a protocol that is compatible with your chosen dyes.

Q8: What are appropriate controls for my this compound staining experiment?

  • Unstained Control: To assess autofluorescence.

  • Isotype Control: An antibody of the same isotype and fluorochrome as your anti-CD161 antibody, but with no specificity for any cell surface marker. This helps to determine non-specific binding.

  • Fluorescence Minus One (FMO) Control: This is particularly important in multi-color panels to accurately set gates. An FMO control includes all antibodies in your panel except for the anti-CD161 antibody.

  • Biological Controls: Include samples from healthy donors or untreated conditions as a baseline for comparison.

Q9: The separation between my this compound-negative and this compound-positive populations is not clear. How can I improve this?

This is often an issue of signal-to-noise ratio. To improve resolution, you can:

  • Titrate your antibody: Ensure you are at the optimal concentration.

  • Use a brighter fluorochrome: This will increase the signal from the positive population.

  • Optimize PMT voltages: Adjust the voltages to maximize the separation between your negative and positive populations.

  • Ensure proper compensation: Incorrect compensation can "drag" your negative population up, obscuring the positive signal.

References

How to resolve non-specific binding of anti-CD161 antibodies in IHC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for anti-CD161 immunohistochemistry (IHC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues, with a focus on overcoming non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is CD161 and where is it typically expressed?

A1: this compound, also known as Killer cell lectin-like receptor subfamily B member 1 (KLRB1), is a type II C-type lectin-like receptor.[1] It is predominantly expressed on the surface of most Natural Killer (NK) cells and subsets of T cells, including CD4+, CD8+, and γδ T cells.[1][2][3] High expression of this compound can be found in lymphoid tissues such as the tonsil and spleen, and it is often enriched in tissue-infiltrating lymphocytes in various inflammatory and disease states.[2] In some surprising findings, this compound has also been observed on follicular dendritic cells within germinal centers.

Q2: I am seeing high background staining in my IHC experiment with an anti-CD161 antibody. What are the common causes?

A2: High background staining in IHC can stem from several factors. Common causes include:

  • Insufficient Blocking: Inadequate blocking of non-specific protein binding sites.

  • Endogenous Enzyme Activity: If using a horseradish peroxidase (HRP) or alkaline phosphatase (AP) based detection system, endogenous enzymes in the tissue can produce a false positive signal.

  • Endogenous Biotin: For detection systems utilizing avidin-biotin complexes (ABC), endogenous biotin in tissues like the liver and kidney can lead to non-specific staining.

  • Fc Receptor Binding: The Fc portion of the primary or secondary antibody may bind non-specifically to Fc receptors present on various immune cells in the tissue.

  • Primary Antibody Concentration: The concentration of the anti-CD161 antibody may be too high, leading to binding at low-affinity, non-target sites.

  • Secondary Antibody Cross-Reactivity: The secondary antibody may be cross-reacting with endogenous immunoglobulins in the tissue, especially when using a mouse primary antibody on mouse tissue.

Q3: Which anti-CD161 antibody clone is recommended for IHC on formalin-fixed paraffin-embedded (FFPE) tissues?

A3: Several anti-CD161 antibody clones have been reported to be suitable for IHC on FFPE tissues. The choice of clone can depend on the specific tissue and experimental conditions. It is crucial to validate the antibody for your specific application. Some commonly used clones include:

Clone NameHost SpeciesIsotypeKnown Applications
HP-3G10 MouseIgG1IHC-P
ABM2D74 MouseNot SpecifiedIHC
EPR21236 RabbitIgGIHC-P
REA631 Recombinant HumanIgG1IHC (Frozen)

Note: Always refer to the manufacturer's datasheet for the most up-to-date information on validated applications and recommended protocols.

Troubleshooting Guides

Issue 1: High Background Staining

High background can obscure the specific signal from your anti-CD161 antibody. Follow these steps to diagnose and resolve the issue.

Run a series of negative controls to pinpoint the cause of the high background.

  • No Primary Antibody Control: Incubate a slide with only the secondary antibody. Staining on this slide indicates non-specific binding of the secondary antibody or issues with the detection system.

  • Isotype Control: Use a non-immune antibody of the same isotype and at the same concentration as your primary anti-CD161 antibody. Staining here suggests non-specific binding of the primary antibody.

Based on the likely cause, apply the following blocking steps.

  • Protein Blocking: To block non-specific protein binding sites, incubate the tissue with a protein-based blocking solution before adding the primary antibody. Common options include:

    • Normal Serum: Use serum from the same species as the secondary antibody was raised in (e.g., normal goat serum for a goat anti-mouse secondary). A 5-10% solution for 30-60 minutes is a good starting point.

    • Bovine Serum Albumin (BSA): A 1-5% solution can also be effective.

  • Endogenous Enzyme Quenching:

    • For HRP-based detection , quench endogenous peroxidase activity by incubating the slides in a 0.3-3% hydrogen peroxide (H2O2) solution for 10-15 minutes.

    • For AP-based detection , use an inhibitor like levamisole in your final detection solution.

  • Endogenous Biotin Blocking: If using a biotin-based detection system, especially on tissues like liver or kidney, use a commercial avidin/biotin blocking kit. This typically involves sequential incubation with avidin and then biotin to saturate any endogenous biotin.

  • Fc Receptor Blocking: Since this compound is expressed on immune cells that may also have Fc receptors, blocking these is crucial. You can use a commercial Fc receptor blocking reagent or include it in your protein blocking step with normal serum.

high_background_workflow start High Background Observed check_controls Run Negative Controls (No Primary, Isotype) start->check_controls staining_no_primary Staining with Secondary Only? check_controls->staining_no_primary staining_isotype Staining with Isotype Control? staining_no_primary->staining_isotype No optimize_secondary Optimize Secondary Antibody - Titrate Concentration - Check for Cross-Reactivity staining_no_primary->optimize_secondary Yes optimize_blocking Optimize Blocking Protocol - Increase Blocking Time/Concentration - Use Fc Block staining_isotype->optimize_blocking Yes optimize_primary Optimize Primary Antibody - Titrate Concentration - Increase Wash Steps staining_isotype->optimize_primary No check_endogenous Check for Endogenous Enzymes/Biotin optimize_secondary->check_endogenous optimize_blocking->check_endogenous optimize_primary->check_endogenous apply_enzyme_block Apply Peroxidase/AP Block check_endogenous->apply_enzyme_block Enzyme Activity apply_biotin_block Apply Avidin/Biotin Block check_endogenous->apply_biotin_block Biotin Signal end Clean Staining check_endogenous->end None apply_enzyme_block->end apply_biotin_block->end

Caption: Troubleshooting workflow for high background staining.

Issue 2: Weak or No Staining

If you are not seeing a signal where you expect one, consider the following troubleshooting steps.

  • Positive Control: Always run a positive control tissue known to express this compound, such as tonsil or spleen, to confirm that your antibody and detection system are working correctly.

  • Antibody Storage and Handling: Ensure your anti-CD161 antibody has been stored according to the manufacturer's instructions and has not undergone multiple freeze-thaw cycles.

  • Reagent Expiration: Check that all reagents, including the secondary antibody and detection substrates, are within their expiration dates.

  • Antigen Retrieval: Formalin fixation can mask the this compound epitope. Effective antigen retrieval is critical.

    • Heat-Induced Epitope Retrieval (HIER): This is a common method. Optimization of the buffer (e.g., citrate buffer pH 6.0 or EDTA buffer pH 9.0) and heating time/temperature is often necessary. For example, a recommended starting point for the HP-3G10 clone is boiling in 10 mM Citrate Buffer, pH 6.0 for 10 minutes.

    • Proteolytic-Induced Epitope Retrieval (PIER): Using enzymes like proteinase K or trypsin can also be effective but requires careful optimization to avoid damaging tissue morphology.

  • Primary Antibody Incubation:

    • Concentration: The antibody may be too dilute. Perform a titration to find the optimal concentration.

    • Incubation Time and Temperature: Increasing the incubation time (e.g., overnight at 4°C) can enhance the signal.

weak_staining_workflow start Weak or No Staining check_positive_control Check Positive Control start->check_positive_control no_stain_control No Staining on Control check_positive_control->no_stain_control No stain_control Staining on Control, No Staining on Sample check_positive_control->stain_control Yes verify_antibody Verify Antibody & Reagents - Storage - Expiration - Activity no_stain_control->verify_antibody check_tissue_prep Review Tissue Preparation - Fixation Time - Section Thickness stain_control->check_tissue_prep optimize_antigen_retrieval Optimize Antigen Retrieval - Buffer pH - Heating Time/Temp verify_antibody->optimize_antigen_retrieval optimize_primary_incubation Optimize Primary Antibody - Titrate Concentration - Increase Incubation Time optimize_antigen_retrieval->optimize_primary_incubation end Optimal Staining optimize_primary_incubation->end check_tissue_prep->optimize_antigen_retrieval

Caption: Logical steps to resolve weak or absent staining.

Experimental Protocols

Protocol: Standard Blocking and Staining for Anti-CD161 on FFPE Tissue

This protocol provides a general framework. Optimization of each step is highly recommended.

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene: 2 changes, 5 minutes each.

    • 100% Ethanol: 2 changes, 3 minutes each.

    • 95% Ethanol: 2 changes, 3 minutes each.

    • 70% Ethanol: 2 changes, 3 minutes each.

    • Rinse in distilled water.

  • Antigen Retrieval (HIER Example):

    • Immerse slides in 10 mM Sodium Citrate buffer, pH 6.0.

    • Heat to 95-100°C for 10-20 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

  • Endogenous Peroxidase Quenching (for HRP detection):

    • Incubate slides in 3% H2O2 in methanol or PBS for 15 minutes.

    • Rinse with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking Non-Specific Binding:

    • Incubate slides with a protein blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Dilute the anti-CD161 antibody to its optimal concentration in an antibody diluent (e.g., PBS with 1% BSA).

    • Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

  • Washing:

    • Rinse slides with wash buffer: 3 changes, 5 minutes each.

  • Secondary Antibody and Detection:

    • Follow the manufacturer's protocol for your chosen detection system (e.g., HRP-polymer or biotinylated secondary followed by streptavidin-HRP).

  • Chromogen Development:

    • Incubate with the appropriate chromogen substrate (e.g., DAB) until the desired staining intensity is reached.

    • Stop the reaction by rinsing with distilled water.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through graded ethanols and clear in xylene.

    • Mount with a permanent mounting medium.

Quantitative Data Summary

Optimizing antibody concentration is critical to reduce non-specific binding while maintaining a strong specific signal. Below is a template for an antibody titration experiment.

ParameterCondition 1Condition 2Condition 3Condition 4
Primary Antibody Dilution 1:1001:2001:5001:1000
Incubation Time 1 hour @ RT1 hour @ RT1 hour @ RT1 hour @ RT
Specific Signal Intensity (e.g., +++)(e.g., +++)(e.g., ++)(e.g., +)
Background Staining (e.g., +++)(e.g., ++)(e.g., +)(e.g., -)
Signal-to-Noise Ratio LowModerateHigh Moderate

Recommendation: Based on this example, a 1:500 dilution would be optimal. It is essential to perform such a titration for each new antibody and tissue type.

References

Optimizing antigen retrieval methods for CD161 immunohistochemistry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing antigen retrieval methods for CD161 immunohistochemistry (IHC). This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining high-quality and reproducible this compound staining.

Troubleshooting Guides

This section addresses common issues encountered during this compound IHC experiments, providing potential causes and solutions in a question-and-answer format.

Issue 1: Weak or No this compound Staining

Question: I am observing very weak or no staining for this compound in my formalin-fixed paraffin-embedded (FFPE) tissue sections. What are the possible reasons and how can I troubleshoot this?

Answer:

Weak or absent staining for this compound can stem from several factors, ranging from the primary antibody to the antigen retrieval technique. Here’s a systematic approach to troubleshooting:

  • Primary Antibody Issues:

    • Validation: Confirm that your primary antibody is validated for IHC applications on FFPE tissues.[1][2]

    • Concentration: The antibody may be too diluted. Perform a titration experiment to determine the optimal concentration.[1]

    • Storage and Handling: Ensure the antibody has been stored according to the manufacturer's instructions and has not undergone multiple freeze-thaw cycles.

  • Antigen Retrieval Inefficiency:

    • Method Selection: The chosen antigen retrieval method, either Heat-Induced Epitope Retrieval (HIER) or Proteolytic-Induced Epitope Retrieval (PIER), may not be optimal for the this compound epitope with your specific antibody.[3] It is recommended to test both HIER and PIER methods to find the best approach.[3]

    • HIER Optimization: If using HIER, the pH of the retrieval solution is critical. While citrate buffers (pH 6.0) are common, alkaline solutions like Tris-EDTA (pH 9.0) can often result in stronger staining for many antibodies. The heating time and temperature also need to be optimized. Insufficient heating can lead to incomplete epitope unmasking.

    • PIER Optimization: For PIER, the enzyme concentration and incubation time are key variables that require optimization to avoid tissue damage while effectively retrieving the antigen.

  • Tissue Fixation:

    • Over-fixation: Excessive fixation in formalin can mask the this compound epitope, requiring a more robust antigen retrieval protocol.

    • Under-fixation: Inadequate fixation can lead to poor tissue morphology and loss of antigenicity.

  • Detection System:

    • Secondary Antibody Compatibility: Ensure the secondary antibody is appropriate for the host species of the primary antibody (e.g., anti-mouse secondary for a mouse primary).

    • Chromogen/Fluorophore Issues: Confirm that the detection system is functioning correctly.

Issue 2: High Background Staining

Question: My this compound staining shows high background, making it difficult to interpret the specific signal. What can I do to reduce the background?

Answer:

High background staining can obscure the specific localization of this compound. The following steps can help minimize non-specific signals:

  • Blocking Endogenous Elements:

    • Peroxidase Activity: If using a horseradish peroxidase (HRP)-based detection system, quench endogenous peroxidase activity with a 3% hydrogen peroxide solution.

    • Biotin: For avidin-biotin-based detection systems, block endogenous biotin using an avidin/biotin blocking kit.

  • Antibody Concentrations:

    • Primary Antibody: An excessively high concentration of the primary antibody can lead to non-specific binding. Titrating the antibody to its optimal dilution is crucial.

    • Secondary Antibody: Similarly, the secondary antibody concentration should be optimized.

  • Blocking Non-Specific Binding:

    • Use a blocking serum from the same species as the secondary antibody to prevent non-specific binding of the secondary antibody to the tissue.

  • Washing Steps:

    • Ensure thorough and gentle washing between antibody incubation steps to remove unbound antibodies. Adding a detergent like Tween-20 to the wash buffer can help reduce hydrophobic interactions that contribute to background.

  • Antigen Retrieval:

    • Overly aggressive antigen retrieval, particularly with PIER, can sometimes damage tissue and expose non-specific epitopes, leading to higher background.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when optimizing a new this compound antibody for IHC?

A1: Before proceeding with tissue staining, it is essential to validate the new this compound antibody. This includes verifying its specificity, for example, through Western blotting if possible, and performing a titration to determine the optimal working concentration on a positive control tissue. Human tonsil is a suitable positive control for this compound as it is expressed on NK cells and a subset of T cells found in this tissue.

Q2: Should I use Heat-Induced Epitope Retrieval (HIER) or Proteolytic-Induced Epitope Retrieval (PIER) for this compound?

A2: The optimal method depends on the specific antibody and the tissue being used. HIER is generally considered gentler and more reproducible. It is often the recommended starting point. However, for some epitopes that are difficult to unmask with heat, PIER may be more effective. It is advisable to test both methods during protocol optimization.

Q3: Which buffer is better for HIER of this compound, citrate (pH 6.0) or Tris-EDTA (pH 9.0)?

A3: There is no universal answer, as the ideal buffer can be antibody-dependent. However, studies have shown that for many antibodies, alkaline retrieval solutions like Tris-EDTA (pH 9.0) provide superior staining intensity compared to acidic citrate buffers (pH 6.0). It is recommended to test both to determine the optimal condition for your specific this compound antibody.

Q4: How can I quantify my this compound staining results?

A4: this compound staining can be assessed semi-quantitatively or quantitatively. Semi-quantitative scoring systems often evaluate both the intensity of the staining (e.g., 0 for no staining, 1+ for weak, 2+ for moderate, 3+ for strong) and the percentage of positively stained cells. For more objective quantification, digital image analysis software can be used to measure the staining intensity and area.

Data Presentation

Antigen Retrieval MethodBuffer/EnzymeAdvantagesDisadvantagesRecommendations for this compound
Heat-Induced Epitope Retrieval (HIER) Citrate Buffer (pH 6.0)Good preservation of tissue morphology.May provide weaker staining for some antigens compared to alkaline buffers.A good starting point for optimization.
Tris-EDTA Buffer (pH 9.0)Often results in stronger staining intensity for many antigens.Can sometimes lead to tissue damage or detachment from the slide; may increase background.Recommended to be tested in parallel with citrate buffer.
Proteolytic-Induced Epitope Retrieval (PIER) Trypsin, Proteinase K, PepsinCan be effective for epitopes that are difficult to retrieve with heat.Harsher method that can damage tissue morphology; less reproducible than HIER.Consider as an alternative if HIER methods are unsuccessful. Requires careful optimization of enzyme concentration and incubation time.

Experimental Protocols

Below are detailed methodologies for performing HIER and PIER for this compound IHC on FFPE tissue sections.

Protocol 1: Heat-Induced Epitope Retrieval (HIER)

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene: 2 changes, 5 minutes each.

    • Immerse in 100% Ethanol: 2 changes, 3 minutes each.

    • Immerse in 95% Ethanol: 2 changes, 3 minutes each.

    • Immerse in 70% Ethanol: 2 changes, 3 minutes each.

    • Rinse in distilled water.

  • Antigen Retrieval:

    • Pre-heat the HIER solution (either 10 mM Sodium Citrate Buffer, pH 6.0, or 1 mM EDTA, 0.05% Tween 20, pH 9.0) to 95-100°C in a water bath, pressure cooker, or microwave.

    • Immerse the slides in the pre-heated retrieval solution and incubate for 20 minutes.

    • Allow the slides to cool down in the retrieval solution for 20-30 minutes at room temperature.

    • Rinse slides in Tris-buffered saline with Tween 20 (TBST).

  • Immunohistochemical Staining:

    • Proceed with the standard IHC staining protocol (blocking, primary antibody incubation, secondary antibody incubation, detection, and counterstaining).

Protocol 2: Proteolytic-Induced Epitope Retrieval (PIER)

  • Deparaffinization and Rehydration:

    • Follow the same procedure as in Protocol 1.

  • Enzymatic Digestion:

    • Prepare the proteolytic enzyme solution (e.g., 0.05% Trypsin in PBS) and pre-warm to 37°C.

    • Cover the tissue sections with the enzyme solution and incubate for 10-15 minutes at 37°C in a humidified chamber. Note: The optimal incubation time must be determined empirically.

    • Stop the enzymatic reaction by rinsing the slides thoroughly with cold running tap water, followed by a rinse in TBST.

  • Immunohistochemical Staining:

    • Proceed with the standard IHC staining protocol.

Mandatory Visualizations

This compound Signaling Pathway

This compound, also known as NKR-P1A, is a C-type lectin-like receptor expressed on NK cells and subsets of T cells. Its signaling can be initiated by its ligand, Lectin-like transcript 1 (LLT1). One identified signaling pathway involves the activation of acid sphingomyelinase (ASM), which leads to the generation of ceramide, a second messenger involved in various cellular processes.

CD161_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LLT1 LLT1 This compound This compound LLT1->this compound Binding ASM_mem Acid Sphingomyelinase (ASM) This compound->ASM_mem Activation Ceramide Ceramide ASM_mem->Ceramide Sphingomyelin hydrolysis Downstream Downstream Signaling Ceramide->Downstream Activation

Caption: this compound signaling cascade upon ligand binding.

Experimental Workflow for Optimizing Antigen Retrieval

The following workflow outlines a systematic approach to optimizing antigen retrieval for this compound IHC.

Antigen_Retrieval_Workflow cluster_HIER HIER Optimization cluster_PIER PIER Optimization Start Start: FFPE Tissue Sections Deparaffinization Deparaffinization & Rehydration Start->Deparaffinization HIER_Citrate Citrate Buffer (pH 6.0) Deparaffinization->HIER_Citrate HIER_EDTA Tris-EDTA Buffer (pH 9.0) Deparaffinization->HIER_EDTA PIER_Trypsin Trypsin Digestion Deparaffinization->PIER_Trypsin Staining IHC Staining for this compound HIER_Citrate->Staining HIER_EDTA->Staining PIER_Trypsin->Staining Analysis Microscopy & Image Analysis Staining->Analysis Evaluation Evaluate Staining: Signal Intensity vs. Background Analysis->Evaluation Optimal Optimal Protocol Evaluation->Optimal Select Best Condition

Caption: Workflow for optimizing this compound antigen retrieval.

References

Technical Support Center: Gating on CD161-Positive Lymphocyte Populations in FlowJo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for accurately gating on CD161-positive lymphocyte populations using FlowJo software.

Frequently Asked Questions (FAQs)

Q1: On which lymphocyte populations is this compound expressed and what is its significance?

A1: this compound, also known as NKR-P1A, is a C-type lectin-like receptor expressed on a variety of lymphocytes, playing a role in both innate and adaptive immunity.[1][2][3] Its expression is not restricted to a single lineage and is crucial for identifying several key subsets:

  • Natural Killer (NK) Cells: The majority of NK cells express this compound.[1]

  • T Cell Subsets: Approximately 24% of peripheral T cells express this compound.[1] This includes:

    • CD8+ T Cells: These can be divided into this compound-intermediate and this compound-high (or bright) populations. The this compound-high subset is associated with IL-17 producing Tc17 cells.

    • CD4+ T Cells: this compound is a hallmark of Th17 cells, which are key producers of IL-17. These are typically this compound-intermediate.

    • Mucosal-Associated Invariant T (MAIT) Cells: These innate-like T cells are characterized by high expression of this compound (this compound++).

    • Gamma Delta (γδ) T Cells: Subsets of γδ T cells also express this compound.

    • NKT Cells: A small fraction of NKT cells express this compound.

This compound expression is generally associated with a memory phenotype in circulating T cells and is linked to pro-inflammatory responses and tissue-homing capabilities.

Q2: What is the importance of distinguishing between this compound intermediate and this compound high/bright populations?

A2: Distinguishing between different levels of this compound expression is critical for accurately identifying specific lymphocyte subsets. For instance, MAIT cells are characterized by their high expression of this compound (this compound++ or bright), which, in combination with a semi-invariant T cell receptor (Vα7.2), distinguishes them from other T cells. Similarly, within the CD8+ T cell compartment, the this compound-high population is enriched for IL-17-producing Tc17 cells. In contrast, Th17 cells are typically identified by an intermediate level of this compound expression. Using a histogram or a density plot in FlowJo allows for the visualization and gating of these distinct populations based on fluorescence intensity.

Q3: What are Fluorescence Minus One (FMO) controls and why are they essential for gating this compound?

A3: A Fluorescence Minus One (FMO) control is a type of gating control used in multicolor flow cytometry. It includes all the antibodies in your panel except for the one you are controlling for (in this case, anti-CD161). The FMO control is crucial for accurately setting a gate for positive cells, especially when the positive population is not distinctly separated from the negative one or when dealing with varying expression levels (dim, intermediate, bright). It helps to account for the spread of fluorescence from other fluorochromes in the panel into the channel of interest, which can obscure the true positive signal. Using an FMO control for this compound will help you confidently distinguish between this compound-negative, -intermediate, and -high expressing cells.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Weak or no this compound signal 1. Improper antibody storage (e.g., freezing of PE conjugates). 2. Antibody concentration is too low. 3. Low or no expression of this compound on the target cell population.1. Check antibody storage conditions and consider using a new vial. 2. Titrate the anti-CD161 antibody to determine the optimal concentration. 3. Verify the expected expression of this compound on your cells of interest from literature and include a positive control cell type.
High background or non-specific staining 1. Antibody concentration is too high. 2. Inadequate washing steps. 3. Fc receptor-mediated binding of the antibody. 4. Dead cells are included in the analysis.1. Titrate the antibody to a lower concentration. 2. Ensure sufficient washing of cells after antibody incubation. 3. Use an Fc blocking reagent before adding your antibodies. 4. Use a viability dye to exclude dead cells from your analysis.
Difficulty distinguishing this compound-intermediate and -high populations 1. Inadequate compensation leading to fluorescence spillover. 2. Spreading of the negative population due to other bright fluorochromes.1. Carefully perform compensation using single-stained controls for all fluorochromes in your panel. 2. Use a this compound FMO control to accurately set the gate for the this compound-positive populations.
Low event count for this compound+ populations 1. The population of interest is rare. 2. Cell loss during sample preparation.1. Acquire a sufficient number of total events to ensure statistically significant analysis of the rare population. 2. Handle cells gently during washing and centrifugation steps to minimize cell death and loss.

Experimental Protocols

Protocol 1: General Staining for this compound on Peripheral Blood Mononuclear Cells (PBMCs)
  • Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Wash the cells twice with PBS and resuspend in FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

  • Fc Receptor Blocking: Incubate cells with an Fc blocking reagent for 10 minutes at 4°C to prevent non-specific antibody binding.

  • Surface Staining: Add the anti-CD161 antibody, along with other surface markers in your panel, at the predetermined optimal concentration. Incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with cold FACS buffer.

  • Viability Staining: If desired, resuspend the cells in a buffer suitable for your viability dye and incubate according to the manufacturer's instructions.

  • Acquisition: Resuspend the cells in FACS buffer and acquire the samples on a flow cytometer. Be sure to collect a sufficient number of events.

  • Analysis in FlowJo:

    • Gate on singlets using FSC-A vs FSC-H.

    • Gate on live cells using your viability dye.

    • Gate on lymphocytes based on FSC-A and SSC-A.

    • From the lymphocyte gate, identify your populations of interest (e.g., CD3+ T cells, CD3-CD56+ NK cells).

    • Analyze this compound expression on your target populations, using an FMO control to set your positive gates.

Protocol 2: Identification of MAIT Cells
  • Follow the general staining protocol above, including anti-CD3, anti-CD8, anti-TCR Vα7.2, and anti-CD161 in your antibody panel.

  • Analysis in FlowJo:

    • Perform initial gating for singlets, live cells, and lymphocytes.

    • Gate on CD3+ T cells.

    • From the CD3+ gate, create a plot of TCR Vα7.2 vs this compound.

    • Identify MAIT cells as the population that is TCR Vα7.2+ and this compound++.

Visualizations

Gating_Strategy_for_MAIT_Cells TotalEvents Total Events Singlets Singlets TotalEvents->Singlets FSC-A vs FSC-H LiveCells Live Cells Singlets->LiveCells Viability Dye Lymphocytes Lymphocytes LiveCells->Lymphocytes FSC-A vs SSC-A T_Cells CD3+ T Cells Lymphocytes->T_Cells CD3 MAIT_Gate TCR Vα7.2 vs this compound T_Cells->MAIT_Gate MAIT_Cells MAIT Cells (TCR Vα7.2+ this compound++) MAIT_Gate->MAIT_Cells

Caption: Gating workflow for identifying MAIT cells in FlowJo.

CD161_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Signaling_Cascade Downstream Signaling (e.g., IFN-γ production) This compound->Signaling_Cascade modulates LLT1 LLT1 (Ligand) LLT1->this compound Inhibitory/Activating Signal DR3 DR3 DR3->Signaling_Cascade enhances TL1A TL1A (Ligand) TL1A->DR3 Co-stimulatory Signal

Caption: Simplified this compound signaling interactions in T cells.

References

Preventing internalization of the CD161 receptor during cell staining

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CD161 cell staining. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of this compound receptor internalization during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound signal weak or completely absent in my flow cytometry results?

A weak or absent signal for this compound is a common issue that can arise from several factors. One of the primary causes is the internalization of the this compound receptor upon antibody binding. This is particularly prevalent when using divalent antibodies that can cross-link receptors on the cell surface, triggering a biological process of removal from the membrane. Other potential causes include low expression of the target protein on your cell type, improper antibody concentration, or issues with the fluorochrome or instrument settings.[1][2] To troubleshoot, it's crucial to determine if the antigen is indeed expressed on your cells of interest and to optimize your staining protocol to prevent internalization.

Q2: What is this compound internalization and why does it happen?

This compound internalization is a cellular process where the receptor is removed from the cell surface and taken into the cell's interior. This can be a natural biological response to ligand binding or can be artificially induced in an experimental setting.[3] The primary triggers for internalization during cell staining are:

  • Antibody-mediated cross-linking: Standard divalent antibodies have two binding sites. When two or more antibodies bind to adjacent this compound receptors, they can "cross-link" them, which signals the cell to internalize the receptor-antibody complex.

  • Ligand binding: The natural ligand for this compound is the Lectin-like transcript 1 (LLT1). If cells expressing LLT1 are present in your sample, they can bind to this compound and induce its internalization.[3]

  • Elevated temperatures: Cellular metabolic processes, including receptor internalization, are active at room temperature and 37°C. Incubating cells with antibodies at these temperatures can facilitate internalization.

Q3: How can I prevent this compound internalization during my staining protocol?

There are several effective strategies to minimize or prevent this compound internalization:

  • Low Temperature Staining: Perform all staining steps at 4°C or on ice, using pre-chilled buffers and reagents. Low temperatures inhibit active cellular processes, including receptor internalization.

  • Chemical Inhibition: Include sodium azide (NaN3) in your staining buffers. Sodium azide is a metabolic inhibitor that can help prevent the internalization of surface antigens.

  • Pre-staining Fixation: Fix the cells with a cross-linking agent like paraformaldehyde (PFA) before adding the anti-CD161 antibody. Fixation cross-links cellular proteins, anchoring the this compound receptor to the cell surface and preventing its movement and internalization.

  • Use of Monovalent Fab Fragments: Instead of a whole IgG antibody, use a monovalent Fab fragment. Since Fab fragments have only one antigen-binding site, they cannot cross-link receptors, thus avoiding the primary trigger for antibody-induced internalization.

Q4: Can I stain for intracellular markers and surface this compound in the same experiment?

Yes, but the order of operations is critical. You should always stain for surface this compound before fixation and permeabilization. The detergents used for permeabilization can disrupt the cell membrane and affect surface epitopes, while alcohol-based fixatives can denature some surface proteins. The recommended workflow is:

  • Stain for surface this compound using an internalization-prevention method (e.g., at 4°C).

  • Wash the cells.

  • Fix and permeabilize the cells according to your intracellular staining protocol.

  • Stain for the intracellular target(s).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Weak or No this compound Signal Receptor Internalization 1. Perform all staining steps on ice (4°C) with pre-chilled buffers. 2. Add sodium azide to your staining buffer to inhibit cellular metabolism. 3. Fix cells with 1-4% PFA for 10-15 minutes at room temperature before antibody incubation. 4. Use a monovalent anti-CD161 Fab fragment instead of a whole IgG antibody.
Low Antigen Expression 1. Confirm from literature that your cell type of interest expresses this compound. 2. Include a positive control cell line or population known to express high levels of this compound. 3. Use a brighter fluorochrome conjugate for your anti-CD161 antibody.
Incorrect Antibody Concentration Titrate your anti-CD161 antibody to determine the optimal concentration for your specific cell type and experimental conditions.
High Background Staining Non-specific Antibody Binding 1. Include an Fc receptor blocking step before adding your primary antibody, especially if working with B cells, NK cells, or monocytes. 2. Ensure adequate washing steps to remove unbound antibody. 3. Titrate the antibody; lower concentrations can reduce non-specific binding.
Dead Cells Use a viability dye to exclude dead cells from your analysis, as they can non-specifically bind antibodies.
Loss of Signal After Fixation/Permeabilization Epitope Masking or Destruction 1. Always stain for surface this compound before fixation and permeabilization steps. 2. Some fixation methods (e.g., alcohol-based) can be harsher on certain epitopes. Test different fixation/permeabilization buffers.

Experimental Protocols

Protocol 1: Staining at Low Temperature to Prevent Internalization

This protocol minimizes internalization by keeping the cells at a temperature that inhibits metabolic activity.

  • Cell Preparation: Harvest cells and wash them once with ice-cold Flow Cytometry Staining Buffer (e.g., PBS + 2% FBS + 0.05% Sodium Azide).

  • Fc Block (Optional but Recommended): Resuspend cells in ice-cold staining buffer containing an Fc receptor blocking reagent. Incubate for 10-15 minutes on ice.

  • Antibody Staining: Without washing, add the pre-titrated amount of fluorochrome-conjugated anti-CD161 antibody to the cells.

  • Incubation: Incubate the cells for 30-60 minutes on ice or at 4°C, protected from light.

  • Washing: Wash the cells twice with 2 mL of ice-cold Flow Cytometry Staining Buffer. Centrifuge at 300-400 x g for 5 minutes at 4°C between washes.

  • Resuspension: Resuspend the cell pellet in an appropriate volume of ice-cold staining buffer for analysis.

  • Analysis: Analyze the samples on the flow cytometer as soon as possible. Keep samples on ice and protected from light until acquisition.

Protocol 2: Pre-staining Fixation to Prevent Internalization

This protocol chemically cross-links surface proteins, locking them in place before antibody addition.

  • Cell Preparation: Harvest and wash cells with PBS.

  • Fixation: Resuspend the cells in 100 µL of 1-4% paraformaldehyde (PFA) in PBS. Incubate for 10-15 minutes at room temperature.

  • Washing: Quench the fixation reaction by adding 1-2 mL of Flow Cytometry Staining Buffer. Wash the cells twice with staining buffer.

  • Fc Block (Optional): Perform Fc block as described in Protocol 1.

  • Antibody Staining: Add the pre-titrated amount of anti-CD161 antibody.

  • Incubation: Incubate for 30 minutes at room temperature or on ice, protected from light.

  • Washing: Wash cells twice with staining buffer as described above.

  • Resuspension and Analysis: Resuspend the cell pellet in staining buffer and analyze on a flow cytometer.

Visualizations

G cluster_trigger Triggers for this compound Internalization cluster_process Cellular Process cluster_outcome Experimental Outcome Trigger1 Divalent Antibody Binding Crosslink Receptor Cross-Linking Trigger1->Crosslink Trigger2 LLT1 Ligand Binding Signal Internal Signaling Cascade Trigger2->Signal Trigger3 Physiological Temperatures (Room Temp / 37°C) Trigger3->Signal Facilitates Crosslink->Signal Internalization Receptor Internalization Signal->Internalization Loss Loss of Surface this compound Internalization->Loss Result Weak or False-Negative Signal in Flow Cytometry Loss->Result

Caption: Logical workflow of this compound receptor internalization.

G cluster_prevention Prevention Strategies cluster_mechanism Mechanism of Action cluster_outcome Desired Outcome Method1 Stain at 4°C / on Ice Action1 Inhibits Metabolic Activity Method1->Action1 Method2 Use Sodium Azide Action2 Inhibits Metabolic Activity Method2->Action2 Method3 Pre-stain Fixation (PFA) Action3 Cross-links Receptors in Place Method3->Action3 Method4 Use Monovalent Fab Fragments Action4 Prevents Receptor Cross-Linking Method4->Action4 Outcome This compound Remains on Cell Surface Action1->Outcome Action2->Outcome Action3->Outcome Action4->Outcome

Caption: Methods to prevent this compound internalization.

References

Technical Support Center: Titration of Anti-CD161 Antibodies for Optimal Signal-to-Noise Ratio

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the titration of anti-CD161 antibodies for flow cytometry.

Frequently Asked Questions (FAQs)

Q1: Why is antibody titration crucial for flow cytometry experiments?

Antibody titration is the process of determining the optimal concentration of an antibody for staining a specific cell population.[1][2] This is a critical step for achieving a high signal-to-noise ratio, which ensures clear discrimination between positive and negative cell populations.[3][4] Using too much antibody can lead to increased background signal and non-specific binding, while using too little can result in a weak signal that is difficult to distinguish from background fluorescence.[1]

Q2: What is the "signal-to-noise ratio" in the context of flow cytometry?

The signal-to-noise ratio (SNR or S/N) is a measure that compares the level of a desired signal (fluorescence from your specifically stained cells) to the level of background noise. A higher signal-to-noise ratio indicates a clearer and more reliable result. In flow cytometry, the goal is to maximize the signal from the positive population while minimizing the background fluorescence of the negative population.

Q3: What cell types express CD161?

This compound, also known as NKR-P1A, is a C-type lectin-like receptor expressed on a variety of immune cells. It is found on the majority of Natural Killer (NK) cells and subsets of T cells, including γδ T cells, αβ T cells, and NKT cells. This compound expression is particularly enriched on memory T cells and is considered a marker for Th17 cells.

Q4: Should I titrate each new lot of antibody?

Yes, it is highly recommended to titrate every new lot of an antibody. Manufacturing processes can lead to lot-to-lot variability in antibody concentration and performance. Therefore, to ensure consistent and reproducible results, each new vial should be titrated under your specific experimental conditions.

Experimental Protocol: Titration of Anti-CD161 Antibody

This protocol provides a detailed methodology for titrating an anti-CD161 antibody to determine the optimal concentration for flow cytometry.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or a cell line known to express this compound

  • Anti-Human this compound antibody (fluorochrome-conjugated)

  • Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

  • Fc Block (optional, but recommended to reduce non-specific binding)

  • 96-well V-bottom plate or microcentrifuge tubes

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension of your target cells (e.g., PBMCs).

    • Adjust the cell concentration to 1 x 10^6 cells/mL in cold staining buffer.

    • Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate or into individual tubes.

  • Antibody Dilution Series:

    • Prepare a series of dilutions of your anti-CD161 antibody in staining buffer. A typical starting point is the manufacturer's recommended concentration, followed by a series of two-fold or five-fold dilutions.

    • Refer to the table below for an example dilution scheme.

  • Staining:

    • (Optional) Add Fc block to your cells and incubate according to the manufacturer's instructions to prevent non-specific antibody binding to Fc receptors.

    • Add the prepared antibody dilutions to the corresponding wells/tubes containing the cells.

    • Gently mix and incubate for 20-30 minutes at 4°C in the dark.

  • Washing:

    • After incubation, wash the cells by adding 200 µL of cold staining buffer to each well/tube.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C.

    • Carefully decant the supernatant.

    • Repeat the wash step two more times.

  • Data Acquisition:

    • Resuspend the cell pellets in an appropriate volume of staining buffer (e.g., 200 µL) for flow cytometry analysis.

    • Acquire data on a flow cytometer. Ensure you collect a sufficient number of events for robust statistical analysis.

  • Data Analysis:

    • For each antibody concentration, determine the Mean Fluorescence Intensity (MFI) of the positive and negative populations.

    • Calculate the Stain Index (SI) for each concentration using the following formula: Stain Index = (MFI of Positive Population - MFI of Negative Population) / (2 x Standard Deviation of Negative Population)

    • The optimal antibody concentration is the one that yields the highest Stain Index.

Data Presentation: Example Titration Data
Antibody DilutionAntibody Concentration (µg/mL)MFI (Positive)MFI (Negative)Stain Index
1:502.0850050040
1:1001.0820030052.7
1:2000.5780020063.3
1:4000.25650015053.8
1:8000.125450012036.5
Unstained0100100N/A

Note: The optimal concentration in this example is 0.5 µg/mL, which corresponds to the highest Stain Index.

Troubleshooting Guide

Problem: Weak or No Signal

Possible Cause Recommended Solution
Suboptimal Antibody Concentration The antibody concentration may be too low. Ensure you have performed a proper titration to find the optimal concentration.
Improper Antibody Storage Antibodies should be stored according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.
Inactive Fluorochrome Ensure the fluorochrome has not been exposed to light for prolonged periods. Some fluorochromes are also sensitive to certain fixatives.
Low Antigen Expression The target cell type may have low expression of this compound. Confirm the expression level from literature or use a positive control cell line.
Instrument Issues Ensure the correct laser and filters are being used for the specific fluorochrome. Check instrument performance with compensation controls and beads.

Problem: High Background or Non-Specific Staining

Possible Cause Recommended Solution
Excessive Antibody Concentration Using too much antibody is a common cause of high background. Titrate the antibody to find the concentration that provides the best signal-to-noise ratio.
Insufficient Washing Inadequate washing can leave unbound antibody, leading to high background. Ensure you are performing the recommended number of wash steps.
Fc Receptor Binding Immune cells, particularly monocytes and NK cells, express Fc receptors that can non-specifically bind antibodies. Use an Fc blocking reagent before adding your primary antibody.
Dead Cells Dead cells can non-specifically bind antibodies. Use a viability dye to exclude dead cells from your analysis.
Antibody Aggregates Centrifuge the antibody vial briefly before use to pellet any aggregates that may have formed during storage.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_stain Staining Protocol cluster_analysis Data Acquisition & Analysis prep_cells Prepare Single-Cell Suspension adjust_conc Adjust Cell Concentration (1x10^6 cells/mL) prep_cells->adjust_conc aliquot Aliquot 1x10^5 cells per well/tube adjust_conc->aliquot prep_dilutions Prepare Antibody Dilution Series fc_block Fc Block (Optional) aliquot->fc_block add_ab Add Antibody Dilutions to Cells prep_dilutions->add_ab fc_block->add_ab incubate Incubate 20-30 min at 4°C in Dark add_ab->incubate wash Wash Cells (3x) incubate->wash acquire Acquire Data on Flow Cytometer wash->acquire analyze Analyze Data: Calculate Stain Index acquire->analyze determine_optimal Determine Optimal Concentration analyze->determine_optimal

Caption: Experimental workflow for anti-CD161 antibody titration.

troubleshooting_guide cluster_start Initial Observation cluster_weak Troubleshooting Weak Signal cluster_high Troubleshooting High Background cluster_solution Resolution start Suboptimal Signal-to-Noise Ratio weak_signal Weak or No Signal? start->weak_signal high_background High Background? check_conc_low Check Antibody Concentration (Is it too low?) weak_signal->check_conc_low Yes weak_signal->high_background No check_storage Verify Proper Antibody Storage check_conc_low->check_storage check_antigen Confirm Antigen Expression (Positive Control) check_storage->check_antigen solution Optimal Signal-to-Noise Ratio Achieved check_antigen->solution check_conc_high Check Antibody Concentration (Is it too high?) high_background->check_conc_high Yes high_background->solution No use_fc_block Use Fc Block check_conc_high->use_fc_block add_viability_dye Add Viability Dye use_fc_block->add_viability_dye add_viability_dye->solution

Caption: Logical workflow for troubleshooting anti-CD161 staining.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for optimizing the fixation and permeabilization steps for intracellular staining of CD161 and its associated proteins.

Troubleshooting Guide

Q1: Why am I getting a weak or no signal for my intracellular this compound-related protein?

Possible Causes and Solutions:

  • Suboptimal Fixation/Permeabilization: The chosen method may not be suitable for the target protein's location (cytoplasmic vs. nuclear) or the specific epitope recognized by the antibody.

    • Solution: Experiment with different fixation and permeabilization reagents. For cytoplasmic proteins, a common starting point is paraformaldehyde (PFA) fixation followed by permeabilization with saponin or a mild non-ionic detergent. For nuclear proteins, a stronger permeabilizing agent like methanol or Triton X-100 might be necessary.[1][2] It's crucial to determine the optimal method empirically for each antibody-antigen pair.[3]

  • Antibody Incompatibility: Not all antibodies are suitable for detecting fixed and permeabilized antigens. The fixation process can alter the protein's conformation and mask the antibody's binding site.

    • Solution: Consult the antibody manufacturer's datasheet for recommended applications and validated protocols. If the information is unavailable, you may need to test several different antibody clones.

  • Low Target Protein Expression: The protein of interest may be expressed at very low levels in your cells of interest.

    • Solution: If possible, stimulate the cells to increase protein expression. For secreted proteins like cytokines, use a protein transport inhibitor (e.g., Brefeldin A or Monensin) to trap them inside the cell.[4][5]

  • Insufficient Antibody Concentration: The antibody concentration may be too low for effective staining.

    • Solution: Titrate your antibody to determine the optimal concentration that provides the best signal-to-noise ratio.

  • Improper Staining Protocol: Incorrect incubation times, temperatures, or washing steps can all lead to weak or no signal.

    • Solution: Ensure all incubation steps are performed at the recommended temperature (often 4°C or room temperature) and for the appropriate duration. Thorough washing is necessary to remove unbound antibody, but excessive washing of permeabilized cells can be detrimental.

Q2: My background staining is too high. How can I reduce it?

Possible Causes and Solutions:

  • Non-specific Antibody Binding: The antibody may be binding to non-target proteins or Fc receptors on the cell surface.

    • Solution: Include an Fc receptor blocking step in your protocol, especially when working with immune cells. Adding serum or BSA to your staining buffer can also help to block non-specific binding sites.

  • Inadequate Washing: Insufficient washing can leave behind unbound antibody, leading to high background.

    • Solution: Ensure you are performing the recommended number of wash steps with the appropriate wash buffer. For detergent-based permeabilization, it's often necessary to include the detergent in the wash buffer.

  • Dead Cells: Dead cells can non-specifically bind antibodies, leading to high background fluorescence.

    • Solution: Use a viability dye to exclude dead cells from your analysis.

  • Excessive Antibody Concentration: Using too much antibody can increase non-specific binding.

    • Solution: Titrate your antibody to find the optimal concentration.

Q3: My cell surface marker staining is weak or absent after fixation and permeabilization. What should I do?

Possible Causes and Solutions:

  • Epitope Masking: The fixation and permeabilization process can alter the conformation of cell surface proteins, destroying or masking the antibody's epitope.

    • Solution: Stain for surface markers before fixation and permeabilization. If you must perform staining after, you may need to screen different antibody clones or use a milder fixation/permeabilization method. Some epitopes are better preserved with specific fixatives; for example, some are sensitive to alcohol-based fixatives.

Frequently Asked Questions (FAQs)

Q1: What is the difference between paraformaldehyde and formaldehyde?

Paraformaldehyde (PFA) is a polymer of formaldehyde. To be used as a fixative, PFA must be depolymerized into formaldehyde by heating. Commercially available formaldehyde solutions (often called formalin) are typically 37% formaldehyde in water, often with methanol added as a stabilizer. For many applications, freshly prepared formaldehyde from PFA is preferred as it does not contain methanol and allows for more control over the buffer composition.

Q2: Which permeabilization reagent should I choose: Saponin, Triton X-100, or an alcohol-based reagent like methanol?

The choice of permeabilization reagent depends on the location of your target protein and the need to preserve cell morphology and other cellular components.

  • Saponin: This is a mild, reversible detergent that selectively interacts with cholesterol in the cell membrane, creating pores. It is a good choice for cytoplasmic proteins as it generally does not permeabilize the nuclear membrane and preserves cell surface markers well. Because it is reversible, saponin must be included in all subsequent wash and antibody staining buffers.

  • Triton X-100 and Tween-20: These are non-ionic detergents that permeabilize all cellular membranes, including the nuclear membrane. They are suitable for staining nuclear proteins but can be harsher on the cells and may extract some cellular components.

  • Methanol: This organic solvent both fixes and permeabilizes cells by denaturing proteins and dissolving lipids. It is effective for staining nuclear antigens and some cytoplasmic proteins. However, it can be harsh on some epitopes and may not be compatible with all fluorochromes, particularly tandem dyes like PE-tandems.

Q3: Can I store my cells after fixation?

Yes, cells can often be stored after fixation. Cells fixed in paraformaldehyde can typically be stored at 4°C for a few days. Methanol-fixed cells can sometimes be stored for longer periods at -20°C. However, it is always best to test the effect of storage on your specific staining protocol, as prolonged storage can lead to a decrease in signal intensity for some antigens.

Q4: What are the essential controls for an intracellular staining experiment?

  • Unstained Cells: To assess autofluorescence.

  • Isotype Control: An antibody of the same isotype and fluorochrome as your primary antibody but with no specificity for the target antigen. This helps to determine the level of non-specific binding.

  • Single-Stained Controls: For setting up compensation in multicolor flow cytometry experiments.

  • Biological Controls: These include cells known to be positive and negative for the target protein, as well as stimulated and unstimulated cells, to validate the staining pattern.

Data Presentation

Table 1: Comparison of Common Fixation Reagents

FixativeMechanism of ActionAdvantagesDisadvantagesBest for...
Paraformaldehyde (PFA) Cross-links proteinsGood preservation of cell morphology and light scatter properties. Compatible with most fluorochromes.Can mask some epitopes. May not be sufficient for all nuclear antigens.Cytoplasmic and some nuclear proteins. Combined surface and intracellular staining (stain surface first).
Methanol Denatures proteins and dissolves lipidsStrong permeabilization, good for many nuclear antigens. Cells can often be stored long-term.Can alter cell morphology and light scatter. Not compatible with all fluorochromes (e.g., PE and some tandem dyes). Can destroy some surface epitopes.Nuclear proteins, some cytoplasmic proteins.
Ethanol Dehydrates cells and precipitates proteinsCan be used for DNA content analysis.May cause significant cell shrinkage and loss of intracellular components.Less common for protein staining, more for DNA analysis.

Table 2: Comparison of Common Permeabilization Reagents

Permeabilization ReagentMechanism of ActionAdvantagesDisadvantagesBest for...
Saponin Forms pores in cholesterol-rich membranesMild and reversible. Good for preserving cell surface markers. Does not typically permeabilize the nuclear membrane.Reversibility requires its presence in subsequent buffers. May not be sufficient for nuclear antigens.Cytoplasmic proteins.
Triton X-100 / Tween-20 Non-ionic detergents that solubilize membranesStrong permeabilization of all membranes, including the nucleus.Can be harsh and may extract cellular components. Can impact cell surface staining.Nuclear proteins.
Digitonin Forms pores in cholesterol-rich membranesHigh selectivity for the plasma membrane at low concentrations.Can affect intracellular membranes at higher concentrations.Cytoplasmic proteins where preservation of organelle integrity is crucial.

Experimental Protocols

Protocol 1: Staining for Cytoplasmic Proteins (e.g., Cytokines) using PFA and Saponin

  • Cell Preparation: Prepare a single-cell suspension at a concentration of 1x10^6 cells/mL.

  • (Optional) Stimulation and Protein Transport Inhibition: If staining for cytokines, stimulate cells as required and add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last 4-6 hours of culture.

  • Surface Staining: Stain for cell surface markers according to your standard protocol. Wash the cells.

  • Fixation: Resuspend the cells in 100 µL of IC Fixation Buffer (e.g., 1-4% PFA in PBS). Incubate for 20-60 minutes at room temperature, protected from light.

  • Wash: Add 2 mL of 1X Permeabilization Buffer (e.g., PBS with 0.1% saponin and 0.5% BSA). Centrifuge and discard the supernatant. Repeat the wash.

  • Intracellular Staining: Resuspend the cell pellet in 100 µL of 1X Permeabilization Buffer containing the fluorochrome-conjugated intracellular antibody. Incubate for 20-60 minutes at room temperature, protected from light.

  • Wash: Add 2 mL of 1X Permeabilization Buffer. Centrifuge and discard the supernatant. Repeat the wash.

  • Acquisition: Resuspend the cells in an appropriate buffer (e.g., Flow Cytometry Staining Buffer) and analyze on a flow cytometer.

Protocol 2: Staining for Nuclear Proteins (e.g., Transcription Factors) using PFA and Methanol

  • Cell Preparation: Prepare a single-cell suspension.

  • Surface Staining: Stain for cell surface markers. Wash the cells.

  • Fixation: Resuspend the cells in a fixation buffer (e.g., Cytofix/Cytoperm). Incubate for 20 minutes at 4°C.

  • Wash: Wash once with a permeabilization wash buffer.

  • Permeabilization: Resuspend the cells in pre-chilled (-20°C) pure methanol. Incubate for 15 minutes on ice.

  • Wash: Wash the cells twice with a suitable staining buffer.

  • Intracellular Staining: Resuspend the cells in the staining buffer containing the antibody against the nuclear protein. Incubate for at least 30 minutes at 4°C.

  • Wash: Wash the cells to remove unbound antibody.

  • Acquisition: Resuspend in staining buffer and acquire on a flow cytometer.

Visualizations

CD161_Signaling_Pathway This compound This compound (NKR-P1A) ASM Acid Sphingomyelinase (ASM) This compound->ASM Activates LLT1 LLT1 LLT1->this compound Binds Ceramide Ceramide ASM->Ceramide Generates Downstream Downstream Signaling (Apoptosis, Proliferation, Differentiation) Ceramide->Downstream

Caption: this compound signaling pathway upon ligand binding.

Intracellular_Staining_Workflow Start Single-Cell Suspension Surface_Stain Surface Marker Staining Start->Surface_Stain Fixation Fixation (e.g., PFA) Surface_Stain->Fixation Permeabilization Permeabilization (e.g., Saponin/Methanol) Fixation->Permeabilization Intracellular_Stain Intracellular Antibody Staining Permeabilization->Intracellular_Stain Wash Wash Intracellular_Stain->Wash Acquire Flow Cytometry Acquisition Wash->Acquire

References

Avoiding non-specific binding of the LLT1 ligand in functional assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for LLT1 functional assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on avoiding non-specific binding of the LLT1 ligand.

Frequently Asked Questions (FAQs)

Q1: What is LLT1 and its receptor?

Lectin-like transcript 1 (LLT1), also known as CLEC2D or OCIL, is a type II transmembrane protein that belongs to the C-type lectin-like receptor family.[1][2] It functions as a ligand for the NKR-P1A receptor (CD161), which is expressed on various immune cells, including Natural Killer (NK) cells, NKT cells, and subsets of T cells.[1][3] The interaction between LLT1 and NKR-P1A typically results in an inhibitory signal, which can suppress the cytotoxic activity of NK cells.[1]

Q2: Why is non-specific binding a significant issue in LLT1 functional assays?

Q3: What are the common functional assays used to study the LLT1-NKR-P1A interaction?

Common functional assays include:

  • NK Cell Cytotoxicity Assays: These assays measure the ability of NK cells to lyse target cells expressing LLT1. Inhibition of lysis upon LLT1 engagement is a key readout.

  • NK Cell Degranulation Assays: Upregulation of surface markers like CD107a on NK cells is measured as an indicator of degranulation and cytotoxic potential. Inhibition of CD107a expression is expected when NKR-P1A is engaged by LLT1.

  • Cytokine Release Assays: The production of cytokines, such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), by activated NK cells or T cells is quantified. LLT1 binding to NKR-P1A can inhibit the release of these cytokines.

  • Cell-Based ELISA: This method can be used to screen for antibodies or other molecules that block the LLT1-NKR-P1A interaction.

Troubleshooting Guides

Problem 1: High Background Signal in the Assay

High background can obscure the specific signal from the LLT1-NKR-P1A interaction, making data interpretation difficult.

high_background start Start: High Background Observed check_blocking Is the blocking step adequate? start->check_blocking check_antibody_conc Is the antibody concentration optimized? check_blocking->check_antibody_conc Yes optimize_blocking Optimize Blocking: - Increase incubation time/concentration - Change blocking agent check_blocking->optimize_blocking No check_washing Are washing steps sufficient? check_antibody_conc->check_washing Yes titrate_antibody Titrate Antibodies: - Perform a dilution series for  primary and secondary antibodies check_antibody_conc->titrate_antibody No check_reagents Are reagents of good quality? check_washing->check_reagents Yes optimize_washing Optimize Washing: - Increase number and duration of washes - Add surfactant (e.g., Tween 20) to wash buffer check_washing->optimize_washing No validate_reagents Validate Reagents: - Check for aggregation of LLT1 ligand - Test secondary antibody alone for non-specific binding check_reagents->validate_reagents No end Resolution: Background Reduced check_reagents->end Yes optimize_blocking->check_antibody_conc titrate_antibody->check_washing optimize_washing->check_reagents validate_reagents->end

Caption: Troubleshooting workflow for high background.

Potential Cause Recommended Solution
Insufficient Blocking Increase the concentration of the blocking agent or the incubation time. Consider switching to a different blocking agent. Common choices include Bovine Serum Albumin (BSA), non-fat dry milk, casein, or normal serum from the species in which the secondary antibody was raised. For NK cell assays, blocking Fc receptors on effector cells is crucial; use Fc block reagents or normal serum.
Antibody Concentration Too High Titrate your primary and secondary antibodies to find the optimal concentration that provides a good signal-to-noise ratio.
Inadequate Washing Increase the number and duration of wash steps. Adding a non-ionic detergent like Tween 20 to the wash buffer can help reduce non-specific interactions.
Non-Specific Binding of Secondary Antibody Run a control experiment where the primary antibody is omitted to check for non-specific binding of the secondary antibody. If this is an issue, consider using a pre-adsorbed secondary antibody.
Recombinant LLT1 Ligand Aggregation Aggregated proteins are prone to non-specific binding. Ensure that your recombinant LLT1 protein is properly folded and not aggregated. This can be checked using techniques like size-exclusion chromatography. To prevent aggregation, consider optimizing the buffer composition by adding stabilizing agents like L-arginine, glycerol, or low concentrations of non-ionic detergents.
Problem 2: Weak or No Specific Signal

This issue arises when the expected functional outcome (e.g., inhibition of NK cell activity) is not observed.

nk_cell_assay cluster_preparation Cell Preparation cluster_assay Assay Setup cluster_readout Readout prep_nk Prepare Effector Cells: - Isolate NK cells - Culture and activate (e.g., with IL-2) coculture Co-culture Effector and Target Cells at various E:T ratios prep_nk->coculture prep_target Prepare Target Cells: - LLT1-expressing cell line - Control cell line (LLT1-negative) prep_target->coculture add_controls Include Controls: - NK cells alone - Target cells alone - Blocking antibodies (anti-LLT1 or anti-NKR-P1A) coculture->add_controls degranulation Degranulation Assay: - Stain for CD107a - Analyze by flow cytometry add_controls->degranulation cytokine Cytokine Assay: - Intracellular staining (e.g., IFN-γ) - ELISA for secreted cytokines add_controls->cytokine cytotoxicity Cytotoxicity Assay: - 51Cr release assay add_controls->cytotoxicity

Caption: Workflow for an LLT1-mediated NK cell inhibition assay.

Potential Cause Recommended Solution
Low Affinity of LLT1-NKR-P1A Interaction The interaction between LLT1 and this compound is of relatively low affinity (KD in the micromolar range). Ensure that the assay is sensitive enough to detect this interaction. Using multimerized LLT1 (e.g., Fc-fusion proteins) can increase the avidity of the interaction.
Inactive Reagents Verify the activity of your recombinant LLT1 ligand and the expression of NKR-P1A on your effector cells. Check the viability of your cells.
Suboptimal Assay Conditions Optimize assay parameters such as incubation time, temperature, and cell density (effector-to-target ratio).
Incorrect Antibody Concentration for Blocking If using blocking antibodies, ensure they are used at a saturating concentration. Perform a titration to determine the optimal concentration for blocking.
LLT1 Expression Levels Confirm the surface expression of LLT1 on your target cells by flow cytometry or Western blot. LLT1 expression can be induced on some cells by stimulation with TLR ligands or cytokines like IFN-γ.

Experimental Protocols

Protocol 1: General Blocking Procedure for a Cell-Based Assay
  • Prepare Blocking Buffer: A common blocking buffer is Phosphate-Buffered Saline (PBS) containing 1-5% (w/v) Bovine Serum Albumin (BSA) or 5-10% (v/v) heat-inactivated normal serum from the species of the secondary antibody.

  • Incubation: After plating your cells, wash them once with PBS. Add the blocking buffer to each well, ensuring the cells are completely covered.

  • Incubate: Incubate the plate for at least 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Gently wash the cells 2-3 times with a wash buffer (e.g., PBS with 0.05% Tween 20) before adding the primary antibody or LLT1 ligand.

Protocol 2: Fc Receptor Blocking for NK Cell Assays
  • Prepare NK Cells: Isolate primary NK cells or use an NK cell line.

  • Incubate with Fc Block: Before co-culturing with target cells or adding antibodies, incubate the NK cells with an Fc receptor blocking reagent (e.g., purified anti-CD16/32 for mouse cells or commercial human Fc block) or 10% normal human serum in your assay medium for 15-30 minutes at 4°C.

  • Proceed with Assay: Without washing, proceed to the next step of your assay (e.g., addition of antibodies or co-culture with target cells).

This technical support guide provides a starting point for troubleshooting issues in your LLT1 functional assays. Remember that optimization is often necessary for each specific experimental system.

References

Technical Support Center: Troubleshooting Low Viability of CD161+ Cells After Sorting

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address low viability of CD161+ cells after fluorescence-activated cell sorting (FACS).

Frequently Asked Questions (FAQs)

Q1: What is a typical expected viability for lymphocytes or NK cells after sorting?

A1: Post-sort viability can vary depending on the cell type, the initial health of the cells, and the sorting conditions. However, for lymphocytes, which are generally robust, a viability of >90% is often achievable. For more sensitive populations or after long, complex sorts, viability might be lower. One study reported that the viability of a natural killer (NK) cell population enriched by flow cytometry was 85.5%, which was lower than other less harsh enrichment methods that achieved 98.0-99.4% viability[1]. It is crucial to assess viability immediately after sorting and after a short recovery period in culture.

Q2: Can the type of collection tube I use affect the viability of my sorted this compound+ cells?

A2: Yes, the material of the collection tube can impact cell recovery and viability. It is recommended to use polypropylene tubes instead of polystyrene tubes. Polystyrene can hold a static charge that may deflect the charged droplets containing your cells, causing them to adhere to the side of the tube and die as the liquid evaporates[2]. Pre-coating the collection tubes with a protein-containing solution like fetal bovine serum (FBS) or bovine serum albumin (BSA) can help neutralize the plastic's charge and prevent cells from sticking[2].

Q3: Is it better to sort cells at room temperature or at 4°C?

A3: The optimal temperature for sorting depends on the specific cell type and the duration of the sort. While keeping cells on ice (4°C) can slow down metabolic processes and potentially preserve viability during long sorts, some cell types do not tolerate cold temperatures well. It's important to know how your specific this compound+ cell subset responds to different temperatures. The collection chamber of most sorters can be temperature-controlled to maintain the optimal temperature for your cells.

Q4: How does the starting cell concentration affect post-sort viability?

A4: The concentration of your cell suspension is a critical factor. A concentration that is too high can lead to clogging of the sorter and increased abort rates as the instrument tries to ensure purity, while a very low concentration can significantly prolong the sort time, which in itself can be detrimental to cell viability. For lymphocyte-sized cells, a concentration of 10 to 20 million cells/mL is often recommended for standard sorting, and up to 30 million cells/mL for high-speed sorting[3].

Troubleshooting Guide

Issue 1: Low Viability Immediately Post-Sort
Possible Cause Troubleshooting Recommendation
High Shear Stress from Inappropriate Instrument Settings The process of cell sorting subjects cells to high pressure (10-70 PSI) and rapid decompression, which can induce shear stress and subsequent apoptosis.[4] For lymphocytes and other small, robust cells, a 70 µm nozzle with a pressure of around 60-70 PSI can be used. However, if viability is low, consider using a larger nozzle (e.g., 85 µm or 100 µm) with a correspondingly lower sheath pressure (e.g., 45 PSI for 85 µm, 20-30 PSI for 100 µm). A general rule of thumb is to use a nozzle size that is at least five times the diameter of the cell.
Suboptimal Sorting Buffer Composition The buffer used to suspend your cells during sorting is crucial for maintaining their health. For lymphocytes, a simple buffer of Hanks' Balanced Salt Solution (HBSS) with 1% FBS may be sufficient. For more sensitive or "sticky" cells, a more complex buffer is recommended. This can include a calcium and magnesium-free base like PBS or HBSS, supplemented with 1-5 mM EDTA to prevent cell clumping, 25 mM HEPES to maintain pH stability under pressure, and a protein source like 1% BSA or heat-inactivated FBS.
Osmotic Shock and Lack of Nutrients in Collection Media The sorted cells are collected in droplets of sheath fluid (typically PBS), which can dilute the collection medium. To counteract this, use a collection medium with a higher concentration of serum or protein than you would for standard cell culture. For example, collecting in media with 20-50% FBS is a common practice. Ensure the collection medium is buffered with HEPES if it's a culture medium like RPMI, as these are formulated for a CO2 environment and may not maintain pH well in a normal atmosphere.
Activation of Apoptosis Pathways The physical stress of sorting can trigger apoptosis. While difficult to completely avoid, optimizing all other parameters (pressure, buffer, collection) will minimize this. Including a viability dye (e.g., Propidium Iodide, 7-AAD, or DAPI) in your staining panel is essential to exclude dead and dying cells from being sorted, which can improve the apparent viability of the final sorted population.
Issue 2: Viability Decreases Significantly After a Few Hours in Culture
Possible Cause Troubleshooting Recommendation
Delayed Apoptosis from Sorting Stress Cells that were stressed during the sort may undergo apoptosis hours later. After sorting, it is crucial to handle the cells gently. Centrifuge at a minimal speed (e.g., 300 x g for 10 minutes) to pellet the cells for transfer into fresh culture medium.
Suboptimal Post-Sort Culture Conditions The initial hours after sorting are critical for cell recovery. Culture the sorted this compound+ T cells in a medium that supports their survival and function. For human T cells, this typically includes a base medium like RPMI-1640 supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin. The addition of cytokines such as IL-2 (e.g., 30 U/mL) and IL-15 can enhance T cell survival and expansion. For NK cells, media supplemented with IL-2 and IL-15 are also commonly used.
Low Cell Density in Culture Sorted cells, especially rare populations, may be at a very low density in the culture vessel, which can inhibit their survival. If possible, sort a sufficient number of cells to achieve an optimal seeding density. If the cell number is very low, consider using smaller culture wells (e.g., a 96-well plate) to increase the effective cell concentration.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters that can influence the viability of sorted cells.

Table 1: Recommended Nozzle Size and Sheath Pressure for Lymphocytes

Cell TypeApproximate DiameterRecommended Nozzle SizeCorresponding Sheath PressureExpected Viability
Lymphocytes7-10 µm70 µm60-70 PSI>90%
85 µm~45 PSIPotentially higher for sensitive subsets
100 µm20-30 PSIRecommended for more fragile cells

Data compiled from multiple sources indicating general guidelines.

Table 2: Comparison of Post-Sort Viability for Human NK Cells with Different Isolation Methods

Isolation MethodReported Viability
Flow Cytometry Sorting85.5%
Dynal NK Cell Isolation Kit99.4%
MACS NK Cell Isolation Kit98.0%

Data from a study comparing different NK cell enrichment techniques.

Experimental Protocols

Protocol 1: Recommended Sorting Buffer for Human Lymphocytes
  • Start with a base of Calcium and Magnesium-free PBS or HBSS.

  • Add heat-inactivated Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA) to a final concentration of 1-2%.

  • Add EDTA to a final concentration of 1-2 mM to prevent cell aggregation. For particularly "sticky" cells, this can be increased to 5 mM.

  • Add HEPES buffer to a final concentration of 25 mM to maintain a stable pH of 7.0-7.4.

  • If the initial sample has a high percentage of dead cells, consider adding DNase I (25-50 µg/mL) along with 5 mM MgCl2 to the buffer to digest free DNA and prevent clumping. Note that EDTA should be omitted if DNase is used, as it will chelate the required magnesium ions.

  • Filter the final buffer solution through a 0.22 µm filter before use.

Protocol 2: Post-Sort Culture of Human T Cells
  • Prepare collection tubes with recovery medium. This should be your final culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, Pen/Strep) supplemented with a higher concentration of FBS (e.g., 20-50%).

  • After sorting, centrifuge the collected cells at a low speed (300 x g) for 10 minutes.

  • Gently resuspend the cell pellet in fresh, pre-warmed complete culture medium.

  • For optimal T cell survival and expansion, supplement the culture medium with appropriate cytokines. A common combination is IL-2 (e.g., 30 U/mL) and IL-15 (e.g., 10 ng/mL).

  • Culture the cells in a humidified incubator at 37°C and 5% CO2.

  • Monitor cell viability and proliferation over the next few days.

Visualizations

Signaling Pathways and Workflows

Shear_Stress_Induced_Apoptosis cluster_0 Cell Sorting Process cluster_1 Cellular Response High_Pressure High Pressure (10-70 PSI) Nozzle Narrow Nozzle Orifice High_Pressure->Nozzle Decompression Rapid Decompression Nozzle->Decompression Shear_Stress Shear Stress Decompression->Shear_Stress Membrane_Perturbation Plasma Membrane Perturbation Shear_Stress->Membrane_Perturbation Induces ER_Stress Endoplasmic Reticulum Stress Shear_Stress->ER_Stress Directly Induces Signal_Transduction Signal Transduction (e.g., PECAM-1 activation) Membrane_Perturbation->Signal_Transduction Initiates Signal_Transduction->ER_Stress Can lead to Mitochondrial_Pathway Mitochondrial Pathway (Intrinsic Apoptosis) ER_Stress->Mitochondrial_Pathway Activates Caspase_Activation Caspase Activation (Caspase-3, -7) Mitochondrial_Pathway->Caspase_Activation Leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Caption: Shear Stress-Induced Apoptosis Pathway during Cell Sorting.

Experimental_Workflow cluster_0 Pre-Sorting Preparation cluster_1 Flow Cytometry Sorting cluster_2 Post-Sorting Analysis & Culture Sample_Prep Single-Cell Suspension (e.g., from PBMCs) Staining Antibody Staining (including anti-CD161 and viability dye) Sample_Prep->Staining Buffer_Resuspension Resuspend in Optimized Sorting Buffer Staining->Buffer_Resuspension Gating Gating Strategy (Live, Singlets, this compound+) Buffer_Resuspension->Gating Sorting Cell Sorting (Optimized Nozzle/Pressure) Gating->Sorting Collection Collection in Protein-Rich Medium Sorting->Collection Viability_Check Immediate Viability Assessment (e.g., Trypan Blue, Flow Cytometry) Collection->Viability_Check Culture Culture in Cytokine- Supplemented Medium Viability_Check->Culture Functional_Assay Downstream Functional Assays Culture->Functional_Assay

References

Validation & Comparative

Validating CD161 as a Prognostic Biomarker: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of CD161's potential as a prognostic biomarker across various cancer types, supported by experimental data and methodological insights. This guide is intended for researchers, scientists, and drug development professionals.

This compound, a C-type lectin-like receptor encoded by the KLRB1 gene, has emerged as a molecule of significant interest in the tumor-immune landscape.[1][2] Expressed on natural killer (NK) cells and subsets of T cells, its role in cancer progression and patient prognosis is multifaceted and, at times, seemingly contradictory across different tumor types.[1][3][4] This guide provides a comparative overview of the current evidence validating this compound as a prognostic biomarker, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways.

Prognostic Significance of this compound Expression: A Pan-Cancer Overview

The prognostic value of this compound expression appears to be highly context-dependent, varying significantly across different cancer histologies. Generally, high this compound expression is associated with a favorable prognosis in a majority of cancer types, often correlating with a more robust anti-tumor immune response. However, in certain malignancies, elevated this compound expression has been linked to poorer patient outcomes.

Favorable Prognosis Associated with High this compound Expression

A comprehensive analysis of The Cancer Genome Atlas (TCGA) pan-cancer dataset, encompassing over 10,000 tumors, revealed a clear survival advantage for patients with high this compound expression. This positive association is largely attributed to the co-expression of this compound on CD8+ T cells, which exhibit enhanced memory and cytolytic properties. The survival benefit is also strongly dependent on the presence of dendritic cells, suggesting a critical interplay in orchestrating an effective anti-tumor response.

Cancer TypeHazard Ratio (HR)95% Confidence Interval (CI)p-valuePatient CohortFindingReference
Adrenocortical Carcinoma (ACC)--0.009TCGAHigh KLRB1 expression associated with better prognosis.
Breast Cancer (BRCA)--< 0.001TCGAHigh KLRB1 expression associated with better prognosis.
Breast Cancer (BRCA)0.57 (PFI)0.41–0.79<0.001TCGAHigh KLRB1 expression associated with better prognosis (Progression-Free Interval).
Cervical Squamous Cell Carcinoma and Endocervical Adenocarcinoma (CESC)--< 0.001TCGAHigh KLRB1 expression associated with better prognosis.
Head and Neck Squamous Cell Carcinoma (HNSC)--< 0.001TCGAHigh KLRB1 expression associated with better prognosis.
Liver Hepatocellular Carcinoma (LIHC)--0.004TCGAHigh KLRB1 expression associated with better prognosis.
Lung Adenocarcinoma (LUAD)--0.002TCGAHigh KLRB1 expression associated with better prognosis.
Mesothelioma (MESO)--0.015TCGAHigh KLRB1 expression associated with better prognosis.
Ovarian Serous Cystadenocarcinoma (OV)--0.024TCGAHigh KLRB1 expression associated with better prognosis.
Sarcoma (SARC)--0.010TCGAHigh KLRB1 expression associated with better prognosis.
Skin Cutaneous Melanoma (SKCM)--< 0.001TCGAHigh KLRB1 expression associated with better prognosis.
Thyroid Carcinoma (THCA)--0.049TCGAHigh KLRB1 expression associated with better prognosis.
Uterine Corpus Endometrial Carcinoma (UCEC)--< 0.001TCGAHigh KLRB1 expression associated with better prognosis.
Unfavorable Prognosis Associated with High this compound Expression

In contrast, for a subset of cancers, particularly certain gliomas and uveal melanoma, high this compound expression is paradoxically linked to a poorer prognosis. This suggests that in these specific tumor microenvironments, this compound-expressing immune cells may be dysfunctional or contribute to pro-tumoral inflammation.

Cancer TypeHazard Ratio (HR)95% Confidence Interval (CI)p-valuePatient CohortFindingReference
Lower-Grade Glioma (LGG)2.181.79-2.66< 0.001TCGAHigher this compound expression associated with poorer overall survival.
Uveal Melanoma (UVM)1.321.05-1.650.016TCGAHigher this compound expression associated with poorer overall survival.

Experimental Protocols for this compound Analysis

The validation of this compound as a biomarker relies on robust and reproducible experimental methodologies. The majority of large-scale prognostic studies have utilized publicly available datasets such as The Cancer Genome Atlas (TCGA) and the Genotype-Tissue Expression (GTEx) database, primarily relying on RNA sequencing (RNA-seq) data.

Gene Expression Analysis
  • Data Source: RNA-seq data is typically obtained from databases like TCGA and GTEx.

  • Analysis: The expression levels of KLRB1 (the gene encoding this compound) are correlated with clinical outcomes, such as overall survival (OS) and progression-free interval (PFI). Statistical methods like Cox regression analysis are employed to determine hazard ratios.

Protein Expression Analysis
  • Immunohistochemistry (IHC): IHC is used to visualize this compound protein expression in tumor tissues and assess its localization (e.g., cytoplasm, membrane). The Human Protein Atlas (HPA) database is a common resource for existing IHC data.

    • Typical Protocol Outline:

      • Paraffin-embedded tumor tissue sections are deparaffinized and rehydrated.

      • Antigen retrieval is performed using heat-induced epitope retrieval methods.

      • Sections are incubated with a primary antibody specific for this compound.

      • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied.

      • The signal is developed using a chromogenic substrate.

      • Sections are counterstained and mounted for microscopic evaluation.

  • Flow Cytometry: This technique is used to quantify the percentage of this compound-expressing immune cells (e.g., CD4+ T cells, CD8+ T cells, NK cells) within the tumor microenvironment or in peripheral blood.

    • Typical Protocol Outline:

      • A single-cell suspension is prepared from fresh tumor tissue or blood.

      • Cells are stained with a cocktail of fluorescently labeled antibodies against this compound and other cell surface markers (e.g., CD3, CD4, CD8, CD56).

      • Stained cells are analyzed on a flow cytometer to identify and quantify different immune cell populations.

Signaling Pathways and Biological Context

The prognostic impact of this compound is intrinsically linked to its role in modulating immune cell function. The interaction of this compound with its ligand, lectin-like transcript 1 (LLT1), which can be expressed on tumor cells, is a key aspect of this regulation.

This compound in Favorable Prognosis: A Pro-Inflammatory Role

In many cancers, the presence of this compound+ immune cells, particularly CD8+this compound+ T cells, is indicative of a Th1-skewed, pro-inflammatory tumor microenvironment. These cells are associated with enhanced cytotoxicity and memory phenotypes, contributing to effective anti-tumor immunity. The interaction with dendritic cells is crucial for the activation and propagation of these beneficial T cell responses.

CD161_Favorable_Prognosis Tumor_Cell Tumor Cell DC Dendritic Cell (CD11c+) Tumor_Cell->DC Presents Antigen CD8_T_Cell CD8+ T Cell DC->CD8_T_Cell Activates CD161_T_Cell CD8+this compound+ T Cell (Enhanced Cytotoxicity) CD8_T_Cell->CD161_T_Cell Differentiates into Th1_Cytokines Th1 Cytokines (IFN-γ, TNF-α) CD161_T_Cell->Th1_Cytokines Secretes Tumor_Death Tumor Cell Death CD161_T_Cell->Tumor_Death Induces Th1_Cytokines->CD161_T_Cell Promotes Activity

Figure 1. Simplified pathway of this compound in favorable prognosis.

This compound in Unfavorable Prognosis: An Inhibitory or Dysfunctional Role

In cancers like lower-grade glioma, the this compound-LLT1 pathway may function as an immune checkpoint, leading to the inhibition of T cell-mediated killing of cancer cells. Antibody-mediated blockade of this compound has been shown to enhance the anti-tumor function of T cells in preclinical models of glioma. This suggests that in these contexts, this compound contributes to an immunosuppressive tumor microenvironment.

CD161_Unfavorable_Prognosis Tumor_Cell Tumor Cell (e.g., Glioma) LLT1 LLT1 Tumor_Cell->LLT1 Expresses CD161_T_Cell This compound+ T Cell LLT1->CD161_T_Cell Binds to Inhibition Inhibition of T Cell Function CD161_T_Cell->Inhibition Tumor_Survival Tumor Survival & Proliferation Inhibition->Tumor_Survival

Figure 2. this compound as a potential immune checkpoint in unfavorable prognosis.

Workflow for Validating this compound as a Prognostic Biomarker

The following diagram outlines a typical workflow for investigating the prognostic significance of this compound in a specific cancer type.

Validation_Workflow Cohort Patient Cohort (Tumor Samples & Clinical Data) RNA_Seq RNA Sequencing (KLRB1 Expression) Cohort->RNA_Seq IHC Immunohistochemistry (this compound Protein Expression) Cohort->IHC Flow Flow Cytometry (this compound+ Immune Cell Frequencies) Cohort->Flow Data_Analysis Data Analysis (Correlation with Survival) RNA_Seq->Data_Analysis IHC->Data_Analysis Flow->Data_Analysis Prognosis Prognostic Significance (Favorable vs. Unfavorable) Data_Analysis->Prognosis Pathway Pathway Analysis (GSEA, etc.) Prognosis->Pathway Mechanism Mechanistic Insights Pathway->Mechanism

Figure 3. Experimental workflow for this compound biomarker validation.

Conclusion

This compound holds considerable promise as a prognostic biomarker in oncology, though its interpretation is critically dependent on the specific cancer type. In many solid tumors, high this compound expression, particularly on CD8+ T cells, signifies a potent anti-tumor immune response and correlates with improved patient survival. Conversely, in malignancies such as lower-grade glioma, this compound may act as an immune checkpoint, contributing to immune evasion and a worse prognosis. For researchers and drug developers, a thorough understanding of this context-specific role is paramount for the successful clinical translation of this compound as either a biomarker for patient stratification or a target for novel immunotherapies. Future research should continue to dissect the molecular mechanisms underlying the dual functions of this compound in different tumor microenvironments.

References

A Comparative Guide to Distinguishing NK Cell Subsets: CD161 vs. CD56 Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Natural Killer (NK) cells, critical components of the innate immune system, are a heterogeneous population of lymphocytes. Understanding the functional diversity of NK cell subsets is paramount for harnessing their therapeutic potential in oncology and infectious diseases. While the expression of CD56 has traditionally been the primary means of delineating NK cell populations, emerging evidence highlights the significance of CD161 as a key marker for identifying a functionally distinct, pro-inflammatory subset. This guide provides an objective comparison of NK cell subsets based on this compound and CD56 expression, supported by experimental data and detailed protocols.

Core Distinctions: CD56 and this compound in NK Cell Subset Identification

Human NK cells are broadly categorized into two main subsets based on the surface expression density of the neural cell adhesion molecule (NCAM), CD56.

  • CD56bright NK cells: Typically comprising about 10% of peripheral blood NK cells, these cells are potent cytokine producers, particularly of interferon-gamma (IFN-γ), upon activation.[1] They are generally considered less mature and exhibit lower cytotoxic potential.[2][3]

  • CD56dim NK cells: Constituting the majority (around 90%) of circulating NK cells, this subset is characterized by its strong cytotoxic capabilities, mediated through the release of perforin and granzymes.[1][2]

This compound (also known as NKR-P1A), a C-type lectin-like receptor, further refines the classification of NK cell subsets, particularly within the CD56dim population. This compound expression is associated with a pro-inflammatory phenotype and a heightened responsiveness to cytokine stimulation.

Comparative Analysis of NK Cell Subsets

The following tables summarize the key phenotypic and functional differences between NK cell subsets defined by CD56 and this compound expression.

Table 1: Phenotypic Characteristics of NK Cell Subsets

MarkerCD56brightCD56dimthis compound-CD56dimthis compound+
CD56 Expression HighLowLow
CD16 Expression Low/NegativeHighHigh
This compound Expression VariableNegativePositive
KIR Expression Low/NegativeVariableVariable
CD57 Expression NegativeOften PositiveVariable
Primary Location Secondary Lymphoid TissuesPeripheral BloodPeripheral Blood

Table 2: Functional Characteristics of NK Cell Subsets

FunctionCD56brightCD56dimthis compound-CD56dimthis compound+
Primary Role ImmunoregulationCytotoxicityPro-inflammatory, Cytotoxicity
Cytokine Production (IFN-γ) HighLowHigh (upon IL-12/IL-18 stimulation)
Cytotoxicity LowHighHigh
Response to IL-12/IL-18 HighLowHigh

Experimental Workflows and Signaling Pathways

To effectively study these distinct NK cell populations, specific experimental approaches are required. The following diagrams illustrate a typical workflow for identifying and functionally characterizing NK cell subsets, as well as the known signaling pathways associated with this compound and CD56.

G Experimental Workflow for NK Cell Subset Analysis cluster_0 Sample Preparation cluster_1 Cell Staining & Gating cluster_2 Functional Assays PBMC PBMC Isolation (Ficoll-Paque) Staining Surface Staining (CD3, CD56, CD16, this compound) PBMC->Staining Gating Flow Cytometry Gating Staining->Gating Subsets Identification of: - CD56bright - CD56dimthis compound- - CD56dimthis compound+ Gating->Subsets Stimulation Cytokine Stimulation (e.g., IL-12 + IL-18) Subsets->Stimulation Cytotoxicity Cytotoxicity Assay (e.g., CD107a degranulation) Subsets->Cytotoxicity ICS Intracellular Cytokine Staining (e.g., IFN-γ) Stimulation->ICS G This compound and CD56 Signaling Pathways in NK Cells cluster_0 This compound Signaling cluster_1 CD56 Signaling This compound This compound ASM Acid Sphingomyelinase (ASM) This compound->ASM activates Ceramide Ceramide ASM->Ceramide generates CD161_effect Regulation of NK cell function Ceramide->CD161_effect CD56 CD56 Pyk2 Pyk2 CD56->Pyk2 activates CD56_effect Lytic Granule Polarization & Cytotoxicity Pyk2->CD56_effect

References

Harnessing CD161 and CD8 Co-expression to Pinpoint Pro-inflammatory T Cell Subsets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The identification and characterization of T cell subsets with pro-inflammatory potential are paramount in understanding the pathogenesis of various inflammatory and autoimmune diseases, as well as in the development of targeted immunotherapies. Among the myriad of cell surface markers, the co-expression of CD161 and CD8 has emerged as a significant indicator of a distinct lineage of T cells with potent pro-inflammatory functions. This guide provides a comprehensive comparison of this T cell subset with other alternatives, supported by experimental data and detailed protocols.

The this compound+CD8+ T Cell Subset: A Profile of Pro-inflammatory Potency

This compound, a C-type lectin-like receptor, is expressed on a variety of lymphocytes, including subsets of T cells, and has been increasingly recognized as a marker for T cells with innate-like, rapid response capabilities.[1][2][3] When co-expressed with the CD8 co-receptor, it delineates a population of cytotoxic T lymphocytes with a heightened pro-inflammatory profile. These cells are often referred to as Tc17 cells due to their capacity to produce IL-17, a cytokine central to many inflammatory conditions.[4][5]

Key Characteristics of this compound+CD8+ T Cells:
  • Cytokine Production: These cells are notable for their production of a range of pro-inflammatory cytokines, including IFN-γ, TNF-α, IL-17, and IL-22.

  • Transcription Factors: They express the transcription factor RORγt, which is characteristic of the Th17 lineage.

  • Innate-like Responses: this compound+ T cells can be activated in a TCR-independent manner by cytokines such as IL-12 and IL-18, allowing for a rapid inflammatory response.

  • Tissue Homing: This subset expresses chemokine receptors like CCR6 and CXCR6, which facilitate their migration to inflamed tissues.

Quantitative Data Summary

The frequency of this compound+CD8+ T cells can vary significantly between healthy individuals and those with inflammatory or autoimmune diseases. The following tables summarize representative data on their frequency and cytokine production.

Table 1: Frequency of this compound+CD8+ T Cells in Health and Disease

ConditionTissue/FluidFrequency of this compound+ within CD8+ T cellsReference
Healthy DonorsPeripheral Blood15% (this compound++) and 10% (this compound+)
Multiple SclerosisPeripheral Blood (Memory)Decreased (21.73% vs 29.02% in healthy)
Rheumatoid ArthritisSynovial FluidNo significant difference compared to peripheral blood
Systemic Lupus ErythematosusPeripheral BloodSignificantly decreased
HIV/TB Co-infectionPeripheral BloodSignificantly decreased compared to healthy controls

Table 2: Pro-inflammatory Cytokine Production by this compound+CD8+ T Cells

CytokinePercentage of Producing Cells (within this compound++CD8+ T cells)StimulationReference
IL-174.5%PMA/Ionomycin
IFN-γHigh levelsPMA/Ionomycin
TNF-αHigh levelsPMA/Ionomycin
IL-22High levelsPMA/Ionomycin

Comparison with Alternative Markers for Pro-inflammatory T Cells

While the combination of this compound and CD8 is a powerful tool, other markers are also utilized to identify pro-inflammatory T cell subsets.

Table 3: Comparison of Markers for Pro-inflammatory T Cell Identification

Marker CombinationAdvantagesDisadvantagesKey Associated Cytokines
This compound+CD8+ Identifies a distinct lineage with innate-like properties. Associated with tissue inflammation.Frequency can be low in peripheral blood.IFN-γ, TNF-α, IL-17, IL-22
CD39-CD8+ CD39 is downregulated on highly activated T cells, often with an exhausted phenotype.May not exclusively identify pro-inflammatory cells.IFN-γ, TNF-α
CXCR6+CD8+ CXCR6 is a chemokine receptor that directs T cells to the liver and other inflamed tissues.Tissue-specific marker, may not be prevalent in circulation.IFN-γ
PD-1+CD8+ PD-1 is an activation and exhaustion marker. PD-1+ cells can be highly cytotoxic before exhaustion.Expression is transient and context-dependent.IFN-γ, TNF-α
KIR+CD8+ Killer Immunoglobulin-like Receptors can mark cytotoxic T cells with specific recognition patterns.Complex expression patterns and functional diversity.IFN-γ

Experimental Protocols

Protocol 1: Flow Cytometry Analysis of this compound and CD8 Expression

This protocol outlines the steps for staining peripheral blood mononuclear cells (PBMCs) to identify and quantify this compound+CD8+ T cells.

Materials:

  • Ficoll-Paque

  • Phosphate-Buffered Saline (PBS)

  • FACS Buffer (PBS with 2% FBS and 0.05% Sodium Azide)

  • Fluorochrome-conjugated antibodies: anti-CD3, anti-CD8, anti-CD161

  • Fixable Viability Dye

  • Flow cytometer

Procedure:

  • Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Staining: a. Resuspend 1x10^6 PBMCs in 100 µL of FACS buffer. b. Add the fixable viability dye according to the manufacturer's instructions and incubate. c. Wash the cells with FACS buffer. d. Add the cocktail of anti-CD3, anti-CD8, and anti-CD161 antibodies at pre-titrated concentrations. e. Incubate for 30 minutes at 4°C in the dark. f. Wash the cells twice with FACS buffer.

  • Data Acquisition: a. Resuspend the cells in 300-500 µL of FACS buffer. b. Acquire the samples on a flow cytometer. Be sure to collect a sufficient number of events for robust analysis (typically >100,000 events in the lymphocyte gate).

  • Data Analysis: a. Gate on single, live lymphocytes. b. From the live lymphocyte gate, identify the CD3+ T cell population. c. Within the CD3+ gate, create a plot of CD8 versus this compound to identify the this compound+CD8+ T cell subset.

Protocol 2: Intracellular Cytokine Staining for Pro-inflammatory Cytokines

This protocol is designed to measure the production of IFN-γ and IL-17 by this compound+CD8+ T cells.

Materials:

  • PBMCs (isolated as above)

  • RPMI-1640 medium with 10% FBS

  • Cell stimulation cocktail (e.g., PMA and Ionomycin)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Surface staining antibodies (as in Protocol 1)

  • Fixation/Permeabilization buffer

  • Intracellular staining antibodies: anti-IFN-γ, anti-IL-17

  • Flow cytometer

Procedure:

  • Cell Stimulation: a. Resuspend PBMCs at 1-2x10^6 cells/mL in complete RPMI medium. b. Add the cell stimulation cocktail. c. Add the protein transport inhibitor. d. Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Staining: a. Wash the cells and perform surface staining for CD3, CD8, and this compound as described in Protocol 1. b. After surface staining, wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions. c. Add the intracellular antibodies (anti-IFN-γ and anti-IL-17) and incubate for 30 minutes at 4°C in the dark. d. Wash the cells with permeabilization buffer.

  • Data Acquisition and Analysis: a. Resuspend the cells in FACS buffer and acquire on a flow cytometer. b. Analyze the data by first gating on the this compound+CD8+ T cell population and then examining the expression of IFN-γ and IL-17 within this subset.

Visualizing Key Pathways and Workflows

To better understand the context of this compound+CD8+ T cell analysis, the following diagrams illustrate the experimental workflow and a simplified signaling pathway.

experimental_workflow cluster_sample Sample Preparation cluster_staining Cell Staining & Stimulation cluster_analysis Data Acquisition & Analysis start Whole Blood Sample pbmc PBMC Isolation (Ficoll Gradient) start->pbmc stim Cell Stimulation (PMA/Ionomycin + Brefeldin A) pbmc->stim surface Surface Staining (CD3, CD8, this compound) stim->surface intra Intracellular Staining (IFN-γ, IL-17) surface->intra acquire Flow Cytometry Acquisition intra->acquire analysis Gating and Quantification of this compound+CD8+ T cells and Cytokine Production acquire->analysis

Caption: Experimental workflow for identifying and functionally characterizing this compound+CD8+ T cells.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR PLCg PLCγ TCR->PLCg Antigen Presentation This compound This compound RORgt RORγt This compound->RORgt Co-stimulation IL12R IL-12R STAT4 STAT4 IL12R->STAT4 IL-12 IL18R IL-18R NFkB NF-κB IL18R->NFkB IL-18 PLCg->NFkB IFNg IFN-γ Production STAT4->IFNg NFkB->RORgt IL17 IL-17 Production RORgt->IL17

Caption: Simplified signaling pathways in this compound+ T cells leading to pro-inflammatory cytokine production.

References

Cross-validation of KLRB1 Gene Expression with Protein Levels in Tissue Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of KLRB1 (Killer Cell Lectin Like Receptor B1, also known as CD161) gene expression and protein levels in various human tissue samples, with a particular focus on cancer tissues. The data presented herein is compiled from multiple studies to offer a consolidated view of the correlation between KLRB1 mRNA and protein expression. Detailed experimental protocols are provided to support the reproducibility of these findings.

Data Presentation: KLRB1 mRNA vs. Protein Expression

Studies have consistently demonstrated a correlation between KLRB1 gene expression and protein levels, particularly in the context of cancer. Generally, a downregulation of KLRB1 is observed in tumor tissues compared to corresponding normal tissues at both the mRNA and protein levels.[1][2] However, the expression can vary depending on the cancer type. For instance, while downregulated in many cancers like lung and breast carcinoma, KLRB1 has been reported to be upregulated in testicular germ cell tumors.[1][3]

The following table summarizes findings from pan-cancer analyses and specific cancer studies. It is important to note that direct quantitative comparisons across different studies can be challenging due to variations in methodologies and sample cohorts.

Tissue/Cancer TypemRNA Expression Change (Tumor vs. Normal)Protein Expression Change (Tumor vs. Normal)Key Findings & Citations
Pan-Cancer Analysis Generally downregulated in 13+ cancer types including BLCA, COAD, LIHC, LUAD, and UCEC. Upregulated in kidney cancer (KIRC, KIRP).Consistent downregulation observed in breast, liver, lung, pancreas, and stomach tumors via IHC.KLRB1 may serve as a prognostic and immunological biomarker across various tumors.[1]
Lung Adenocarcinoma (LUAD) Significantly reduced in LUAD tissues.Significantly reduced in LUAD tissues.Low KLRB1 expression is linked to unfavorable clinical characteristics and prognosis.
Breast Cancer (BRCA) Significantly downregulated in BRCA tissues.Significantly downregulated in BRCA tissues.Reduced KLRB1 expression is associated with poor prognosis and immune infiltration.
Hepatocellular Carcinoma (HCC) Downregulated in HCC tissues compared to adjacent normal tissues.Downregulated in HCC tissues compared to adjacent normal tissues.High KLRB1 expression is associated with better prognosis.
Testicular Germ Cell Tumors (TGCT) Upregulated in TGCT malignant tissues.Not explicitly quantified, but mRNA upregulation is significant.KLRB1 may function as an oncogene and prognostic biomarker in TGCT.
Esophageal Squamous-cell Carcinoma Gene expression is suppressed in tumor cells compared to healthy cells.Not explicitly quantified.Significant suppression of KLRB1 gene expression was observed.

BLCA: Bladder Urothelial Carcinoma, COAD: Colon Adenocarcinoma, LIHC: Liver Hepatocellular Carcinoma, LUAD: Lung Adenocarcinoma, UCEC: Uterine Corpus Endometrial Carcinoma, KIRC: Kidney Renal Clear Cell Carcinoma, KIRP: Kidney Renal Papillary Cell Carcinoma. IHC: Immunohistochemistry.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of experimental data. Below are representative protocols for the analysis of KLRB1 gene and protein expression.

Quantitative Real-Time PCR (RT-qPCR) for KLRB1 Gene Expression

This protocol outlines the steps for quantifying KLRB1 mRNA levels in tissue samples.

  • RNA Extraction: Total RNA is extracted from tissue samples using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. The quality and quantity of the extracted RNA should be assessed using a spectrophotometer and/or a bioanalyzer.

  • Reverse Transcription: cDNA is synthesized from the total RNA using a reverse transcription kit. This can be primed using random hexamers, oligo(dT) primers, or a mix of both to ensure comprehensive representation of the transcriptome.

  • qPCR: The qPCR reaction is performed using a real-time PCR system (e.g., ABI 7500).

    • Primers:

      • Forward Primer: 5'-GTTCCACCAAAGAATCCAGCCTG-3'

      • Reverse Primer: 5'-AAGAGCCGTTTATCCACTTCCAG-3'

    • Reaction Conditions: A typical qPCR program includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension. A melting curve analysis should be performed to ensure the specificity of the amplified product.

      • Initial Activation: 50°C for 2 min

      • Pre-soak: 95°C for 10 min

      • Denaturation: 95°C for 15 sec

      • Annealing/Extension: 60°C for 1 min

    • Normalization: The relative expression of KLRB1 mRNA is calculated using the comparative CT (ΔΔCT) method, with a housekeeping gene (e.g., GAPDH) used for normalization.

Immunohistochemistry (IHC) for KLRB1 Protein Localization

This protocol describes the detection and localization of KLRB1 protein in paraffin-embedded tissue sections.

  • Deparaffinization and Rehydration:

    • Heat slides at 60°C for 5-10 minutes.

    • Wash slides in xylene (2-3 changes, 5-10 minutes each).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.

  • Antigen Retrieval:

    • Immerse slides in a pre-heated antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0).

    • Heat in a pressure cooker or water bath at 95-100°C for 20-40 minutes.

    • Allow slides to cool to room temperature.

  • Blocking:

    • Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10-15 minutes.

    • Wash with PBS.

    • Block non-specific binding by incubating with a blocking solution (e.g., 5-10% normal serum from the secondary antibody host species) for at least 1 hour.

  • Primary Antibody Incubation:

    • Dilute the primary anti-KLRB1 antibody in blocking solution. Recommended starting dilutions are between 1:50 and 1:200. For some antibodies, a higher dilution of up to 1:4000 has been reported.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Wash slides with PBS.

    • Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.

    • Wash with PBS.

    • Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.

    • Wash with PBS.

    • Develop the signal using a DAB (3,3'-Diaminobenzidine) substrate.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through a graded ethanol series and clear in xylene.

    • Mount with a permanent mounting medium.

Western Blotting for KLRB1 Protein Quantification

This protocol details the detection and quantification of KLRB1 protein in tissue lysates.

  • Protein Extraction:

    • Homogenize tissue samples in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Centrifuge to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature protein samples by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: Dilute the primary anti-KLRB1 antibody in blocking buffer. A starting dilution of 1:500 to 1:2000 is recommended. Incubate overnight at 4°C with gentle agitation.

    • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer, e.g., 1:2000) for 1 hour at room temperature.

    • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Capture the image using a chemiluminescence imaging system.

    • Quantify band intensities using densitometry software. A loading control (e.g., β-actin or GAPDH) should be used for normalization.

Mandatory Visualizations

KLRB1 (this compound) Signaling Pathway

The KLRB1 receptor, upon binding to its ligand, Lectin-like transcript 1 (LLT1), can initiate downstream signaling cascades that modulate immune cell function. In Natural Killer (NK) cells, this interaction is generally inhibitory, while in T cells, it can be co-stimulatory.

KLRB1_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm LLT1 LLT1 (Ligand) KLRB1 KLRB1 (this compound) LLT1->KLRB1 Binding Src_PTK Src-Family PTK KLRB1->Src_PTK p38_MAPK p38 MAPK Src_PTK->p38_MAPK ERK ERK Src_PTK->ERK Downstream_Effectors Downstream Effectors p38_MAPK->Downstream_Effectors ERK->Downstream_Effectors Immune_Response Modulation of Immune Response (e.g., IFN-γ production, Cytotoxicity) Downstream_Effectors->Immune_Response

Caption: KLRB1 signaling upon LLT1 binding.

Experimental Workflow for Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of KLRB1 gene expression with protein levels in tissue samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_gene_expression Gene Expression Analysis cluster_protein_expression Protein Expression Analysis cluster_data_analysis Data Analysis & Cross-Validation Tissue_Sample Tissue Sample (e.g., Tumor & Normal) RNA_Extraction RNA Extraction Tissue_Sample->RNA_Extraction Protein_Extraction Protein Extraction Tissue_Sample->Protein_Extraction RT_qPCR RT-qPCR RNA_Extraction->RT_qPCR IHC Immunohistochemistry Protein_Extraction->IHC Western_Blot Western Blot Protein_Extraction->Western_Blot Data_Quantification Data Quantification (mRNA & Protein Levels) RT_qPCR->Data_Quantification IHC->Data_Quantification Western_Blot->Data_Quantification Correlation_Analysis Correlation Analysis Data_Quantification->Correlation_Analysis

Caption: Workflow for KLRB1 expression analysis.

References

Unraveling the Pillars of Th17 Function: A Comparative Guide to CD161 and RORγt

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals are increasingly focused on the intricate mechanisms governing T helper 17 (Th17) cells, key players in autoimmune diseases and host defense. Two molecules, the surface receptor CD161 and the nuclear receptor RORγt, have emerged as critical regulators of Th17 cell identity and function. This guide provides an objective comparison of their roles, supported by experimental data, to elucidate their distinct and overlapping contributions to the Th17 lineage.

At the heart of Th17 cell biology lies the master transcriptional regulator, Retinoic acid-related orphan receptor gamma t (RORγt). RORγt is indispensable for the differentiation of Th17 cells and directly drives the expression of their signature cytokine, IL-17A, as well as other key functional molecules.[1][2][3][4] Its expression is induced by a specific cytokine milieu, including TGF-β and IL-6, which sets in motion the entire Th17 developmental program.[1]

Complementing the intracellular role of RORγt is the cell surface C-type lectin receptor, this compound. In humans, this compound has been identified as a definitive marker for IL-17-producing T cells and their precursors. All circulating and tissue-resident human Th17 cells express this compound. Intriguingly, the expression of this compound is closely linked to RORγt, with evidence suggesting that RORγt can induce this compound expression. This positions this compound not just as a marker, but as a molecule intrinsically tied to the Th17 phenotype.

Head-to-Head: Functional Roles of this compound and RORγt in Th17 Cells

While both molecules are integral to Th17 biology, their functions are distinct. RORγt acts as the central command, orchestrating the genetic program of Th17 differentiation and effector function. In contrast, this compound, as a surface receptor, is implicated in modulating T cell expansion and inflammatory potential.

FeatureThis compoundRORγt
Molecular Class C-type lectin-like receptor (Surface)Nuclear hormone receptor (Intracellular)
Primary Role in Th17 Cells Marker of human Th17 cells and their precursors; co-stimulatory functions.Master transcription factor for Th17 differentiation and function.
Expression Expressed on circulating and tissue-resident human Th17 cells, as well as their precursors.Expressed in developing thymocytes and induced in Th17 cells upon differentiation.
Regulation Induced by RORγt.Induced by cytokines such as TGF-β, IL-6, and IL-23.
Key Functions Promotes T cell expansion and pro-inflammatory cytokine release.Drives transcription of IL-17A, IL-17F, IL-23R, and other Th17 signature genes.
Clinical Relevance Increased expression on Th17 cells in inflammatory conditions like Crohn's disease.A major drug target for Th17-mediated autoimmune diseases.

Experimental Validation: Dissecting the Contributions of this compound and RORγt

The distinct roles of this compound and RORγt have been elucidated through a variety of experimental approaches.

Isolating and Characterizing this compound+ Th17 Cells

Flow cytometry is a cornerstone technique for identifying and isolating this compound-expressing Th17 cells. Subsequent functional assays on sorted this compound+ and this compound- populations have consistently demonstrated that the IL-17-producing capacity resides exclusively within the this compound+ fraction of CD4+ T cells.

Experimental Workflow for this compound+ T Cell Analysis

experimental_workflow cluster_isolation Cell Isolation cluster_sorting Cell Sorting cluster_culture Cell Culture & Stimulation cluster_analysis Functional Analysis PBMCs Peripheral Blood Mononuclear Cells (PBMCs) CD4_T_cells CD4+ T Cell Isolation PBMCs->CD4_T_cells FACS Fluorescence-Activated Cell Sorting (FACS) CD4_T_cells->FACS CD161_pos This compound+ CD4+ T cells FACS->CD161_pos CD161_neg This compound- CD4+ T cells FACS->CD161_neg Stimulation In vitro Stimulation (e.g., IL-1β, IL-23) CD161_pos->Stimulation CD161_neg->Stimulation Cytokine_analysis Cytokine Production Analysis (e.g., ELISA, Intracellular Staining) Stimulation->Cytokine_analysis Gene_expression Gene Expression Analysis (e.g., qRT-PCR) Stimulation->Gene_expression RORgt_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nuclear Nuclear cluster_cellular_response Cellular Response TGFb TGF-β STAT3 STAT3 TGFb->STAT3 IL6 IL-6 IL6->STAT3 IL23 IL-23 IL23->STAT3 RORgt RORγt STAT3->RORgt Induces expression RORgt_active Active RORγt RORgt->RORgt_active Th17_genes Th17 Target Genes (IL17A, IL17F, IL23R) RORgt_active->Th17_genes Binds to promoter Th17_diff Th17 Differentiation & Effector Function Th17_genes->Th17_diff CD161_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response This compound This compound ASM Acid Sphingomyelinase (ASM) This compound->ASM Augments activity CD39 CD39 CD39->ASM Augments activity TCR TCR TCR->ASM mTOR mTOR ASM->mTOR STAT3_p pSTAT3 mTOR->STAT3_p Th17_phenotype Enhanced Th17 Phenotype (IL-17 Production) STAT3_p->Th17_phenotype

References

Functional comparison of CD161 signaling in naive versus memory T cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional consequences of CD161 signaling in naive versus memory T lymphocytes, supported by experimental data and detailed methodologies. Understanding the differential roles of this compound in these T cell subsets is crucial for the development of novel immunotherapies targeting inflammatory diseases and cancer.

Introduction to this compound in T Cell Biology

This compound, also known as Killer Cell Lectin-like Receptor Subfamily B Member 1 (KLRB1), is a C-type lectin-like receptor expressed on various immune cells, including Natural Killer (NK) cells and subsets of T cells. While its role in NK cell function is relatively well-characterized, its signaling capacity in T cells, particularly the nuanced differences between naive and memory populations, is an area of active investigation. In humans, this compound expression on T cells is predominantly associated with a memory phenotype and is often linked to specific effector functions, including the production of pro-inflammatory cytokines like Interleukin-17 (IL-17).[1][2][3] The engagement of this compound by its ligand, Lectin-like transcript 1 (LLT1), can elicit either co-stimulatory or inhibitory signals depending on the cellular context and the presence of other signaling molecules.[4][5]

Phenotypic and Functional Distinctions

This compound expression delineates functionally distinct subsets within both CD4+ and CD8+ T cell compartments. Generally, this compound is preferentially expressed on memory T cells. These this compound-expressing memory T cells are often characterized by enhanced effector capabilities.

Table 1: Phenotypic and Functional Comparison of this compound+ Naive vs. Memory T Cells

FeatureThis compound+ Naive T CellsThis compound+ Memory T CellsReferences
Prevalence Low, more frequent in cord bloodHigh in peripheral blood and tissues
Key Surface Markers CD45RA+, CCR7+CD45RO+, CCR7- (Effector Memory), CCR7+ (Central Memory)
Primary Function Precursors with potential for Th17 differentiationRapid effector functions, including cytotoxicity and cytokine production
Activation Threshold Higher, require strong co-stimulationLower, more readily activated
Cytokine Profile upon Stimulation Primarily IL-2Polyfunctional: IFN-γ, IL-17, IL-22, TNF-α
Cytotoxic Potential Low to noneHigh, express granzymes and perforin

This compound Signaling Pathways: A Comparative Overview

The intracellular signaling pathways downstream of this compound are not fully elucidated, especially in a direct comparative context between naive and memory T cells. However, existing research allows for the construction of putative models based on functional outcomes.

In memory CD4+ T cells , particularly Th17 cells, this compound signaling has been shown to involve acid sphingomyelinase (ASM), leading to the activation of the mTOR and STAT3 pathways, which are critical for IL-17 production. In contrast, information on this compound signaling in the rare population of naive T cells expressing this receptor is limited. It is hypothesized that in these cells, this compound signaling may prime them for a specific differentiation trajectory, such as the Th17 lineage, upon primary antigen encounter.

A key distinction is the ability of this compound-expressing memory T cells to respond to cytokine stimulation in a TCR-independent manner. Co-stimulation with IL-12 and IL-18 can induce robust IFN-γ production from this compound+ memory T cells, a characteristic of "innate-like" T cell responses. This pathway appears to be less prominent in naive T cells.

Visualizing the Signaling Divergence

The following diagrams illustrate the proposed signaling pathways in naive versus memory T cells upon this compound engagement.

CD161_Signaling_Naive_T_Cell Figure 1: Proposed this compound Signaling in Naive T Cells cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR This compound This compound Priming_Signal Priming for Th17 Differentiation This compound->Priming_Signal Co-stimulatory Signal (Signal 2) LLT1 LLT1 (Ligand) LLT1->this compound Engagement Antigen_Presentation Antigen Presentation (Signal 1) Antigen_Presentation->TCR Co_stimulation Co-stimulation (e.g., CD28) Co_stimulation->Priming_Signal Differentiation Clonal Expansion & Differentiation Priming_Signal->Differentiation

Caption: Proposed this compound co-stimulatory signaling in naive T cells, priming for differentiation.

CD161_Signaling_Memory_T_Cell Figure 2: this compound Signaling in Memory T Cells cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR ASM Acid Sphingomyelinase (ASM) TCR->ASM TCR-dependent This compound This compound This compound->ASM LLT1 LLT1 (Ligand) LLT1->this compound Co-stimulation IL12R_IL18R IL-12R / IL-18R Effector_Functions Effector Functions: - Cytokine Production (IL-17, IFN-γ) - Cytotoxicity IL12R_IL18R->Effector_Functions TCR-independent mTOR_STAT3 mTOR / STAT3 Activation ASM->mTOR_STAT3 mTOR_STAT3->Effector_Functions Cytokines IL-12 / IL-18 Cytokines->IL12R_IL18R

Caption: this compound signaling in memory T cells leading to direct effector functions.

Experimental Protocols

The following provides a generalized workflow for investigating and comparing this compound signaling in naive and memory T cell subsets.

Isolation of Naive and Memory T Cell Subsets

Objective: To obtain highly pure populations of naive (CD45RA+CCR7+) and memory (CD45RO+) T cells from peripheral blood mononuclear cells (PBMCs).

Materials:

  • Ficoll-Paque PLUS

  • PBS (Phosphate Buffered Saline)

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Human Naive T Cell Isolation Kit (Negative Selection)

  • Human Memory T Cell Isolation Kit (Negative Selection)

  • Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD45RA, anti-CD45RO, anti-CCR7, anti-CD161.

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Isolate naive and memory T cell subsets using magnetic-activated cell sorting (MACS) negative selection kits according to the manufacturer's instructions.

  • Assess the purity of the isolated fractions by flow cytometry using the panel of fluorochrome-conjugated antibodies. Gate on CD3+CD4+ or CD3+CD8+ T cells and analyze the expression of CD45RA, CD45RO, CCR7, and this compound.

In Vitro T Cell Stimulation

Objective: To activate naive and memory T cells through TCR and this compound engagement.

Materials:

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin.

  • 96-well flat-bottom culture plates.

  • Plate-bound anti-CD3 antibody (clone OKT3).

  • Soluble anti-CD28 antibody (clone CD28.2).

  • Anti-CD161 antibody (clone HP-3G10) for cross-linking.

  • Goat anti-mouse IgG for cross-linking.

  • Recombinant human IL-12 and IL-18.

Procedure:

  • Coat 96-well plates with anti-CD3 antibody overnight at 4°C.

  • Wash plates with PBS.

  • Seed isolated naive and memory T cells at a density of 1x10^6 cells/mL.

  • Establish the following stimulation conditions for each cell type:

    • Unstimulated (media only)

    • anti-CD3 + anti-CD28

    • anti-CD3 + anti-CD28 + anti-CD161 (co-ligation)

    • IL-12 + IL-18 (for TCR-independent stimulation)

  • For anti-CD161 co-ligation, add soluble anti-CD161 followed by goat anti-mouse IgG to cross-link.

  • Incubate cells at 37°C in a 5% CO2 incubator for the desired time points (e.g., 24, 48, 72 hours).

Analysis of T Cell Function

Objective: To quantify and compare the functional responses of stimulated naive and memory T cells.

A. Cytokine Production (Intracellular Staining):

  • Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last 4-6 hours of culture.

  • Harvest cells and stain for surface markers (e.g., CD4, CD8, this compound).

  • Fix and permeabilize the cells using a commercial kit.

  • Stain for intracellular cytokines (e.g., IFN-γ, IL-17, IL-2, TNF-α).

  • Analyze by flow cytometry.

B. Cytotoxicity Assay:

  • For CD8+ T cells, assess degranulation by staining for surface CD107a during the stimulation period.

  • Alternatively, measure the expression of cytotoxic granules by intracellular staining for Granzyme B and Perforin.

  • Perform a chromium-51 release assay or a flow cytometry-based cytotoxicity assay using target cells pulsed with a relevant peptide.

C. Proliferation Assay:

  • Label isolated T cells with a proliferation dye (e.g., CFSE or CellTrace Violet) before stimulation.

  • After 3-5 days of culture, harvest cells and analyze dye dilution by flow cytometry.

Experimental Workflow Diagram

Experimental_Workflow Figure 3: Experimental Workflow for Comparing this compound Signaling PBMC_Isolation 1. PBMC Isolation (Ficoll Gradient) T_Cell_Sorting 2. Naive & Memory T Cell Sorting (MACS) PBMC_Isolation->T_Cell_Sorting Purity_Check Purity Check (Flow Cytometry) T_Cell_Sorting->Purity_Check Stimulation 3. In Vitro Stimulation (anti-CD3/CD28 +/- anti-CD161, IL-12/IL-18) T_Cell_Sorting->Stimulation Functional_Analysis 4. Functional Analysis Stimulation->Functional_Analysis Cytokine_Staining Intracellular Cytokine Staining Functional_Analysis->Cytokine_Staining Cytotoxicity_Assay Cytotoxicity Assay Functional_Analysis->Cytotoxicity_Assay Proliferation_Assay Proliferation Assay Functional_Analysis->Proliferation_Assay Data_Analysis 5. Data Analysis & Comparison Cytokine_Staining->Data_Analysis Cytotoxicity_Assay->Data_Analysis Proliferation_Assay->Data_Analysis

Caption: A generalized workflow for the functional comparison of this compound signaling.

Conclusion

This compound signaling plays a distinct and more pronounced pro-inflammatory and effector role in memory T cells compared to their naive counterparts. While this compound expression on naive T cells may prime them for a specific helper lineage, its engagement on memory T cells leads to rapid and potent effector functions, including enhanced cytokine production and cytotoxicity. This functional dichotomy underscores the importance of considering the T cell differentiation state when targeting the this compound pathway for therapeutic intervention. Further research is warranted to fully dissect the intracellular signaling cascades and to leverage these differences for the development of more precise immunomodulatory drugs.

References

Validating the Dichotomous Role of CD161: An Inhibitory and Co-stimulatory Immune Receptor

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

CD161, a C-type lectin-like receptor encoded by the KLRB1 gene, is a key modulator of the immune response, exhibiting a fascinating duality in its function.[1][2] Expressed predominantly on natural killer (NK) cells and subsets of T cells, including T helper 17 (Th17), CD8+ T cells, and γδ T cells, this compound's signaling output can pivot from inhibitory to co-stimulatory depending on the immune cell context.[2][3] This guide provides a comprehensive comparison of this compound's divergent roles, supported by experimental data and detailed protocols to aid in the validation and exploration of this intriguing immunomodulatory target.

Comparative Analysis of this compound Function

The interaction of this compound with its ligand, lectin-like transcript 1 (LLT1), is central to its function.[4] The outcome of this engagement, however, varies significantly between NK cells and T cells, a critical consideration for therapeutic strategies targeting this pathway.

The Inhibitory Role of this compound in NK Cells

In the context of NK cells, this compound predominantly functions as an inhibitory receptor. Engagement of this compound by LLT1 expressed on target cells leads to a dampening of NK cell effector functions, including cytotoxicity and cytokine secretion. This inhibitory role is a potential mechanism for tumor immune evasion, as cancer cells can upregulate LLT1 to suppress NK cell-mediated killing.

Experimental ObservationCell TypeEffect of this compound EngagementReference
Downregulation of this compound surface expressionPolyclonal NK cellsIncubation with LLT1-expressing cells leads to this compound internalization.
Inhibition of CytotoxicityPrimary NK cellsLLT1 expression on prostate cancer cells inhibits NK cell-mediated killing.
Inhibition of Cytokine SecretionPrimary NK cellsInteraction with LLT1-expressing cells inhibits IFN-γ secretion.
Restoration of NK cell functionPrimary NK cellsBlocking anti-LLT1 or anti-CD161 mAbs restores NK cell cytotoxic function and cytokine secretion.
The Context-Dependent Role of this compound in T Cells

In contrast to its clear inhibitory function in NK cells, the role of this compound in T cells is more nuanced and appears to be context-dependent, with evidence supporting both co-stimulatory and inhibitory functions. This complexity underscores the importance of careful experimental validation when studying this compound in different T cell subsets and disease models.

Experimental ObservationCell TypeEffect of this compound EngagementReference
Co-stimulation of Cytokine ProductionVα24 invt T cellsThis compound ligation enhances TCR-mediated IFN-γ secretion.
Co-stimulation of ProliferationVα24 invt T cellsThis compound acts as a costimulatory molecule for TCR-mediated proliferation.
Inhibition of Cytokine ProductionCD8+ T cellsCrosslinking of this compound can reduce TNFα production in a proportion of donors.
No Effect on Cytokine ProductionCD4+ T cellsCrosslinking of this compound did not affect cytokine production.
Enhanced T cell Function with BlockadeCD4+ and CD8+ T cellsA high-affinity this compound mAb enhanced cytotoxicity, cytokine production, and proliferation against B-cell lines.

Experimental Protocols

To facilitate the validation of this compound's role in your specific research context, detailed protocols for key functional assays are provided below.

Protocol 1: NK Cell Cytotoxicity Assay

This protocol outlines a standard flow cytometry-based assay to measure the cytotoxic capacity of NK cells against target cells expressing LLT1.

Materials:

  • Primary human NK cells (effector cells)

  • Target cell line (e.g., K562) engineered to express LLT1 (or a control vector)

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • CellTrace™ Violet (CTV) or other proliferation dye

  • 7-AAD or Propidium Iodide (PI) for viability staining

  • Anti-CD161 blocking antibody (clone HP-3G10 or similar)

  • Isotype control antibody

  • 96-well U-bottom plate

  • Flow cytometer

Procedure:

  • Target Cell Labeling:

    • Resuspend target cells at 1 x 10^6 cells/mL in pre-warmed PBS.

    • Add CTV to a final concentration of 1 µM and incubate for 20 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of complete medium and incubate for 5 minutes.

    • Wash the cells twice with complete medium and resuspend at 1 x 10^5 cells/mL.

  • Effector Cell Preparation:

    • Isolate primary NK cells from healthy donor PBMCs using a negative selection kit.

    • Assess purity by flow cytometry (CD3-CD56+).

    • Resuspend NK cells at the desired concentration to achieve different Effector:Target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).

  • Co-culture:

    • Plate 1 x 10^4 CTV-labeled target cells per well in a 96-well U-bottom plate.

    • In designated wells, pre-incubate NK cells with anti-CD161 blocking antibody or isotype control (10 µg/mL) for 30 minutes at 37°C.

    • Add the effector cells to the target cells at the desired E:T ratios.

    • Include control wells with target cells only (spontaneous death) and target cells with lysis buffer (maximum killing).

    • Centrifuge the plate at 300 x g for 3 minutes to facilitate cell contact.

    • Incubate for 4 hours at 37°C, 5% CO2.

  • Flow Cytometry Analysis:

    • After incubation, gently resuspend the cells.

    • Add 7-AAD or PI to each well to a final concentration of 1 µg/mL.

    • Acquire events on a flow cytometer.

    • Gate on the CTV-positive target cell population and quantify the percentage of 7-AAD or PI-positive (dead) cells.

  • Calculation of Specific Lysis:

    • % Specific Lysis = [(% Experimental Lysis - % Spontaneous Lysis) / (100 - % Spontaneous Lysis)] x 100

Protocol 2: T Cell Activation and Cytokine Production Assay

This protocol describes a method to assess the co-stimulatory or inhibitory effect of this compound on T cell activation and cytokine production.

Materials:

  • Purified CD4+ or CD8+ T cells

  • 96-well flat-bottom plate

  • Plate-bound anti-CD3 antibody (clone OKT3 or UCHT1)

  • Soluble anti-CD28 antibody (clone CD28.2)

  • Plate-bound anti-CD161 antibody (clone HP-3G10) or LLT1-Fc fusion protein

  • Isotype control antibody

  • Complete RPMI-1640 medium

  • Brefeldin A or Monensin

  • Intracellular staining antibodies (e.g., anti-IFN-γ, anti-TNF-α)

  • Fixation/Permeabilization buffers

  • Flow cytometer

Procedure:

  • Plate Coating:

    • Coat wells of a 96-well plate with anti-CD3 antibody (1-5 µg/mL) overnight at 4°C or for 2 hours at 37°C.

    • For co-stimulation/inhibition experiments, co-coat wells with anti-CD161 antibody or LLT1-Fc (10 µg/mL) or the respective isotype control.

    • Wash plates three times with sterile PBS before adding cells.

  • T Cell Stimulation:

    • Add 2 x 10^5 purified T cells per well in complete medium.

    • Add soluble anti-CD28 antibody (1-2 µg/mL) to all wells.

    • Incubate for 24-72 hours at 37°C, 5% CO2.

  • Intracellular Cytokine Staining:

    • Four to six hours before harvesting, add Brefeldin A (10 µg/mL) or Monensin (2 µM) to the culture to block cytokine secretion.

    • Harvest cells and stain for surface markers (e.g., CD4, CD8).

    • Fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions.

    • Stain for intracellular cytokines (e.g., IFN-γ, TNF-α).

    • Wash and resuspend cells in FACS buffer.

  • Flow Cytometry Analysis:

    • Acquire events on a flow cytometer.

    • Gate on the CD4+ or CD8+ T cell population and quantify the percentage of cells expressing the cytokine of interest.

Signaling Pathways and Experimental Workflows

To visualize the molecular mechanisms and experimental designs, the following diagrams are provided in DOT language.

CD161_Inhibitory_Signaling_NK_Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LLT1 LLT1 This compound This compound LLT1->this compound Binding ASM Acid Sphingomyelinase (ASM) This compound->ASM Activation Ceramide Ceramide ASM->Ceramide Generates Inhibition Inhibition of Cytotoxicity & Cytokine Release Ceramide->Inhibition

Figure 1. Inhibitory signaling pathway of this compound in NK cells.

CD161_Co_stimulatory_Signaling_T_Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR CD3 CD3 PI3K PI3K CD3->PI3K TCR Signaling This compound This compound This compound->PI3K Co-stimulatory Signal LLT1 LLT1 / α-CD161 LLT1->this compound Co-ligation Akt Akt PI3K->Akt Activation Cytokine_Production Enhanced IFN-γ Production Akt->Cytokine_Production

Figure 2. Proposed co-stimulatory signaling of this compound in T cells.

Experimental_Workflow_NK_Cytotoxicity start Start label_targets Label Target Cells (LLT1+ or control) with CTV start->label_targets prepare_effectors Prepare NK Cells (Effector Cells) start->prepare_effectors coculture Co-culture NK and Target Cells (4h) label_targets->coculture blocking Pre-incubate NK cells with α-CD161 or Isotype control prepare_effectors->blocking blocking->coculture stain Stain with Viability Dye (7-AAD/PI) coculture->stain analyze Flow Cytometry Analysis stain->analyze calculate Calculate % Specific Lysis analyze->calculate end End calculate->end

Figure 3. Experimental workflow for an NK cell cytotoxicity assay.

Conclusion

The dual nature of this compound as both an inhibitory and a co-stimulatory receptor presents a significant challenge and a compelling opportunity in immunology and drug development. Its inhibitory role in NK cells makes it a potential target for cancer immunotherapy, where blocking the this compound-LLT1 interaction could unleash the anti-tumor activity of NK cells. Conversely, the co-stimulatory function in certain T cell subsets suggests that agonistic targeting of this compound could be beneficial in contexts where enhancing T cell responses is desired. The conflicting reports on its function in T cells highlight the need for further research to delineate the precise molecular and cellular contexts that dictate its signaling outcome. The experimental frameworks provided in this guide offer a starting point for researchers to dissect the multifaceted role of this compound and unlock its therapeutic potential.

References

The Potential of CD161 as a Therapeutic Target: A Preclinical Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Preclinical Animal Models Validating CD161 as a Promising Target for Cancer Immunotherapy and Autoimmune Diseases.

The C-type lectin-like receptor this compound has emerged as a significant immunomodulatory molecule expressed on various immune cells, including Natural Killer (NK) cells and subsets of T cells. Its interaction with its ligand, CLEC2D, has been shown to play a crucial role in regulating immune responses. In the context of cancer, this interaction often leads to an inhibitory signal, dampening the anti-tumor activity of T cells and NK cells. Conversely, in autoimmune diseases, this compound-expressing T cells are implicated in pathogenic inflammation. This guide provides a comprehensive overview of the preclinical validation of this compound as a therapeutic target, summarizing key experimental data from animal models and detailing the methodologies employed.

Targeting this compound in Oncology: Unleashing Anti-Tumor Immunity

In the realm of oncology, the blockade of the this compound-CLEC2D axis is a promising strategy to reinvigorate the body's own immune system to fight cancer. Preclinical studies have demonstrated that monoclonal antibodies targeting this compound can effectively enhance the cytotoxic functions of T cells and NK cells against malignant cells.

Efficacy of Anti-CD161 Monoclonal Antibodies in Hematological Malignancies

A key study investigated the therapeutic potential of a high-affinity, fully human anti-CD161 monoclonal antibody in humanized mouse models of leukemia and lymphoma.[1][2] These models utilized immunodeficient NSG mice engrafted with human tumor cell lines, such as Raji (Burkitt lymphoma) and NALM-1 (acute lymphoblastic leukemia), along with human T cells engineered to express a tumor-specific T-cell receptor (TCR).

Key Findings:

  • Enhanced T-cell Function: Treatment with the anti-CD161 mAb significantly increased the cytotoxicity, cytokine production (IL-2 and IFN-γ), and proliferation of T cells when co-cultured with tumor cells.[1][2][3]

  • Prolonged Survival: In aggressive in vivo models, mice treated with the anti-CD161 mAb showed a significant survival benefit compared to those receiving a control antibody.

  • Reduced Tumor Burden: At the study endpoint, mice treated with the anti-CD161 mAb had a significantly lower residual tumor burden.

  • Enhanced Tissue-Residency Program: Single-cell RNA sequencing of tumor-infiltrating T cells revealed that this compound blockade promoted a tissue-residency program in both CD4 and CD8 T cells, a feature associated with favorable outcomes in various cancers.

Preclinical Model Cancer Type Therapeutic Agent Key Efficacy Readouts Reference
Humanized NSG mice with Raji tumor cellsBurkitt LymphomaAnti-CD161 mAb (clone KW7.3.7)Significantly prolonged survival
Humanized NSG mice with NALM-1 tumor cellsAcute Lymphoblastic LeukemiaAnti-CD161 mAbSignificantly prolonged survival, Significantly lower residual tumor burden
Experimental Protocol: In Vivo Efficacy in a Humanized Mouse Model of Leukemia

1. Animal Model:

  • Cg-PrkdcscidIl2rgtm1Wjl/SzJ (NSG) mice, 6-10 weeks old, female, housed in pathogen-free conditions.

2. Tumor Cell Line:

  • NALM-1 cells expressing the NY-ESO-1 antigen and luciferase for in vivo imaging.

3. T Cell Preparation:

  • Human T cells engineered to express a TCR specific for the NY-ESO-1 antigen.

4. Experimental Procedure:

  • NSG mice were intravenously injected with 2.5 x 10^5 NY-ESO-1+ NALM-1 tumor cells.

  • Engineered NY-ESO-1 TCR+ T cells were intravenously injected at the indicated cell doses.

  • Mice were treated twice weekly with the anti-CD161 mAb or an isotype control mAb at a dose of 5 mg/kg.

  • Tumor growth was monitored by in vivo bioluminescence imaging.

  • Survival was monitored, and at the end of the study, residual tumor burden was assessed.

Targeting this compound in Autoimmune Diseases: Depleting Pathogenic T Cells

In autoimmune conditions, this compound is expressed on pathogenic T cell subsets that produce pro-inflammatory cytokines. Targeting these cells for depletion presents a novel therapeutic approach.

Efficacy of an Anti-CD161 Antibody in a Psoriasis Model

A first-in-class, fully human, Fc-active anti-CD161 monoclonal antibody, IMT-380, has been evaluated for its potential to treat autoimmune diseases.

Key Findings in a Non-Human Primate (NHP) Psoriasis Model:

  • Selective Depletion of this compound+ Cells: Systemic administration of IMT-380 led to the selective depletion of pathogenic this compound+ T cells.

  • Improved Disease Severity: A significant improvement in the Psoriasis Area and Severity Index (PASI) scores was observed.

  • Reduced Inflammation: Analysis of skin biopsies showed a reduction in the expression of inflammatory mediators.

Preclinical Model Autoimmune Disease Therapeutic Agent Key Efficacy Readouts Reference
Non-Human Primate (NHP)PsoriasisIMT-380 (anti-CD161 mAb)Selective depletion of this compound+ cells, Significantly improved PASI scores, Reduced expression of inflammatory mediators in skin biopsies
Experimental Protocol: Evaluation in an NHP Psoriasis Model
  • Animal Model: Non-human primate model of psoriasis.

  • Therapeutic Agent: Systemic administration of IMT-380.

  • Efficacy Assessment:

    • Monitoring of Psoriasis Area and Severity Index (PASI) scores.

    • Immunophenotyping of peripheral blood and skin biopsies to assess the depletion of this compound+ cells.

    • Gene expression analysis of skin biopsies to measure changes in inflammatory mediators.

This compound Signaling Pathway and Therapeutic Intervention

The binding of CLEC2D to this compound on T cells and NK cells initiates an inhibitory signaling cascade. A key identified component of this pathway is the activation of acid sphingomyelinase. Therapeutic anti-CD161 antibodies are designed to block this interaction, thereby preventing the inhibitory signal and restoring the effector functions of these immune cells.

CD161_Signaling_Pathway cluster_tumor_cell Tumor Cell / Antigen Presenting Cell cluster_t_cell T Cell / NK Cell cluster_therapy Therapeutic Intervention CLEC2D CLEC2D This compound This compound CLEC2D->this compound Binding ASM Acid Sphingomyelinase This compound->ASM Activates Inhibition Inhibition of Effector Functions (Cytotoxicity, Cytokine Release) ASM->Inhibition Anti_CD161_mAb Anti-CD161 mAb Anti_CD161_mAb->this compound Blocks Binding

Caption: this compound signaling pathway and the mechanism of anti-CD161 antibody therapy.

Experimental Workflow for Preclinical Validation

The preclinical validation of this compound as a therapeutic target typically follows a structured workflow, from in vitro characterization to in vivo efficacy studies in relevant animal models.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Preclinical Models cluster_efficacy Efficacy & Safety Assessment Binding Antibody Binding Affinity & Specificity Blockade Blockade of This compound-CLEC2D Interaction Binding->Blockade Function In Vitro Functional Assays (Cytotoxicity, Cytokine Release) Blockade->Function Cancer_Model Humanized Mouse Models (e.g., NSG mice with human tumors) Function->Cancer_Model Autoimmune_Model Relevant Autoimmune Models (e.g., NHP Psoriasis Model) Function->Autoimmune_Model Tumor_Efficacy Tumor Growth Inhibition Survival Analysis Cancer_Model->Tumor_Efficacy Autoimmune_Efficacy Disease Score Improvement (e.g., PASI) Autoimmune_Model->Autoimmune_Efficacy Immuno_Monitoring Immunophenotyping Cytokine Analysis Tumor_Efficacy->Immuno_Monitoring Autoimmune_Efficacy->Immuno_Monitoring Toxicity Toxicology Studies Immuno_Monitoring->Toxicity

Caption: A typical experimental workflow for the preclinical validation of a this compound-targeting therapeutic.

Conclusion

The preclinical data from various animal models strongly support the validation of this compound as a promising therapeutic target. In oncology, blocking the this compound-CLEC2D inhibitory pathway with monoclonal antibodies effectively enhances anti-tumor immunity, leading to improved survival and reduced tumor burden in models of hematological malignancies. In the context of autoimmune diseases, targeting this compound-expressing pathogenic T cells for depletion has shown potential in reducing inflammation and disease severity in a psoriasis model. These compelling preclinical findings have paved the way for the clinical development of anti-CD161 therapies, offering a novel and targeted approach for patients with cancer and autoimmune disorders. Further research will continue to elucidate the full therapeutic potential of modulating the this compound pathway.

References

Meta-analysis of the prognostic significance of CD161 across multiple cancer studies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive meta-analysis of multiple cancer studies reveals a complex and often contradictory prognostic significance of the immune receptor CD161. This guide provides an in-depth comparison of this compound's role across various malignancies, supported by quantitative data, detailed experimental methodologies, and visual pathways to inform researchers, scientists, and drug development professionals in the oncology field.

The expression of this compound, a C-type lectin-like receptor encoded by the KLRB1 gene, on tumor-infiltrating lymphocytes (TILs) presents a dual-edged sword in cancer prognosis. While high expression is associated with a favorable outcome in several cancers, including breast and hepatocellular carcinoma, it paradoxically predicts a poor prognosis in others, such as glioma and uveal melanoma. This variability underscores the context-dependent function of this compound in the tumor microenvironment.

Comparative Prognostic Significance of this compound Expression

The prognostic value of this compound varies significantly across different cancer types. The following tables summarize the quantitative data from pan-cancer analyses and individual studies, highlighting the hazard ratios (HR) for overall survival (OS), disease-specific survival (DSS), disease-free interval (DFI), and progression-free interval (PFI).

Overall Survival (OS)
Cancer TypeHigh this compound Expression PrognosisHazard Ratio (95% CI)p-valueStudy Type
Glioma (LGG) Unfavorable2.18 (1.79-2.66)< 0.001Pan-Cancer Analysis[1][2]
UnfavorableMedian Survival: 484 vs 1812 days< 0.001Cohort Study (CGGA & TCGA)[3]
Uveal Melanoma (UVM) Unfavorable1.32 (1.05-1.65)0.016Pan-Cancer Analysis[1][2]
Breast Cancer (BRCA) Favorable0.56 (N/A)< 0.001Pan-Cancer Analysis
Hepatocellular Carcinoma (HCC) FavorableN/A< 0.05Cohort Study & Database Analysis
Lung Adenocarcinoma (LUAD) Favorable0.98 (0.96-1.00)0.025Pan-Cancer Analysis
Non-Small Cell Lung Cancer (NSCLC) with Diabetes Unfavorable (this compound+CD127+CD8+ T cells)N/A0.0212 (PFS)Cohort Study
Multiple Myeloma (MM) N/AN/AN/AStudy on BM-TRM cells
Colorectal Cancer (CRC) Favorable (in some contexts)N/AN/APan-Cancer & Single-Cell Analysis
Disease-Specific, Disease-Free, and Progression-Free Survival
Cancer TypeSurvival EndpointHigh this compound Expression PrognosisHazard Ratio (95% CI)p-valueStudy Type
Breast Cancer (BRCA) DFSFavorable0.77 (N/A)< 0.001Pan-Cancer Analysis
Hepatocellular Carcinoma (HCC) RFSFavorableN/A< 0.05Cohort Study & Database Analysis
Non-Small Cell Lung Cancer (NSCLC) with Diabetes PFSUnfavorable (this compound+CD127+CD8+ T cells)N/A0.0212Cohort Study

Experimental Protocols for this compound Assessment

Accurate determination of this compound expression is paramount for its use as a prognostic biomarker. The most common methods employed are immunohistochemistry (IHC) for tissue sections and flow cytometry for single-cell suspensions of TILs.

Immunohistochemistry (IHC) Protocol for this compound in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues

This protocol provides a general framework for the immunohistochemical staining of this compound. Optimization may be required for specific tissues and antibodies.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 10 minutes).

    • Transfer to 100% ethanol (2 x 10 minutes).

    • Hydrate through graded ethanol (95%, 70%, 50% for 5 minutes each).

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Heat-Induced Epitope Retrieval (HIER) is commonly used.

    • Immerse slides in a staining container with 10 mM citrate buffer (pH 6.0).

    • Incubate at 95-100°C for 10 minutes.

    • Allow slides to cool at room temperature for 20 minutes.

  • Blocking:

    • Inactivate endogenous peroxidases with 3% hydrogen peroxide for 15 minutes.

    • Wash with PBS.

    • Apply a blocking buffer (e.g., 10% normal goat serum in PBS) for at least 30 minutes to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate with a primary antibody against this compound (e.g., clone HP-3G10) diluted in blocking buffer. Incubation is typically for 1-2 hours at room temperature or overnight at 4°C.

  • Detection:

    • Wash slides with PBS.

    • Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Visualize with a chromogen such as 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate at the antigen site.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin to visualize cell nuclei.

    • Dehydrate through graded alcohols and clear in xylene.

    • Mount with a permanent mounting medium.

Flow Cytometry Protocol for this compound on Tumor-Infiltrating Lymphocytes (TILs)

This protocol outlines the steps for analyzing this compound expression on TILs from fresh tumor tissue.

  • Tumor Dissociation:

    • Mechanically and enzymatically digest fresh tumor tissue to obtain a single-cell suspension. Kits such as the Miltenyi tumor dissociation kit are often used.

  • Cell Staining:

    • Adjust cell suspension to 0.5-1 x 10^6 cells per tube.

    • Incubate with a viability dye (e.g., Live/Dead) for 15 minutes to exclude dead cells.

    • Block Fc receptors for 10 minutes to prevent non-specific antibody binding.

    • Incubate with a cocktail of fluorochrome-conjugated antibodies, including an anti-human this compound antibody, along with markers for T-cell subsets (e.g., CD3, CD4, CD8) for 30 minutes at room temperature in the dark.

  • Fixation and Permeabilization (for intracellular markers):

    • If staining for intracellular markers (e.g., transcription factors, cytokines), resuspend cells in a fixation/permeabilization buffer for 45 minutes.

  • Data Acquisition and Analysis:

    • Acquire stained cells on a flow cytometer.

    • Analyze the data using appropriate software, gating on viable, single cells, and then on lymphocyte populations to determine the percentage of this compound-expressing T cells.

Signaling Pathways and Logical Relationships

The function of this compound is intrinsically linked to its interaction with its ligand, CLEC2D (also known as LLT1), which can be expressed on tumor cells and myeloid cells within the tumor microenvironment.

This compound-CLEC2D Signaling Pathway

The binding of CLEC2D to this compound on NK cells and T cells typically results in an inhibitory signal, dampening their anti-tumor activity. This interaction can lead to reduced cytotoxicity and cytokine secretion, allowing tumor cells to evade immune surveillance.

CD161_CLEC2D_Pathway This compound-CLEC2D Signaling Pathway cluster_tumor_cell Tumor Cell / Myeloid Cell cluster_t_cell T Cell / NK Cell CLEC2D CLEC2D (LLT1) This compound This compound CLEC2D->this compound Binding Inhibition Inhibition of Cytotoxicity & Cytokine Secretion This compound->Inhibition Immune_Evasion Tumor Immune Evasion Inhibition->Immune_Evasion

Caption: The this compound-CLEC2D inhibitory signaling pathway.

Experimental Workflow for this compound Prognostic Analysis

The general workflow for investigating the prognostic significance of this compound involves several key stages, from sample collection to data analysis.

Experimental_Workflow Workflow for this compound Prognostic Analysis Sample Tumor Tissue Collection (FFPE or Fresh) IHC Immunohistochemistry (IHC) - Staining for this compound Sample->IHC Flow Flow Cytometry - Staining for this compound on TILs Sample->Flow Scoring Expression Scoring (e.g., H-score for IHC, % positive for Flow) IHC->Scoring Flow->Scoring Analysis Statistical Analysis (Kaplan-Meier, Cox Regression) Scoring->Analysis Data Clinical Data (Survival, Demographics) Data->Analysis Prognosis Determine Prognostic Significance Analysis->Prognosis

Caption: General experimental workflow for this compound analysis.

References

Safety Operating Guide

Navigating the Disposal of CD161-Related Materials: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals working with the C-type lectin receptor CD161 must adhere to stringent disposal protocols to ensure laboratory safety and regulatory compliance. While specific disposal procedures for "this compound" as a standalone substance are not defined, the appropriate handling and disposal are contingent on the form of the waste—whether it is an anti-CD161 antibody solution or biological materials such as cells and tissues expressing the this compound receptor. This guide provides a comprehensive overview of the necessary safety and logistical information for the proper disposal of these materials.

Disposal of Anti-CD161 Antibodies

Anti-CD161 antibodies are typically supplied in small quantities for in vitro research use.[1] The primary hazards are associated with preservatives, such as sodium azide, and general good laboratory practices should be followed.

Key Disposal Considerations for Anti-CD161 Antibodies:

Waste ComponentHazard ClassificationRecommended Disposal Procedure
Anti-CD161 Antibody Solution Generally considered non-hazardous in small research quantities.[1]Collect in a designated waste container for chemical waste. Absorb spills with appropriate material and dispose of in accordance with local, state, and federal regulations.[1]
Sodium Azide (Preservative) Toxic. Can form explosive compounds with heavy metals.[1][2]Do not dispose of down the drain if it can react with lead or copper plumbing. Follow institutional guidelines for azide-containing waste.
Empty Vials and Containers Non-hazardous if properly rinsed.Rinse thoroughly with a suitable solvent. Dispose of as clean glass or plastic waste, in accordance with laboratory protocols.
Contaminated Labware (e.g., pipette tips) Potentially biohazardous if used with biological samples.Treat as biohazardous waste. Place in a designated sharps container or biohazard bag for autoclaving or incineration.

Experimental Protocol for Spills of Anti-CD161 Antibody Solutions:

  • Notification: Immediately alert laboratory personnel in the vicinity.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including gloves, a lab coat, and safety glasses.

  • Containment: Confine the spill to a small area.

  • Absorption: Absorb the spill using an inert material (e.g., vermiculite, sand, or earth).

  • Collection: Carefully collect the absorbed material and place it into a labeled, sealed container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable disinfectant or detergent solution, followed by a water rinse.

  • Waste Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste according to institutional and local regulations.

Disposal of this compound-Expressing Cells and Tissues

The disposal of cells and tissues expressing the this compound receptor falls under the category of biological or regulated medical waste. The primary concern is the potential presence of infectious agents.

General Workflow for Biological Waste Disposal:

cluster_0 Step 1: Segregation at Point of Generation cluster_1 Step 2: Packaging cluster_2 Step 3: Decontamination/Treatment cluster_3 Step 4: Final Disposal A Generate Waste (e.g., this compound+ cells, contaminated labware) B Sharps (Needles, blades) A->B Is it sharp? C Non-Sharps (Culture flasks, gloves) A->C Is it non-sharp? D Puncture-resistant Sharps Container (Yellow or Red) B->D E Biohazard Bag (Red or Yellow) C->E G Incineration D->G F Autoclave E->F I Regulated Medical Waste Landfill F->I G->I H Chemical Disinfection (for liquids) J Sanitary Sewer (Post-treatment) H->J

Workflow for the proper disposal of biological waste.

Key Disposal Considerations for this compound-Expressing Cells and Tissues:

Waste TypeHazard ClassificationRecommended Disposal Procedure
Solid Waste (e.g., cell culture flasks, plates, gloves)BiohazardousPlace in a designated biohazard bag (typically red or yellow) and decontaminate by autoclaving before disposal as regulated medical waste.
Liquid Waste (e.g., culture media)BiohazardousDecontaminate with an appropriate disinfectant (e.g., 10% bleach solution) for a sufficient contact time before disposal down a sanitary sewer, followed by copious amounts of water.
Sharps (e.g., serological pipettes, needles)Biohazardous, Physical HazardPlace directly into a designated, puncture-resistant sharps container. Do not recap, bend, or break needles. Seal the container when it is three-quarters full and dispose of it through a certified medical waste vendor for incineration.
Animal Carcasses/Tissues Pathological WastePlace in a leak-proof, labeled bag (often red) and store frozen or refrigerated until collection by a licensed pathological waste disposal service.

Experimental Protocol for Decontamination of Liquid Biological Waste:

  • Preparation: Work within a biological safety cabinet. Prepare a fresh 10% solution of household bleach in a suitable container.

  • Addition of Disinfectant: Carefully add the bleach solution to the liquid waste to achieve a final concentration of at least 10% bleach. Ensure thorough mixing.

  • Contact Time: Allow a minimum contact time of 30 minutes to ensure complete inactivation of infectious agents.

  • Disposal: Pour the decontaminated liquid waste down a laboratory sink, followed by a large volume of running water to flush the drain.

  • Record Keeping: Document the decontamination procedure in a laboratory logbook.

It is imperative for all laboratory personnel to receive training on their institution's specific waste management policies and to adhere to all local, state, and federal regulations. By following these guidelines, researchers can ensure the safe and responsible disposal of this compound-related materials, thereby protecting themselves, their colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.